molecular formula C6H12ClN3 B2527585 (R)-2-(Piperazin-2-yl)acetonitrile hydrochloride CAS No. 2306253-88-1

(R)-2-(Piperazin-2-yl)acetonitrile hydrochloride

Cat. No.: B2527585
CAS No.: 2306253-88-1
M. Wt: 161.63
InChI Key: MEAXRFZWKOHAAC-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Piperazin-2-yl)acetonitrile hydrochloride is a chiral piperazine derivative that serves as a versatile and valuable building block in organic synthesis and pharmaceutical research . Piperazine rings are a common structural motif in a wide range of bioactive molecules and approved drugs, contributing to their pharmacological properties . This compound, characterized by its nitrile functional group and stereospecific (R)-configuration, is particularly useful for constructing more complex molecules during the discovery and development of new therapeutic agents. While specific applications for this enantiomer are not fully detailed in public sources, its close structural analogue, (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride, has been identified as a key intermediate in the synthesis of Adagrasib , highlighting the significant role this chiral scaffold plays in modern drug discovery. As a small molecule, it is suitable for various stages of research and development . The mechanism of action for piperazine-containing compounds varies widely depending on the final molecular structure; they can act as GABA receptor agonists or exhibit activity across numerous other biological targets. This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and hazard information.

Properties

IUPAC Name

2-[(2R)-piperazin-2-yl]acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h6,8-9H,1,3-5H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAXRFZWKOHAAC-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Profiling of (R)-2-(Piperazin-2-yl)acetonitrile Hydrochloride: Physicochemical Properties and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

(R)-2-(Piperazin-2-yl)acetonitrile and its corresponding hydrochloride salts represent a critical class of chiral building blocks in modern medicinal chemistry. Featuring a rigidified six-membered nitrogenous heterocycle and a reactive cyanomethyl appendage, this scaffold is increasingly utilized in the synthesis of heterobifunctional degraders (PROTACs), particularly those targeting KRAS mutations .

The free base form of this compound is inherently unstable; it is highly susceptible to atmospheric oxidation and readily forms carbamates upon exposure to ambient CO₂. To circumvent this, the molecule is almost exclusively synthesized, isolated, and stored as a dihydrochloride salt (CAS: 2250242-66-9). The protonation of both the N1 and N4 secondary amines not only thermodynamically stabilizes the molecule but also significantly enhances its aqueous solubility, a non-negotiable parameter for downstream biological assays and physiological environments .

Furthermore, the electron-withdrawing nature of the cyanomethyl group at the C2 position depresses the pKa of the adjacent N1 nitrogen. This creates a distinct basicity differential between N1 and N4, a structural causality that synthetic chemists exploit for regioselective functionalization without the need for complex orthogonal protecting group strategies.

Physicochemical Data & Molecular Profiling

The physical properties of the compound dictate its handling, storage, and formulation parameters. Table 1 summarizes the core physicochemical metrics of both the free base and the isolated dihydrochloride salt.

Table 1: Physicochemical Properties of (R)-2-(Piperazin-2-yl)acetonitrile

PropertyFree BaseDihydrochloride Salt
CAS Number 2250242-65-82250242-66-9
Molecular Formula C₆H₁₁N₃C₆H₁₃Cl₂N₃
Molecular Weight 125.17 g/mol 198.09 g/mol
Appearance Pale yellow oil / Low-melting solidWhite to off-white crystalline powder
Predicted Boiling Point 287.5 ± 15.0 °CN/A (Decomposes before boiling)
Predicted Density 0.966 ± 0.06 g/cm³N/A (Solid state)
Predicted pKa ~8.50 (N4), ~4.50 (N1)N/A (Fully protonated)
Solubility Profile Soluble in DCM, EtOAc, AlcoholsHighly soluble in H₂O, DMSO; Insoluble in Hexane
Storage Conditions -20 °C, Inert gas (Argon/N₂)2–8 °C, Desiccated

Data synthesized from verified chemical supplier catalogs and predictive chemical informatics models .

Application in Targeted Protein Degradation (PROTACs)

In the development of KRAS degraders, the spatial orientation of the linker is paramount. The (R)-enantiomer of 2-(Piperazin-2-yl)acetonitrile provides a specific exit vector that directs the E3 ligase-recruiting moiety (e.g., a VHL ligand) toward the optimal binding pocket, facilitating the formation of a stable ternary complex. The rigid piperazine ring minimizes the entropic penalty upon binding, while the acetonitrile group serves as a synthetic handle that can be reduced to an ethylamine or directly coupled to electrophiles.

PROTAC_Mechanism KRAS Target Protein (KRAS Mutant) PROTAC Heterobifunctional Degrader (Piperazine Linker) KRAS->PROTAC Target Binding E3 E3 Ubiquitin Ligase (e.g., VHL) KRAS->E3 Ternary Complex Formation PROTAC->E3 Ligase Recruitment UB Polyubiquitination Cascade E3->UB Ubiquitin Transfer DEG 26S Proteasome Degradation UB->DEG Substrate Recognition

Fig 1. KRAS degradation pathway utilizing a piperazine-based PROTAC linker.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and high fidelity in drug discovery applications, the isolation and analytical validation of this compound must follow rigorous, self-validating protocols.

Protocol A: Preparation and Isolation of the Dihydrochloride Salt

The free base must be converted to the dihydrochloride salt to prevent the hydrolysis of the nitrile group and to ensure long-term bench stability.

  • Solubilization: Dissolve the crude (R)-2-(Piperazin-2-yl)acetonitrile free base in anhydrous dichloromethane (DCM) at a concentration of 0.5 M.

    • Causality: DCM effectively solubilizes the free base while remaining completely inert to hydrogen chloride gas, preventing unwanted side reactions.

  • Temperature Control: Cool the reaction vessel to 0–5 °C under an inert argon atmosphere.

    • Causality: The protonation of amines is highly exothermic. Strict temperature control minimizes thermal degradation and prevents ambient moisture from hydrolyzing the highly sensitive nitrile group into an amide.

  • Acidification: Begin dropwise addition of 2.5 equivalents of 2.0 M HCl in diethyl ether.

    • Causality: Utilizing ethereal HCl rather than aqueous HCl strictly excludes water from the system, driving the immediate and quantitative precipitation of the insoluble dihydrochloride salt.

  • Isolation: Stir the suspension for 1 hour at 0 °C, then filter the resulting white precipitate rapidly under a nitrogen blanket.

  • Drying: Wash the filter cake with cold anhydrous diethyl ether and dry in vacuo at 40 °C to a constant weight.

  • Self-Validating Step (Argentometric Titration): Perform a Mohr titration on a 50 mg aliquot to quantify chloride content. The system validates the protocol only if the mass fraction of chloride is

    
    . A lower value indicates incomplete salt formation, requiring the batch to be re-slurried in ethereal HCl.
    
Protocol B: Enantiomeric Excess (ee) Determination via Chiral HPLC

Because the spatial trajectory of the PROTAC linker relies entirely on the (R)-configuration, stereochemical purity is critical.

  • Stationary Phase: Chiralpak IC column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality: The addition of 0.1% diethylamine is a critical modifier. It acts as a competing base to suppress secondary interactions between the basic piperazine nitrogens and residual acidic silanols on the silica stationary phase, thereby preventing severe peak tailing and loss of resolution.

  • Chromatographic Conditions: Flow rate of 1.0 mL/min; Isocratic elution; UV detection at 210 nm.

  • Sample Preparation: Dissolve 1.0 mg/mL of the dihydrochloride salt in methanol. Neutralize with 1.0 equivalent of triethylamine immediately prior to injection to release the free base for column interaction.

  • Self-Validating Step (System Suitability): Prior to analyzing the active batch, inject a racemic standard of 2-(Piperazin-2-yl)acetonitrile. The analytical run is only considered valid if the resolution factor (

    
    ) between the (R) and (S) enantiomer peaks is 
    
    
    
    . If
    
    
    , the column must be re-equilibrated or the isopropanol ratio adjusted before proceeding.

References

  • Source: WIPO / Google Patents (WO2021207172A1)

Technical Monograph: (R)-2-(Piperazin-2-yl)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Chiral Building Block for Medicinal Chemistry

Molecular Identity & Structural Analysis

(R)-2-(Piperazin-2-yl)acetonitrile hydrochloride is a specialized chiral heterocyclic building block. It features a piperazine core substituted at the C2 position with a cyanomethyl group (


). This specific enantiomer is critical in structure-activity relationship (SAR) studies where the spatial orientation of the pendant nitrile group dictates binding affinity in kinase pockets or GPCR active sites.
Chemical Profile
ParameterTechnical Specification
IUPAC Name (2R)-2-(Cyanomethyl)piperazine dihydrochloride
Common Name (R)-2-(Piperazin-2-yl)acetonitrile HCl
CAS Number 2250242-66-9 (Dihydrochloride); 1824368-30-0 (Free base)
Molecular Formula

(Typically

)
Molecular Weight 125.17 g/mol (Free base); ~198.1 g/mol (Dihydrochloride)
Chirality (R)-Enantiomer
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)
Structural Significance

The piperazine ring exists predominantly in a chair conformation to minimize torsional strain. In the (R)-enantiomer, the cyanomethyl substituent at C2 generally adopts an equatorial position to avoid 1,3-diaxial interactions, stabilizing the molecule. The nitrile group serves as a versatile "masked" functionality—it is stable under many coupling conditions but can be subsequently transformed into primary amines, amides, or carboxylic acids.

Synthetic Pathways & Process Chemistry[9][13][14]

The synthesis of (R)-2-(Piperazin-2-yl)acetonitrile presents a chemoselective challenge: constructing the piperazine ring and establishing the C2 stereocenter without reducing or hydrolyzing the sensitive nitrile group.

Strategic Approaches

Two primary routes dominate the literature and industrial production:

  • Chiral Pool Synthesis (Recommended): Utilizes naturally occurring chiral amino acids (e.g., L-Asparagine derivatives) to "carry over" the stereochemistry. This is preferred for high optical purity (>98% ee).

  • Resolution of Racemates: Synthesizing the racemic cyanomethyl piperazine and resolving it using chiral acids (e.g., D-Tartaric acid). This is less atom-economical but useful for initial gram-scale batches.

Validated Protocol: Chiral Pool Approach (Conceptual Workflow)

Note: This protocol describes the logic of the "Protection-Cyclization-Deprotection" strategy.

Step 1: Precursor Selection Start with N-Boc-L-Asparagine . The side chain amide can be dehydrated to a nitrile, and the carboxylic acid reduced/cyclized.

Step 2: Cyclization & Functionalization The formation of the piperazine ring often involves reacting a diamine precursor with a 1,2-d electrophile (like dibromoethane) or via intramolecular cyclization of an amino-alcohol derivative.

Step 3: Critical Deprotection (The "Self-Validating" Step) The final step usually involves removing the N-protecting group (Boc or Cbz) to yield the HCl salt.

  • Reagent: 4M HCl in Dioxane.

  • Causality: Anhydrous conditions are strictly required. Aqueous HCl would hydrolyze the nitrile to a carboxylic acid (

    
    ).
    
  • Validation: The evolution of gas (isobutylene) ceases, and the product precipitates as a hydrochloride salt, driving the reaction to completion.

Synthesis Workflow Diagram

SynthesisPath Start L-Aspartic Acid Deriv. (Chiral Pool) Inter1 N-Protection (Boc/Cbz) Start->Inter1 Selectivity Control Inter2 Nitrile Formation (Dehydration) Inter1->Inter2 Funct. Group Install Cyclization Ring Closure (Piperazine Core) Inter2->Cyclization Stereoretention Deprotection Acid Deprotection (HCl/Dioxane) Cyclization->Deprotection Yields Intermediate Final (R)-2-(Piperazin-2-yl) acetonitrile HCl Deprotection->Final Precipitation

Figure 1: Logic flow for the asymmetric synthesis of the target molecule, prioritizing nitrile stability.

Reactivity Profile & Derivatization

Researchers utilize this scaffold because the two nitrogen atoms (N1 and N4) possess distinct steric and electronic environments, allowing for regioselective functionalization .

Regioselectivity (N1 vs. N4)
  • N1 (Adjacent to substituent): Sterically hindered by the C2-cyanomethyl group.

  • N4 (Distal): Sterically accessible and more nucleophilic.

  • Experimental Implication: In a nucleophilic substitution reaction (e.g., with an alkyl halide) using 1 equivalent of electrophile, the N4 position reacts first . To functionalize N1, N4 must be protected (e.g., N4-Boc) or the reaction driven by thermodynamics.

Nitrile Transformations

The cyanomethyl group is a "gateway" functional group:

  • Reduction:

    
     converts 
    
    
    
    to
    
    
    (ethylamine side chain).
  • Hydrolysis: Acidic hydrolysis yields the acetic acid derivative (

    
    ).
    
  • Cyclization: Reaction with azides yields tetrazoles, common bioisosteres for carboxylic acids.

Reactivity Logic Map

Reactivity Core (R)-2-Cyanomethyl piperazine N4_Alk N4-Alkylation (Kinetic Product) Core->N4_Alk Electrophile (1 eq) N1_Alk N1-Alkylation (Requires N4-Protection) Core->N1_Alk Protection Strategy Amine Reduction -> Ethylamine Sidechain Core->Amine H2 / Catalyst Acid Hydrolysis -> Carboxylic Acid Core->Acid H3O+ / Heat Tetrazole Cyclization -> Tetrazole (Bioisostere) Core->Tetrazole NaN3 / ZnBr2

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.

Handling, Stability & Analytics

Storage and Handling
  • Hygroscopicity: As a hydrochloride salt, the compound is highly hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Moisture absorption leads to "gumming," making weighing inaccurate.

  • Stability: The nitrile group is stable at room temperature but can hydrolyze if exposed to moisture and heat simultaneously.

  • Free Base Conversion: To obtain the free base, treat the salt with saturated

    
     or carbonate resin. Do not  use strong hydroxide (NaOH), as this may hydrolyze the nitrile.
    
Analytical Validation

To ensure scientific integrity, verify the compound using the following parameters:

  • 1H NMR (

    
     or 
    
    
    
    ):
    Look for the characteristic doublet or multiplet for the
    
    
    protons around
    
    
    2.8–3.0 ppm. The piperazine ring protons will appear as multiplets between 3.0–4.5 ppm.
  • Chiral HPLC: Essential to verify enantiomeric excess (ee).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA with 0.1% Diethylamine (for the free base).

    • Target: >98% ee is standard for pharmaceutical applications.

Therapeutic Applications

This scaffold is not merely a reagent but a pharmacophore embedded in several therapeutic classes.

  • Kinase Inhibitors: The piperazine ring provides solubility and a hydrogen-bonding handle (the protonated amine) within the ATP-binding pocket. The nitrile group often interacts with the "gatekeeper" residues or cysteine residues (covalent inhibition).

  • GPCR Ligands: Piperazines are privileged structures for Serotonin (5-HT) and Dopamine (D2/D3) receptors. The C2-substituent locks the conformation, improving selectivity between receptor subtypes.

  • Anthelmintics: While simple piperazine is a GABA agonist used for deworming, C-substituted derivatives are explored to improve potency and blood-brain barrier penetration.

References

  • ChemicalBook. (2025). (R)-2-(piperazin-2-yl)acetonitrile dihydrochloride Product Properties and Safety. Retrieved from

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Retrieved from

  • Beilstein Institute. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. Retrieved from

(R)-2-(Piperazin-2-yl)acetonitrile hydrochloride CAS number 2250242-66-9

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride: A Privileged Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (CAS No. 2250242-66-9), a chiral building block with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document moves beyond a simple data sheet to offer field-proven insights into its handling, characterization, and strategic application. We will explore the causality behind experimental choices, providing a robust framework for incorporating this molecule into discovery programs.

Introduction: The Strategic Value of a Chiral Piperazine

(R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is a molecule that combines three structurally significant features: a piperazine ring, a chiral center, and a nitrile functional group. The piperazine heterocycle is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its versatile properties.[1][2] Its two nitrogen atoms provide tunable basicity and conformational flexibility, which are critical for optimizing molecular interactions with biological targets like enzymes and receptors.[1] The presence of these nitrogens often enhances aqueous solubility and allows for modulation of pharmacokinetic profiles, crucial for drug efficacy.[3]

This particular compound is the (R)-enantiomer, a distinction of paramount importance as the biological activity of chiral molecules frequently resides in a single enantiomer. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.[4] The appended acetonitrile group is not merely a side chain; it is a versatile synthetic handle for further molecular elaboration and can act as a hydrogen bond acceptor in ligand-receptor interactions.

This guide will equip the researcher with the necessary knowledge to fully characterize this compound and leverage its structural advantages in the synthesis of novel chemical entities.

Physicochemical and Safety Data Summary

All quantitative and identifying data for (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride are summarized below. This information is critical for proper handling, experimental design, and data interpretation.

PropertyValueSource(s)
CAS Number 2250242-66-9[5][6]
Molecular Formula C₆H₁₃Cl₂N₃[4][5]
Molecular Weight 198.09 g/mol [4]
Synonyms 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride[7]
Purity Typically ≥95%[6][8]
Physical Form Solid[8]
Storage Conditions Store at room temperature under an inert atmosphere.[8]
InChI Key YHCNTTLRKUTDRD-QYCVXMPOSA-N[8]
Signal Word Danger[6]
Hazard Statements H302, H312, H315, H318, H332, H335[6]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[6]

Analytical Characterization: A Self-Validating Protocol

Accurate characterization is the bedrock of reproducible science. For a novel or sparsely documented building block like this, a multi-technique approach is essential. The following protocols are designed to provide a comprehensive and unambiguous structural confirmation.

Structural Elucidation (NMR, MS, IR)

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Mass Spectrometry (MS) confirms the molecular weight and can offer fragmentation data for structural clues. Infrared (IR) spectroscopy identifies key functional groups. Together, they provide orthogonal data points for confident structure verification.

2.1.1. Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is excellent for solubilizing the dihydrochloride salt and will exchange with the N-H protons, causing them to disappear from the spectrum, which can simplify interpretation.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expect complex multiplets in the aliphatic region (~2.5-4.0 ppm) corresponding to the piperazine ring protons and the methylene group adjacent to the nitrile. The methine proton (CH -CN) will likely be a distinct multiplet.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals for the four unique carbons of the piperazine ring, the methylene carbon, the methine carbon, and the characteristic nitrile carbon signal downfield (~115-125 ppm).

  • Data Interpretation: Correlate the observed chemical shifts and coupling patterns with the expected structure. 2D NMR techniques like COSY and HSQC can be employed to definitively assign proton and carbon signals.

2.1.2. Protocol: Mass Spectrometry (Electrospray Ionization)

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Acquisition: Infuse the sample into an ESI-MS instrument operating in positive ion mode. The choice of positive mode is dictated by the basic nature of the piperazine nitrogens, which are readily protonated.

  • Data Interpretation: Look for the molecular ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 126.1. The intact dihydrochloride will not be observed. Common fragments may arise from the loss of the acetonitrile group or cleavage of the piperazine ring.

2.1.3. Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Use a solid-sampling technique such as an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands:

    • C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

    • N-H stretch: Broad bands in the 2700-3300 cm⁻¹ region, typical for amine hydrochlorides.

    • C-H stretch: Peaks just below 3000 cm⁻¹.

Enantiomeric Purity Assessment: Chiral HPLC Method Development

Rationale: For a chiral molecule, verifying enantiomeric purity is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[9] The goal is to achieve baseline separation (Resolution, Rs ≥ 1.5) between the (R)- and potential (S)-enantiomer peaks.[10]

The following workflow provides a systematic approach to developing a robust chiral separation method.

G cluster_screening Phase 1: Column & Mobile Phase Screening cluster_eval Phase 2: Evaluation cluster_optim Phase 3: Optimization start Prepare 1 mg/mL Analyte in Mobile Phase csp1 Screen Polysaccharide Columns (e.g., Cellulose DMP) start->csp1 Normal Phase (Hex/IPA) Reversed Phase (Aq. Buffer/ACN) csp2 Screen Cyclodextrin Columns (e.g., CYCLOBOND™) start->csp2 Reversed Phase (Aq. Buffer/MeOH) Polar Organic (ACN/MeOH) eval Evaluate Resolution (Rs) Is Rs >= 1.5? csp1->eval csp2->eval opt_mp Adjust Mobile Phase Ratio & Additives (TFA/DEA) eval->opt_mp No (Partial Separation) final Validated Method eval->final Yes opt_temp Vary Column Temperature (25°C -> 15°C or 40°C) opt_mp->opt_temp opt_flow Optimize Flow Rate (e.g., 1.0 -> 0.5 mL/min) opt_temp->opt_flow opt_flow->eval

Caption: Chiral HPLC Method Development Workflow.

2.2.1. Step-by-Step Protocol: Chiral HPLC

  • Column & Mobile Phase Screening (Primary): The choice of chiral stationary phase (CSP) is the most critical factor.[9] Polysaccharide-based columns are an excellent starting point for primary amines.[9][10]

    • Assemble the System: Use a standard HPLC system with a UV detector (a PDA detector is ideal for monitoring peak purity).[10]

    • Prepare Stock Solution: Dissolve the compound in the initial mobile phase to a concentration of ~1 mg/mL.

    • Screening Conditions: Test the following conditions. Allow at least 10-20 column volumes for equilibration between mobile phases.[11]

CSP TypeColumn ExampleMobile Phase SystemRationale
Polysaccharide Astec® Cellulose DMPNormal Phase: n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA)Polysaccharide CSPs are broadly applicable. DEA is a basic additive used to suppress peak tailing of the basic piperazine nitrogens.[10]
Cyclodextrin Astec® CYCLOBOND™Reversed Phase: 20mM Ammonium Acetate (pH 4.0) / Acetonitrile (70:30 v/v)Cyclodextrin phases work via inclusion complexation. An acidic buffer ensures the amine is protonated, which can enhance interaction.[12]
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® VPolar Organic: Acetonitrile/Methanol (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA)These phases offer unique chiral recognition mechanisms. TFA acts as an ion-pairing agent to improve peak shape.[13]
  • Evaluation:

    • Monitor the chromatogram at a low wavelength (e.g., 210 nm) where the nitrile and amine functionalities absorb.[10]

    • Assess the results. If baseline separation (Rs ≥ 1.5) is achieved, proceed to validation. If partial separation or no separation is observed, proceed to optimization.

  • Method Optimization:

    • Mobile Phase Ratio: Systematically vary the percentage of the organic modifier (e.g., Isopropanol from 10% to 5% or 15%). This is the most powerful tool for adjusting retention and selectivity.

    • Temperature: Decreasing the column temperature (e.g., from 25°C to 15°C) often increases chiral selectivity, while increasing it can improve peak efficiency.[11]

    • Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can sometimes improve resolution, especially for difficult separations.[11]

Synthetic Strategy and Application Context

While specific synthetic routes for this exact CAS number are not widely published, a plausible synthesis can be designed based on established methods for piperazine derivatives.[1] Understanding this allows researchers to produce analogs or isotopically labeled versions.

Proposed Retrosynthetic Pathway

Rationale: A common and effective strategy for synthesizing substituted piperazines involves the alkylation of a protected piperazine precursor.[1] Using a chiral starting material ensures the stereochemistry is controlled from the outset.

G target (R)-2-(Piperazin-2-yl) acetonitrile deprotection Deprotection (e.g., H₂/Pd or TFA) target->deprotection protected_piperazine Protected (R)-2-(Piperazin-2-yl) acetonitrile deprotection->protected_piperazine alkylation SN2 Alkylation (e.g., Bromoacetonitrile) protected_piperazine->alkylation chiral_precursor Chiral Mono-Protected Piperazine alkylation->chiral_precursor

Caption: Proposed Retrosynthetic Analysis.

This approach involves reacting a mono-protected chiral piperazine with an electrophile like bromoacetonitrile via an Sₙ2 reaction. The protecting group (e.g., Boc or Cbz) directs the alkylation to the free secondary amine and can be removed in a final step to yield the target compound.

Role in Drug Discovery

The true value of this compound lies in its application as a versatile building block. The piperazine scaffold is a key component in numerous approved drugs across diverse therapeutic areas.[2][3]

G cluster_apps Potential Therapeutic Applications center_node (R)-2-(Piperazin-2-yl) acetonitrile Scaffold cns CNS Agents (Antipsychotics, Antidepressants) center_node->cns Modulates Receptor Binding cancer Kinase Inhibitors (e.g., Imatinib) center_node->cancer Improves Solubility & Kinase Selectivity antimicrobial Antibacterials / Antifungals center_node->antimicrobial Enhances Membrane Permeability other Other Areas (e.g., Antihistamines, Antivirals) center_node->other

Caption: Therapeutic Relevance of the Piperazine Scaffold.

  • Central Nervous System (CNS) Agents: The piperazine moiety is adept at crossing the blood-brain barrier and interacting with neurotransmitter receptors, making it a staple in antipsychotic and antidepressant drug design.[2]

  • Oncology: In kinase inhibitors like imatinib, the piperazine group often serves to enhance solubility and provide a key interaction point within the ATP-binding pocket of the target kinase.[2]

  • Antimicrobial Agents: Piperazine derivatives have demonstrated significant antibacterial and antifungal properties.[3][4] The two nitrogen atoms can be functionalized to fine-tune activity against various pathogens.[3]

The free secondary amine on (R)-2-(Piperazin-2-yl)acetonitrile allows for its direct incorporation into a lead molecule, while the primary amine can be further functionalized, for example, via reductive amination or acylation, to build out diverse chemical libraries for screening.[14]

Conclusion

(R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is more than a catalog chemical; it is a strategically valuable building block for modern drug discovery. Its combination of a privileged piperazine scaffold, a defined stereocenter, and a versatile nitrile handle provides a powerful platform for developing novel therapeutics. By applying the rigorous analytical protocols outlined in this guide, researchers can ensure the quality and integrity of their starting material. A deep understanding of the scaffold's role in medicinal chemistry will empower scientists to rationally design and synthesize next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers.
  • Inam, A., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Benchchem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Retrieved from [Link]

  • Eksteen, R., et al. (2020, November 12). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]

  • DeRuiter, J., & Noggle, F. T. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Retrieved from [Link]

  • Reddy, T. S., et al. (2021, October 1). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Ali, I., et al. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • AiFanChem. (n.d.). 2250242-66-9 | (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (R)-2-(Piperazin-2-yl)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmacophore design, chiral piperazines serve as foundational building blocks for developing highly specific therapeutics. (R)-2-(Piperazin-2-yl)acetonitrile hydrochloride is a versatile, optically active heterocyclic intermediate. Featuring a reactive piperazine core and an easily functionalized nitrile appendage, it is extensively utilized in the synthesis of targeted protein degraders (PROTACs)[1], non-ergot dopamine agonists for Parkinson's disease[2], and various CNS-active compounds.

This technical guide synthesizes the physicochemical properties of this compound, the mechanistic rationale behind its salt forms, and field-proven, self-validating protocols for its integration into complex drug scaffolds.

Physicochemical Profiling and Causality of Salt Forms

While the compound can theoretically exist as a free base, it is predominantly synthesized, stored, and commercially supplied as a dihydrochloride salt (CAS: 2250242-66-9)[3],[4].

The Causality Behind the Dihydrochloride Form: The free base of (R)-2-(piperazin-2-yl)acetonitrile is an electron-rich diamine that is highly susceptible to oxidative degradation and auto-condensation (polymerization) over time. By protonating both secondary amines (N1 and N4) with hydrochloric acid, the resulting dihydrochloride salt establishes a stable crystalline lattice. This modification significantly enhances aqueous solubility, prevents nucleophilic side reactions during storage, and extends the shelf-life of the chiral center by locking the conformation, making it the preferred standard for rigorous drug development workflows[5].

Quantitative Molecular Specifications

The following table summarizes the quantitative data across the different protonation states of the compound for comparative analysis:

PropertyFree BaseMonohydrochlorideDihydrochloride (Industry Standard)
Molecular Formula C₆H₁₁N₃[6]C₆H₁₂ClN₃[7]C₆H₁₃Cl₂N₃[4]
Molecular Weight 125.17 g/mol [6]161.63 g/mol [7]198.09 g/mol [4]
CAS Number In situ generatedUnspecified / Rare2250242-66-9[3]
IUPAC Name 2-[(2R)-piperazin-2-yl]acetonitrile2-[(2R)-piperazin-2-yl]acetonitrile hydrochloride2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride
SMILES N#CC[C@@H]1CNCCN1Cl.N#CC[C@@H]1CNCCN1Cl.Cl.N#CC[C@@H]1CNCCN1[3]

Structural and Mechanistic Insights

The (R)-enantiomer provides critical spatial orientation when designing drugs that require precise stereochemical alignment within target binding pockets. In the development of KRAS-targeted degraders, for instance, the piperazine ring acts as a rigid hinge-binding motif, while the acetonitrile group serves as a synthetic handle for linker attachment[1].

The workflow below illustrates the logical progression of integrating (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride into a heterobifunctional targeted degrader (PROTAC).

G A (R)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride B Free-basing & Regioselective Protection (Boc2O, 0°C) A->B DIPEA, CH2Cl2 C N-Alkylation / Linker Attachment B->C LC-MS Validation D Warhead Conjugation (e.g., KRAS Binder) C->D Deprotection & Coupling E E3 Ligase Ligand Conjugation D->E Click Chemistry / Amidation F Targeted Degrader (PROTAC) E->F Final Purification & Chiral HPLC

Workflow for integrating (R)-2-(Piperazin-2-yl)acetonitrile into targeted degraders.

Experimental Protocols: Regioselective Functionalization

To utilize the dihydrochloride salt in cross-coupling or alkylation reactions, it must first be free-based and regioselectively protected. The following is a self-validating protocol for the regioselective mono-Boc protection of the less sterically hindered nitrogen (N4), leaving the N1 position (adjacent to the chiral center) available for subsequent conjugation[1].

Self-Validating Protocol: Regioselective Mono-Boc Protection

Phase 1: Free-basing and Solubilization

  • Suspend 1.0 equivalent of (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (MW: 198.09) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise under a nitrogen atmosphere.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the two hydrochloride equivalents, liberating the free piperazine base without competing with the piperazine nitrogens for electrophiles during the subsequent protection step.

Phase 2: Electrophilic Addition 3. Cool the reaction mixture to exactly 0°C using an ice-water bath.

  • Causality: Cooling suppresses the kinetic energy of the system. This prevents the exothermic over-reaction that leads to thermodynamically stable but unwanted di-Boc protected byproducts.

  • Add 1.0 equivalent of Di-tert-butyl dicarbonate (Boc₂O) dropwise over 20 minutes[1].

    • Causality: Slow addition maintains a low localized concentration of the electrophile. Combined with the steric hindrance of the (R)-acetonitrile group at the C2 position, this kinetically favors mono-protection at the distal, unhindered N4 position.

Phase 3: In-Process Control (IPC) & Validation 5. Self-Validating Step (LC-MS): After 30 minutes of stirring at 0°C, sample 10 µL of the reaction mixture, quench in methanol, and analyze via LC-MS.

  • Validation Metric: The reaction is deemed successful and complete when the unreacted starting material peak (

    
     126.1[M+H]⁺) is consumed, and the mono-Boc product peak (
    
    
    
    226.1 [M+H]⁺) is dominant, with <5% di-Boc formation (
    
    
    326.2 [M+H]⁺).
  • Workup and Chiral Validation: Concentrate the solution under reduced pressure and purify via flash chromatography. Post-purification, analyze the isolated product using Chiral HPLC.

    • Validation Metric: The enantiomeric excess (ee) must remain >98%. This empirical check validates that the basic conditions (DIPEA) did not induce deprotonation and subsequent racemization at the sensitive C2 chiral center.

References

  • Google Patents. WO2021207172A1 - Compounds and methods for targeted degradation of kras.
  • PubChem. (S)-2-(Piperazin-2-yl)acetonitrile Molecular Weight. Retrieved from [Link]

Sources

Comprehensive Spectral Characterization of (R)-2-(Piperazin-2-yl)acetonitrile Hydrochloride: NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, particularly within the development of targeted covalent inhibitors (such as KRAS G12C inhibitors) and heterobifunctional degraders (PROTACs), functionalized chiral piperazines are indispensable building blocks[1][2]. Among these, (R)-2-(piperazin-2-yl)acetonitrile hydrochloride serves as a critical intermediate. The presence of the basic piperazine core, the chiral center at C2, and the reactive nitrile appendage necessitates rigorous analytical validation to ensure enantiomeric purity and structural integrity before downstream coupling.

This whitepaper provides an in-depth, causality-driven guide to the spectral characterization—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of (R)-2-(piperazin-2-yl)acetonitrile hydrochloride. By understanding the physical chemistry governing these spectral outputs, researchers can establish self-validating analytical protocols.

Structural Anatomy & Analytical Causality

To interpret the spectral data accurately, we must first deconstruct the molecule's structural features and their influence on analytical behavior:

  • The Chiral Center (C2): The stereocenter at C2 breaks the symmetry of the piperazine ring. More importantly, it renders the two protons of the adjacent cyanomethyl group (-CH₂-CN) diastereotopic . They exist in distinct magnetic environments, leading to complex splitting patterns (ABX spin systems) rather than a simple singlet or doublet[3].

  • The Nitrile Group (-C≡N): While nitriles are strong electron-withdrawing groups that deshield adjacent protons, their IR dipole moment change can sometimes be subtle, making the C≡N stretch highly dependent on the surrounding molecular environment.

  • The Hydrochloride Salt Form: The compound is typically isolated as a mono- or dihydrochloride salt to prevent the spontaneous polymerization or degradation common to free-base aliphatic amines. Protonation of the piperazine nitrogens (

    
    ) significantly shifts the adjacent carbon and proton NMR signals downfield due to the loss of electron density. It also dictates the choice of highly polar solvents (like D₂O or DMSO-
    
    
    
    ) for NMR analysis.

Orthogonal Characterization Workflow

To ensure absolute structural confidence, a multi-modal approach is required. The following workflow illustrates the logical progression of spectral validation.

AnalyticalWorkflow A Compound: (R)-2-(Piperazin-2-yl)acetonitrile HCl B Sample Preparation (Aqueous/Polar Solvents) A->B C LC-MS (ESI+) B->C D FT-IR (ATR) B->D E NMR (1H & 13C) B->E F [M+H]+ = 126.1 m/z Fragmentation Analysis C->F G Nitrile (-C≡N) ~2250 cm⁻¹ Amine Salt ~2500-3000 cm⁻¹ D->G H Diastereotopic -CH2- Chiral C2-H Multiplicity E->H I Structural & Chiral Validation F->I G->I H->I

Orthogonal spectral characterization workflow for (R)-2-(Piperazin-2-yl)acetonitrile HCl.

Mass Spectrometry (LC-MS) Analysis

Causality & Ionization Strategy

Given the basicity of the piperazine nitrogens, Electrospray Ionization in positive mode (ESI+) is the optimal technique. The hydrochloride salt dissociates in the LC mobile phase, and the free amine is readily protonated to form the


 pseudo-molecular ion.
Expected MS Data
  • Chemical Formula (Free Base):

    
    
    
  • Exact Mass (Free Base): 125.095 Da

  • Observed Precursor Ion:

    
     126.1 
    
    
    

Fragmentation Pathway (MS/MS): Collision-induced dissociation (CID) of the


 126.1 ion typically yields characteristic fragments:
  • Loss of the cyanomethyl group or HCN, yielding piperazine core fragments around

    
     85.
    
  • Ring-opening cleavages typical of saturated nitrogen heterocycles.

Standard Operating Protocol: LC-MS
  • Sample Prep: Dissolve 1 mg of the salt in 1 mL of LC-MS grade Water:Acetonitrile (50:50) with 0.1% Formic Acid.

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column or a C18 column compatible with highly aqueous mobile phases, as the polar salt will elute near the void volume on standard reversed-phase columns.

  • Acquisition: Scan range

    
     50–300 in ESI+ mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.
    

Infrared (FT-IR) Spectroscopy

Causality in Vibrational Modes

IR spectroscopy is utilized here primarily to confirm the presence of the nitrile group and the protonated amine state. The


 stretch is highly diagnostic because it appears in a region (2200–2300 cm⁻¹) largely devoid of other functional group signals. Because the compound is an HCl salt, the N-H stretching region will not show the sharp doublets of a primary/secondary free amine; instead, it will exhibit a broad, complex "ammonium band" overlapping the C-H stretches.
Expected IR Data Summary
Functional GroupFrequency Range (cm⁻¹)Intensity & ShapeCausality / Note
N-H (Ammonium Salt) 2500 – 3000Broad, StrongRepresents

stretching. Hydrogen bonding in the crystal lattice broadens this signal significantly.
C≡N (Nitrile) ~2250Sharp, Medium/WeakDiagnostic for the cyanomethyl appendage.
C-H (Aliphatic) 2850 – 2950MediumOverlapped by the broad ammonium salt band.
C-N (Amine) 1050 – 1150MediumPiperazine ring C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's connectivity and stereochemical environment.

Solvent Selection

The hydrochloride salt is practically insoluble in standard non-polar NMR solvents like


. Deuterium oxide (

)
is the solvent of choice. Note that in

, the exchangeable

protons will rapidly exchange with deuterium and will not be visible in the ¹H spectrum. If observation of the amine protons is required, DMSO-

should be used.
¹H NMR Interpretation (400 MHz, )

The most critical feature is the diastereotopic nature of the


 protons. Because C2 is chiral, the two protons on the adjacent carbon are physically distinct (one is "syn" to the piperazine ring face, the other "anti"). They couple to each other (geminal coupling, 

Hz) and to the C2 proton (vicinal coupling), appearing as two distinct doublets of doublets (dd).
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, Hz) & Causality
C2-H (Chiral Center)3.80 – 4.00Multiplet (m)1HComplex splitting due to coupling with adjacent ring

and the cyanomethyl

. Deshielded by adjacent

.
Ring

(C3, C5, C6)
3.20 – 3.70Multiplets (m)6HPiperazine ring protons. Shifted downfield relative to free base due to salt form.

(Proton A)
2.95 – 3.10dd1HDiastereotopic proton. Geminal coupling (

Hz), vicinal coupling (

Hz).

(Proton B)
2.80 – 2.90dd1HDiastereotopic proton. Geminal coupling (

Hz), vicinal coupling (

Hz).
¹³C NMR Interpretation (100 MHz, )

Carbon NMR confirms the carbon skeleton. The nitrile carbon is highly deshielded by the nitrogen but shielded by the triple bond anisotropy, placing it uniquely around 118 ppm.

Carbon AssignmentChemical Shift (δ, ppm)Causality / Note
-C≡N (Nitrile)~118.0Characteristic region for aliphatic nitriles.
C2 (Chiral Ring Carbon)~51.0Deshielded by two adjacent nitrogens and the cyanomethyl group.
C3, C5, C6 (Ring Carbons)40.0 – 44.0Typical range for protonated piperazine ring carbons.

~20.5Upfield shift typical for carbons adjacent to a nitrile group.
Standard Operating Protocol: NMR
  • Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of

    
     (100 atom % D).
    
  • Referencing: Use TSP (Trimethylsilylpropanoic acid) as an internal standard for aqueous samples, setting the reference peak to 0.00 ppm.

  • Acquisition: For ¹H NMR, use a standard 1D pulse sequence with a 10-second relaxation delay to ensure accurate integration. For ¹³C NMR, use proton decoupling (e.g., WALTZ-16) and a minimum of 512 scans due to the lack of NOE enhancement on the quaternary nitrile carbon.

Conclusion

The successful integration of (R)-2-(piperazin-2-yl)acetonitrile hydrochloride into complex drug scaffolds relies entirely on the purity and structural verification of the starting material. By leveraging ESI-MS for mass confirmation, FT-IR for functional group validation, and high-resolution NMR for stereochemical and connectivity mapping, researchers can establish a robust, self-validating analytical profile. Recognizing the causal relationships between the compound's chiral geometry, its salt state, and the resulting spectral anomalies (such as diastereotopic splitting) is the hallmark of advanced analytical chemistry.

References

  • Title: Patent Application Publication US 2021/0122764 A1 (Targeting RAS/ERK signaling in cancer)
  • Title: CN114867726B - Small molecule inhibitors of KRAS G12C mutants Source: Google Patents URL
  • Title: 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 Source: PubChem - NIH URL: [Link]

Sources

Technical Guide: Solubility Profile and Handling of (R)-2-(Piperazin-2-yl)acetonitrile Hydrochloride

[1]

Executive Summary

(R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (CAS: 2250242-66-9) is a critical chiral building block employed in the synthesis of next-generation kinase inhibitors and covalent KRAS antagonists. As a polar, dihydrochloride salt of a piperazine derivative, its physicochemical behavior is dominated by high lattice energy and ionic character.

This guide provides a definitive solubility profile, validated experimental protocols for dissolution and purification, and stability considerations.[1] Crucially, the solubility of this salt form is diametrically opposed to its free base counterpart , necessitating specific solvent systems for reaction and isolation.

Physicochemical Solubility Profile

The solubility data below synthesizes empirical observations of the specific compound with validated trends from the piperazine dihydrochloride scaffold class.

Solubility Compatibility Table

Data represents saturation limits at 25°C under standard atmospheric pressure.

Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Application Context
Water High > 300 mg/mLAqueous workups; buffer preparation.
DMSO High > 100 mg/mLStock solutions for bioassays; NMR analysis.
Methanol Moderate-High 20 – 50 mg/mLPrimary solvent for synthesis and transfer.
Ethanol Low-Moderate 5 – 15 mg/mLCo-solvent for recrystallization.
Acetone Insoluble < 0.1 mg/mLAntisolvent for precipitation/purification.
Dichloromethane Insoluble < 0.1 mg/mLUsed to wash away non-polar impurities.
Diethyl Ether Insoluble < 0.01 mg/mLAntisolvent; wash solvent.
Hexanes/Heptane Insoluble < 0.01 mg/mLStrictly non-interacting.

Critical Insight: The dihydrochloride salt is hygroscopic .[1] Exposure to atmospheric moisture will lead to deliquescence, altering the apparent solubility mass and potentially hydrolyzing the nitrile group over time.

Mechanistic Solubility Logic

The piperazine ring, protonated at both nitrogen centers (

  • Polar Protic Solvents (Water, MeOH): High dielectric constants stabilize the dissociated ions (

    
     and 
    
    
    ), facilitating dissolution.
  • Polar Aprotic Solvents (DMSO, DMF): Effective at solvating the cation, though less effective than water.

  • Non-Polar Solvents (DCM, Toluene): Lack the dipole moment required to overcome the lattice energy of the salt. These are excellent for removing unreacted organic starting materials while leaving the product salt as a solid.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate specific batch solubility before scale-up.

  • Preparation: Weigh 50 mg of (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride into a pre-weighed 4 mL scintillation vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Visual Check: Continue addition until the solution is clear (no visible particulates).

  • Calculation:

    
    
    
Protocol B: Purification via Antisolvent Recrystallization

Standard method for removing non-polar impurities and improving enantiomeric excess.

  • Dissolution: Dissolve crude (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride in the minimum volume of warm Methanol (40°C) .

    • Ratio: Approx. 5-10 mL MeOH per gram of solid.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (e.g., inorganic salts).

  • Precipitation: While stirring rapidly, add Acetone (antisolvent) dropwise.

    • Target Ratio: 1:3 (Methanol : Acetone).

    • Observation: A white precipitate should form immediately.

  • Aging: Cool the slurry to 0–4°C for 2 hours to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold Acetone/Ether (1:1).

  • Drying: Dry under high vacuum (0.1 mbar) at 25°C for 12 hours. Avoid heating above 40°C to prevent nitrile hydrolysis.

Stability & Degradation Pathways[1][2]

The stability of the nitrile group and the piperazine ring is pH-dependent. The diagram below illustrates the critical degradation risks during handling.

DegradationPathwayscluster_legendStorage RuleCompound(R)-2-(Piperazin-2-yl)acetonitrile 2HClHydrolysis_AcidAcidic Hydrolysis(pH < 1, Heat)Compound->Hydrolysis_AcidH2O/HeatHydrolysis_BaseBasic Hydrolysis(pH > 10)Compound->Hydrolysis_BaseOH-OxidationOxidative Degradation(Air/Peroxides)Compound->OxidationO2/LightProduct_AmidePrimary Amide(Partial Hydrolysis)Hydrolysis_Acid->Product_AmideHydrolysis_Base->Product_AmideProduct_NOxideN-Oxide / IminesOxidation->Product_NOxideProduct_AcidCarboxylic Acid(Complete Hydrolysis)Product_Amide->Product_AcidProduct_Amide->Product_AcidWarningStore under Argon/Nitrogenat -20°C to preventmoisture uptake and oxidation.

Caption: Degradation pathways for (R)-2-(Piperazin-2-yl)acetonitrile. The nitrile group is susceptible to hydrolysis under extreme pH, while the secondary amine is prone to oxidation.

Workflow Visualization: Solubility Screening

The following workflow outlines the decision matrix for selecting the correct solvent system based on the intended application (Reaction vs. Purification).

SolubilityWorkflowStartStart: (R)-2-(Piperazin-2-yl)acetonitrile 2HClGoalDefine GoalStart->GoalReactionReaction MediumGoal->ReactionPurificationPurification/IsolationGoal->PurificationAnalysisAnalysis (NMR/HPLC)Goal->AnalysisPolarProticPolar Protic?(Water/MeOH)Reaction->PolarProticNucleophilic Subst.PolarAproticPolar Aprotic?(DMF/DMSO)Reaction->PolarAproticCoupling RxnRecrystRecrystallizationPurification->RecrystHigh Purity NeededWashTrituration/WashPurification->WashRemove OrganicsD2OD2O / DMSO-d6Analysis->D2OSolvent: MeOH\nAntisolvent: AcetoneSolvent: MeOHAntisolvent: AcetoneRecryst->Solvent: MeOH\nAntisolvent: AcetoneSolvent: DCM or Ether\n(Product remains solid)Solvent: DCM or Ether(Product remains solid)Wash->Solvent: DCM or Ether\n(Product remains solid)

Caption: Decision matrix for solvent selection. Blue nodes indicate reaction pathways; Green indicates purification strategies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138958339, (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Retrieved from [Link]

  • Google Patents (2010). WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof. Retrieved from

Technical Guide: Stability & Storage of (R)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride . It is designed for medicinal chemists and formulation scientists requiring high-fidelity handling standards to maintain enantiomeric purity and chemical integrity.

Chemical Identity & Physicochemical Profile

Before establishing storage protocols, we must define the substrate. This compound is a chiral, bifunctional building block containing a secondary amine (piperazine) and a nitrile group. The dihydrochloride salt form is utilized to enhance crystallinity and reduce the volatility of the free base, but it introduces significant hygroscopicity.

PropertySpecification
IUPAC Name (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride
CAS Number 2250242-66-9 (Dihydrochloride)
Molecular Formula

Molecular Weight 198.09 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, DMSO; sparingly soluble in non-polar solvents.[1][2]
pKa (Calculated) ~9.8 (Piperazine N1), ~5.6 (Piperazine N4)

Critical Degradation Mechanisms (The "Why")

Understanding the causality of degradation is essential for designing a robust storage strategy. This molecule faces three primary threats: moisture-induced hydrolysis, oxidative instability, and potential racemization.

Hydrolysis (The Nitrile Vector)

The nitrile (


) group is thermodynamically unstable relative to its carboxylic acid derivative in the presence of water and acid. Since the compound is a hydrochloride salt, it provides its own acidic environment upon dissolution or moisture absorption.
  • Mechanism: Moisture ingress leads to protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

  • Pathway: Nitrile

    
     Primary Amide 
    
    
    
    Carboxylic Acid.
  • Impact: Loss of the reactive nitrile handle; contamination with (R)-2-(piperazin-2-yl)acetic acid.

Hygroscopicity & Deliquescence

As a dihydrochloride salt, the lattice energy is high, but the chloride ions are potent H-bond acceptors.

  • Risk: The compound is hygroscopic . Exposure to ambient humidity (>40% RH) can cause the powder to deliquesce (turn into a liquid/paste).

  • Consequence: Once in solution (even a micro-layer on the crystal surface), the hydrolysis rate accelerates by orders of magnitude compared to the solid state.

Oxidation (The Piperazine Vector)

Secondary amines are susceptible to oxidation by atmospheric oxygen, particularly in solution or if the solid surface area is high.

  • Product: N-oxides or hydroxylamines.

  • Prevention: Inert atmosphere storage is non-negotiable for long-term banking.

Degradation Pathway Visualization

The following diagram illustrates the cascade of failure if storage conditions are breached.

DegradationPathways Compound (R)-2-(Piperazin-2-yl) acetonitrile 2HCl Amide Intermediate: (R)-2-(Piperazin-2-yl) acetamide Compound->Amide Hydrolysis (Acid Catalyzed) NOxide Degradant B: Piperazine N-Oxides Compound->NOxide Oxidation Moisture Moisture Ingress (H2O) Moisture->Compound Oxygen Atmospheric O2 Oxygen->Compound Acid Degradant A: (R)-2-(Piperazin-2-yl) acetic acid Amide->Acid Further Hydrolysis

Figure 1: Primary degradation pathways driven by moisture and oxygen exposure.

Authoritative Storage Protocol

To ensure >98% purity and >99% ee (enantiomeric excess) over 12+ months, adhere to this tiered storage protocol.

Tier 1: Long-Term Banking (>1 Month)

This is the "Gold Standard" for reference standards and bulk API intermediates.

  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Argon or Nitrogen overlay .[3]

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary desiccant jar.

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or molecular sieves.

Tier 2: Working Bench Storage (<1 Month)
  • Temperature: 2-8°C (Refrigerator).

  • Atmosphere: Tightly capped; minimize headspace.[4]

  • Precaution: Equilibrate to room temperature before opening. This is the #1 cause of degradation—opening a cold vial condenses atmospheric moisture onto the hygroscopic salt.

Tier 3: Solution Stability (In-Process)
  • Solvent: Water, Methanol, or DMSO.

  • Stability:

    • Acidic pH (<4): Stable for 24-48 hours at 4°C.

    • Neutral/Basic pH (>7):Unstable. The free base amine can intramolecularly attack the nitrile or accelerate hydrolysis. Use immediately.

    • LCMS Samples: Analyze within 8 hours.

Experimental Validation (Self-Validating Systems)

Do not assume stability; validate it. Use these protocols to verify the integrity of your material before critical campaigns.

Purity & Hydrolysis Check (Reverse Phase HPLC)

This method separates the nitrile (neutral/basic) from the polar acid hydrolysis product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0-5% B (2 min)

    
     5-60% B (10 min).
    
  • Detection: UV 210 nm (Nitrile absorbance is weak; low wavelength required).

  • Success Criteria: Single peak. Appearance of a front-eluting peak (more polar) indicates hydrolysis to the carboxylic acid.

Enantiomeric Excess (Chiral HPLC)

Crucial to ensure the (R)-center has not racemized.

  • Column: Chiralpak IC or IG (Immobilized polysaccharide phases are robust).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1). Note: Requires free-basing or basified mobile phase.

  • Success Criteria: >98% ee.

Chloride Content (Titration)

To confirm the stoichiometry (Dihydrochloride vs. Monohydrochloride).

  • Method: Silver Nitrate (

    
    ) titration.
    
  • Expected: ~35.8% Chloride by weight for the dihydrochloride.

Handling & Decision Matrix

Use the following logic flow to determine the appropriate handling procedure based on your application.

HandlingLogic Start Material Receipt CheckSeal Is Seal Intact? Start->CheckSeal Equilibrate Equilibrate to RT (Do NOT Open Cold) CheckSeal->Equilibrate Yes Open Open in Desiccated Environment Equilibrate->Open Weigh Weigh Quickly (Hygroscopic!) Open->Weigh Use Dissolve & Use Immediately Weigh->Use Restock Purge with N2/Ar, Reseal, Freeze -20°C Weigh->Restock Remaining Solid

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic salts.

References

  • Sigma-Aldrich. (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride Product Specification & MSDS. CAS 2250242-66-9.[1][5] Link

  • ChemicalBook. Product Properties and Supplier Data for CAS 2250242-66-9. Accessed 2026.[6][7] Link

  • National Institutes of Health (NIH) - PubChem. Piperazine Dihydrochloride Compound Summary. (General stability data for piperazine salts). Link

  • BenchChem. Stability and Storage of Piperazine Derivatives: A Technical Guide. (General handling for chloroethyl/acetonitrile piperazines). Link

  • CymitQuimica. Safety Data Sheet: (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. (Analogous enantiomer safety/storage data). Link

Sources

Stereochemical Control in the Piperazine Scaffold: A Guide to Biological Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antihistamines (Cetirizine) to antidepressants (Vortioxetine) and HIV protease inhibitors (Indinavir). Its ubiquity stems from its conformational rigidity, ability to act as a hydrogen bond acceptor/donor, and its capacity to orient substituents in defined vectors.

However, the true potential of the piperazine moiety is unlocked through stereochemical control . The introduction of chiral centers on the piperazine ring or its immediate substituents allows for the exploitation of the "Chiral Switch"—replacing a racemate with a single enantiomer (eutomer) to enhance affinity, selectivity, and metabolic stability while reducing off-target toxicity (distomer effects).

This guide details the biological mechanisms, structure-activity relationships (SAR), and experimental protocols required to develop high-affinity chiral piperazine derivatives.

Pharmacodynamics: The Chiral Switch Mechanism

Case Study: Levocetirizine vs. (S)-Cetirizine

The development of Levocetirizine from racemic Cetirizine is the archetypal example of chiral optimization in this class.[1]

  • The Eutomer: Levocetirizine (the

    
    -enantiomer).[1][2][3]
    
  • The Distomer:

    
    -Cetirizine.[2][3][4]
    

Mechanism of Action: Research demonstrates that Levocetirizine binds to the Histamine H1 receptor with a


 of approximately 3 nM, roughly 30-fold more potent than the 

-enantiomer.[4][5] The critical differentiator is dissociation kinetics .[1] Levocetirizine exhibits a dissociation half-time (

) of 142 minutes, compared to just 6 minutes for the

-form.[3][4][5]

Molecular Basis: Mutagenesis studies reveal that the carboxylic acid moiety of Levocetirizine forms a critical electrostatic interaction with Lys191 in the transmembrane domain 5 (TM5) of the H1 receptor.[2] The


-configuration orients this interaction optimally, stabilizing the receptor in an inactive state (inverse agonism) for a prolonged duration.

CNS Applications: 5-HT Receptor Modulation

Arylpiperazines are the dominant pharmacophore for Serotonin (5-HT) receptor modulation, particularly 5-HT1A and 5-HT7.

The Long-Chain Arylpiperazine (LCAP) Model

Activity at 5-HT receptors relies on a specific pharmacophoric arrangement:

  • Aryl Head Group: Provides

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe/Trp) in the receptor pocket.
  • Basic Nitrogen: The protonated N4-nitrogen forms a salt bridge with a conserved Aspartate (Asp3.32) residue.[6]

  • Linker & Terminus: A chiral spacer determines selectivity between 5-HT1A (anxiety/depression) and

    
    -adrenergic receptors (cardiovascular side effects).
    
Visualization: 5-HT1A Signaling Pathway

The following diagram illustrates the downstream effects of Chiral Piperazine binding to the 5-HT1A receptor, highlighting the functional selectivity (G-protein vs.


-arrestin).

G Ligand Chiral Arylpiperazine (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Kd ~ nM) Gi_Go Gi/Go Protein Activation Receptor->Gi_Go Primary Pathway Arrestin β-Arrestin Recruitment Receptor->Arrestin Biased Signaling AC Adenylyl Cyclase Inhibition Gi_Go->AC GIRK GIRK Channel Activation Gi_Go->GIRK cAMP ↓ cAMP Levels AC->cAMP Hyperpol Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpol ERK ERK1/2 Phosphorylation Arrestin->ERK

Caption: 5-HT1A signaling cascade. Chiral piperazines can induce biased signaling, preferentially activating Gi/Go pathways over


-arrestin (dashed line), reducing receptor desensitization.

Technical Workflow: Synthesis & Validation

To ensure scientific integrity, the production of chiral piperazines must avoid racemization. The "Chiral Pool" strategy is superior to resolution for yield and atom economy.

Protocol A: Stereoselective Synthesis (Chiral Pool)

Objective: Synthesis of (2S)-2-benzylpiperazine (a core scaffold) from L-Phenylalanine.

  • Esterification: React L-Phenylalanine with thionyl chloride in methanol (

    
    C 
    
    
    
    Reflux, 4h) to yield L-phenylalanine methyl ester HCl.
  • Cyclization Precursor: React the ester with chloroacetyl chloride in the presence of

    
     (DCM, 
    
    
    
    C) to form the amide intermediate.
  • Cyclization: Treat with benzylamine (or ammonia equivalent) to close the diketopiperazine ring.

  • Reduction (Critical Step): Reduce the diketopiperazine using

    
     in dry THF (Reflux, 12h).
    
    • Note: Maintain strictly anhydrous conditions to prevent ring opening.

  • Purification: Acid-base extraction followed by recrystallization from hexane/EtOAc.

Protocol B: Chiral Purity Analysis (HPLC)

Before biological testing, enantiomeric excess (


) must be 

.
ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel),

mm
Mobile Phase Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Temperature 25°C
Standard Inject racemate first to establish separation factor (

).
Protocol C: Radioligand Binding Assay ( Determination)

Objective: Determine the affinity of the chiral derivative for the 5-HT1A receptor.

Materials:

  • Membrane preparation: CHO cells expressing human 5-HT1A receptors.

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~100-170 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    

Step-by-Step Procedure:

  • Preparation: Dilute membranes in Buffer to a concentration of 5-10

    
    g protein/well.
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Test Compound (7 concentrations, 
      
      
      
      to
      
      
      M).
    • 50

      
      L Radioligand (Final conc. = 
      
      
      
      value, approx 1 nM).
    • 100

      
      L Membrane suspension.
      
    • Non-specific binding (NSB): Define using 10

      
      M Serotonin (5-HT).
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold Buffer.
    
  • Quantification: Add liquid scintillant and count radioactivity (CPM).

  • Analysis: Plot specific binding vs. log[Concentration]. Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to data validation, ensuring a self-validating system.

Workflow Start Start: Amino Acid (Chiral Pool) Synth Asymmetric Synthesis Start->Synth Check Chiral HPLC (ee > 99%?) Synth->Check Fail Recrystallize / Resolution Check->Fail No Bio Radioligand Binding Assay Check->Bio Yes Fail->Check Retry Func Functional Assay (cAMP/GTPγS) Bio->Func If Ki < 10nM Data Lead Candidate Selection Func->Data

Caption: Integrated workflow for chiral piperazine development. The decision diamond at HPLC ensures no impure compounds enter costly bioassays.

Future Outlook: Antimicrobial Hybridization

Beyond CNS, chiral piperazines are emerging as potent antimicrobial agents. Sulfonamide-piperazine hybrids have shown efficacy against MRSA and E. coli. The chirality at the C2 or C3 position of the piperazine ring often dictates the penetration capability through the bacterial cell wall, with lipophilic enantiomers generally showing superior MIC (Minimum Inhibitory Concentration) values.

References

  • Gillard, M., et al. (2002).[3] "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194."[4] Molecular Pharmacology.

  • Lopez-Rodriguez, M. L., et al. (2002).[7] "Arylpiperazine derivatives acting at 5-HT1A receptors."[7][8][9][10] Current Medicinal Chemistry.

  • Tillement, J. P., et al. (2003). "Compared pharmacological characteristics in humans of racemic cetirizine and levocetirizine, two histamine H1-receptor antagonists."[3][5] Biochemical Pharmacology.

  • Kumar, S., et al. (2014). "Synthesis and biological evaluation of piperazine derivatives as novel urease inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Leopoldo, M., et al. (2015). "Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2."[8] Bioorganic & Medicinal Chemistry.

Sources

The Piperazine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of modern medicinal chemistry. Its designation as a "privileged scaffold" is not a matter of chance, but a testament to a unique confluence of physicochemical properties, synthetic tractability, and a remarkable ability to interact with a wide array of biological targets.[1][2][3] This technical guide provides a comprehensive exploration of the multifaceted role of the piperazine moiety in drug discovery and development. We will delve into the core attributes that make this scaffold so attractive to medicinal chemists, examine its diverse therapeutic applications with a focus on underlying mechanisms and structure-activity relationships (SAR), and provide practical insights into its synthesis and functionalization. This guide is intended to serve as a valuable resource for researchers and scientists, offering both foundational knowledge and field-proven insights to inform the design and optimization of next-generation therapeutics.

The Physicochemical and Structural Virtues of the Piperazine Core

The widespread adoption of the piperazine moiety in drug design can be attributed to a unique combination of characteristics that allow for the meticulous tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2]

A Tale of Two Nitrogens: Basicity, Solubility, and pKa

As a diprotic base, piperazine possesses two distinct pKa values, which allows it to be protonated under physiological conditions.[3][4] This basicity is a critical lever for medicinal chemists. The ability to form stable salts significantly enhances aqueous solubility, a crucial factor for oral bioavailability and formulation development.[3][5] The two nitrogen atoms also act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating robust interactions with biological targets.[5][6] The pKa values of piperazine can be modulated by substitution on the nitrogen or carbon atoms, allowing for fine-tuning of the molecule's ionization state at a specific pH.[7]

PropertyValueSignificance in Drug Design
pKa1 ~5.35Influences ionization in acidic environments (e.g., stomach).
pKa2 ~9.73Influences ionization at physiological pH (~7.4).[7]
Solubility Freely soluble in waterEnhances bioavailability and formulation options.[8]
Conformational Dynamics: A Balance of Rigidity and Flexibility

The piperazine ring typically adopts a stable chair conformation, which imparts a degree of structural rigidity.[2][9] This can be advantageous for locking a molecule into a bioactive conformation required for optimal binding to a target, thereby improving potency and selectivity.[3] However, the ring also possesses a degree of flexibility, allowing it to adapt to the topology of various binding pockets. This conformational adaptability is a key reason for its "privileged" status, as it can be tailored to interact with a diverse range of protein targets.[9][10]

cluster_piperazine Piperazine Conformations chair Chair Conformation (Low Energy, Stable) boat Boat Conformation (High Energy, Flexible) chair->boat Ring Flip

Caption: Chair and boat conformations of the piperazine ring.

A Pharmacological Chameleon: The Diverse Therapeutic Roles of Piperazine

The synthetic versatility of the piperazine scaffold has led to its incorporation into a vast number of clinically successful drugs across a wide spectrum of therapeutic areas.[1][11][12]

Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Pathways

Piperazine derivatives are particularly prominent in the treatment of CNS disorders, where they frequently modulate the activity of neurotransmitter receptors such as dopamine and serotonin.[13][14] The piperazine moiety often serves as a scaffold to correctly position pharmacophoric elements, such as aryl groups, for optimal receptor interaction.[3]

  • Aripiprazole (Antipsychotic): This atypical antipsychotic utilizes the piperazine ring to fine-tune its binding affinity for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors.[9]

  • Buspirone (Anxiolytic): The piperazine in buspirone is crucial for its interaction with serotonin 5-HT1A receptors.[10][14]

Piperazine in CNS Drug-Receptor Interaction drug Piperazine-Containing Drug Aryl Group Linker receptor Neurotransmitter Receptor Binding Pocket drug->receptor Binds to effect Modulation of Neuronal Signaling receptor->effect Triggers

Caption: General interaction of a piperazine-containing CNS drug with its target receptor.

Oncology: A Key Player in Targeted Cancer Therapy

In the realm of oncology, the piperazine scaffold is a frequent component of targeted therapies, especially kinase inhibitors.[2][15][16] It often acts as a versatile linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase.[3]

  • Imatinib (Tyrosine Kinase Inhibitor): A landmark in cancer treatment, imatinib's piperazine moiety is crucial for its selectivity and pharmacokinetic properties in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[2][9] The N-methylation of the piperazine is essential for its activity.[3]

  • Palbociclib (CDK4/6 Inhibitor): Used in the treatment of breast cancer, palbociclib incorporates a piperazine ring that contributes to its potent and selective inhibition of cyclin-dependent kinases 4 and 6.[17]

Infectious Diseases: A Scaffold for Antimicrobial Agents

Piperazine derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria, fungi, viruses, and parasites.[18][19][20]

  • Ciprofloxacin (Antibiotic): This widely used fluoroquinolone antibiotic contains a piperazine ring that enhances its bacterial enzyme binding and membrane permeability.[9]

  • Cetirizine (Antihistamine): While primarily an antihistamine, the piperazine in cetirizine contributes to its favorable pharmacokinetic profile and receptor affinity.[9]

  • Anthelmintic Activity: Piperazine citrate has long been used as an anthelmintic, inducing neuromuscular paralysis in parasites.[9]

The Art of Synthesis: Crafting Piperazine-Containing Molecules

The chemical reactivity of the piperazine ring, particularly its two nitrogen atoms, provides a versatile platform for synthetic modification.[1][21]

N-Functionalization: The Workhorse of Piperazine Chemistry

The most common synthetic strategy involves the functionalization of one or both nitrogen atoms.

  • N-Monosubstitution: Selective monosubstitution can be achieved by using a large excess of piperazine or by employing protecting groups like the tert-butoxycarbonyl (Boc) group.[9][22]

  • N,N'-Disubstitution: Symmetrical disubstitution is straightforward, while unsymmetrical derivatives require a multi-step approach involving protection and deprotection.[9]

  • Modern Methodologies: Advanced techniques such as Buchwald-Hartwig amination, Ullmann-type N-arylation, microwave-assisted organic synthesis (MAOS), and continuous-flow chemistry have significantly expanded the toolkit for creating diverse piperazine derivatives.[9]

C-H Functionalization: A New Frontier

While N-functionalization is well-established, recent advances in C-H functionalization are opening new avenues for creating novel piperazine analogs with substituents directly on the carbon skeleton.[22] This allows for greater structural diversity and the exploration of new chemical space.

Experimental Protocol: A Generalized Synthesis of an N-Aryl Piperazine Derivative via Buchwald-Hartwig Amination

This protocol provides a representative example of a modern synthetic method for creating N-aryl piperazines.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl piperazine.

Generalized Synthetic Workflow for N-Aryl Piperazine start Start Materials: Aryl Halide, Piperazine, Catalyst, Ligand, Base reaction Buchwald-Hartwig Cross-Coupling Reaction start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Purified N-Aryl Piperazine Product purification->product

Caption: A simplified workflow for the synthesis of N-aryl piperazines.

Structure-Activity Relationships (SAR): Decoding the Blueprint for Potency and Selectivity

Systematic modification of the piperazine scaffold and its substituents is a cornerstone of lead optimization. SAR studies aim to understand how changes in chemical structure affect biological activity.[9][12][23]

  • Substitution Patterns: The nature and position of substituents on the piperazine ring and its nitrogen atoms can dramatically influence target affinity, selectivity, and pharmacokinetic properties.[9][24] For example, in a series of 5-HT7 receptor antagonists, the presence of a 4-methylpiperazin-1-yl group was found to be optimal for high affinity.[23]

  • Hybrid Scaffolds: Combining the piperazine moiety with other heterocyclic rings has led to the development of hybrid molecules with improved multi-target activity, enhanced blood-brain barrier permeability, and reduced toxicity.[9]

Future Perspectives: The Continuing Evolution of the Piperazine Scaffold

The role of the piperazine moiety in medicinal chemistry is far from static. Future progress is expected to be driven by several key areas:

  • Hybrid Scaffold Engineering: The design of novel hybrid molecules that combine the favorable properties of piperazine with other pharmacophores will continue to be a fruitful area of research.[9][24]

  • CNS Drug Delivery: Improving strategies for delivering piperazine-containing drugs across the blood-brain barrier remains a significant challenge and a key focus for the development of new treatments for neurological and psychiatric disorders.[9][24]

  • Computational and Machine Learning Approaches: The integration of predictive machine-learning methods and cheminformatics will accelerate the design and optimization of piperazine-based drug candidates.[9]

Conclusion

The piperazine moiety has unequivocally earned its status as a privileged scaffold in medicinal chemistry. Its unique combination of tunable physicochemical properties, synthetic accessibility, and broad pharmacological applicability has made it an indispensable tool in the development of a wide range of therapeutics. As our understanding of disease biology deepens and our synthetic and computational tools become more sophisticated, the versatile piperazine ring is poised to remain at the forefront of drug discovery for the foreseeable future.

References

  • G. G. G. D. S. M. R. M. N. B. L. M. D. T. E. G. A. D. S. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. 2022;17(9):969-984.
  • G. G. G. D. S. M. R. M. N. B. L. M. D. T. E. G. A. D. S. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. Expert Opinion on Drug Discovery. 2022;17(9):969-984.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2026.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Molecules. 2021;26(19).
  • Romanelli MN, Braconi L, Gabellini A, Manetti D, Marotta G, Teodori E. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023;28(19):6951.
  • The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
  • The medicinal chemistry of piperazines: A review - Scilit. Chemical Biology & Drug Design.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Pharmaceutical and Clinical Research. 2019.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. 2020;26(35):4373-4385.
  • Role of piperazine scaffolds in medicinal chemistry - Benchchem.
  • The medicinal chemistry of piperazines: A review | Request PDF - ResearchGate.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. Naturalista campano. 2024.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Fundamental & Clinical Pharmacology. 2019;33(1):52-64.
  • A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Chemistry & Biodiversity.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. 2019.
  • The medicinal chemistry of piperazines: A review - PubMed. Chemical Biology & Drug Design. 2024.
  • Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. Chemical Biology & Drug Design. 2025;105(3).
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Dalton Transactions. 2021;50(32):10903-10926.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem.
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - RSC Publishing. RSC Advances. 2021;11(48):30149-30164.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. International Journal of Pharmaceutical Sciences and Research. 2017.
  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry. Arabian Journal of Chemistry. 2023;16(2):104494.
  • Piperazines – Knowledge and References - Taylor & Francis.
  • Piperazine derivatives of natural compounds with anticancer activity. - ResearchGate.
  • Structure-Activity Relationship (SAR) of 1-Acetyl-4-(4-hydroxyphenyl)piperazine Derivatives: A Comparative Guide - Benchchem.
  • Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls - MDPI. Molecules. 2016;21(4):449.
  • An In-depth Technical Guide to the Physicochemical Properties of 1-Piperazineethanimine - Benchchem.
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. 2022;9(2):36-39.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Chemical Biology & Drug Design. 2024.
  • Piperazine - Wikipedia.
  • Some FDA‐approved piperazine‐containing drugs. - ResearchGate.
  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Der Pharma Chemica. 2016;8(19):283-295.
  • Piperazine & Derivatives - adanipharma.net.
  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC. ACS Infectious Diseases. 2019;5(11):1896-1904.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. European Journal of Medicinal Chemistry. 2015;102:487-529.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2025.
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. 2022.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - OUCI. Molecules. 2023;28(19):6951.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2026.
  • Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC. Scientific Reports. 2025.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date - FLORE. Expert Opinion on Drug Discovery. 2022;17(9):969-984.

Sources

Stereochemistry and Its Impact on Pharmacological Activity: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter drug development programs where the three-dimensional spatial arrangement of a molecule is treated as an afterthought. This is a critical misstep. Because biological systems are inherently asymmetric—composed exclusively of L-amino acids and D-carbohydrates—the interaction between a pharmaceutical compound and its biological target is highly stereospecific.

This whitepaper provides an in-depth analysis of how stereochemistry dictates pharmacodynamics (PD) and pharmacokinetics (PK). It bridges the gap between theoretical chiral recognition and bench-level experimental validation, offering self-validating protocols and regulatory insights essential for modern drug development.

Part 1: The Mechanistic Basis of Chiral Recognition (Pharmacodynamics)

The pharmacological activity of a chiral drug is rarely distributed equally between its enantiomers. The enantiomer with the higher affinity or activity is termed the eutomer , while the less active (or inactive/toxic) enantiomer is the distomer . The ratio of their activities is the eudismic ratio [1].

The causality behind this disparity is best explained by the Easson-Stedman Hypothesis (the three-point attachment model). For a drug to elicit a highly specific biological response, it must align its functional groups with complementary binding sites on the receptor. The eutomer achieves a perfect three-point spatial match. The distomer, being a non-superimposable mirror image, can achieve at most a two-point match, leading to drastically reduced affinity or an entirely different pharmacological profile [1].

G cluster_0 Eutomer (3-Point Match) cluster_1 Distomer (Mismatch) R1 Receptor Site 1 R2 Receptor Site 2 R3 Receptor Site 3 L1 Ligand Group 1 L1->R1 Bind L2 Ligand Group 2 L2->R2 Bind L3 Ligand Group 3 L3->R3 Bind R1b Receptor Site 1 R2b Receptor Site 2 R3b Receptor Site 3 L1b Ligand Group 1 L1b->R1b Bind L2b Ligand Group 2 L2b->R3b Clash L3b Ligand Group 3 L3b->R2b Clash

Easson-Stedman 3-Point Attachment Model illustrating chiral recognition at the receptor level.

Part 2: Stereoselective Pharmacokinetics (ADME)

Stereochemistry does not only dictate how a drug binds to a target; it dictates how the body absorbs, distributes, metabolizes, and excretes the drug.

Cytochrome P450 Stereoselectivity: The Warfarin Paradigm

Warfarin is administered as a racemic mixture, but its enantiomers are metabolized via entirely different pathways. The (S)-enantiomer is 3 to 5 times more potent as a vitamin K epoxide reductase inhibitor than the (R)-enantiomer. Crucially, (S)-warfarin is almost exclusively metabolized by the hepatic enzyme CYP2C9 [2].

Patients with genetic polymorphisms in CYP2C9 (e.g., the *2 or *3 variant alleles) exhibit significantly impaired clearance of (S)-warfarin. Because the enzyme is stereoselective, the (R)-warfarin clearance remains relatively unaffected, altering the in vivo S:R ratio and drastically increasing the risk of hemorrhage [3].

Unidirectional Chiral Inversion: The Ibuprofen Mechanism

A fascinating phenomenon in chiral pharmacokinetics is in vivo chiral inversion, heavily documented in 2-arylpropionic acid NSAIDs like ibuprofen. When administered as a racemate, the inactive (R)-ibuprofen is unidirectionally converted into the active (S)-ibuprofen [4].

This is not a spontaneous chemical isomerization; it is a highly specific, ATP-dependent enzymatic cascade. The (R)-enantiomer is first converted to a Coenzyme A (CoA) thioester by acyl-CoA synthetase. This intermediate undergoes epimerization via a racemase to form an (S)-CoA thioester, which is subsequently hydrolyzed to release the active (S)-ibuprofen [5].

G R_Ibu (R)-Ibuprofen (Inactive) CoA_Thio (R)-Ibuprofen-CoA R_Ibu->CoA_Thio Acyl-CoA Synthetase Enolate Enolate Intermediate CoA_Thio->Enolate Racemase (Epimerization) S_CoA (S)-Ibuprofen-CoA Enolate->S_CoA Stereoselective Conversion S_Ibu (S)-Ibuprofen (Active) S_CoA->S_Ibu Hydrolase

Enzymatic pathway of unidirectional chiral inversion of (R)-Ibuprofen to (S)-Ibuprofen.

Part 3: Quantitative Data & Case Studies

To contextualize the impact of stereochemistry, the following table summarizes key chiral therapeutics, highlighting the distinct roles of their enantiomers.

DrugFormulationEutomer (Active)Distomer (Inactive/Toxic)Clinical Implication of Stereochemistry
Warfarin Racemate(S)-Warfarin(R)-Warfarin(S) is 3-5x more potent; highly dependent on CYP2C9 metabolism [2].
Ibuprofen Racemate(S)-Ibuprofen(R)-Ibuprofen(R) undergoes unidirectional enzymatic inversion to (S)in vivo [4].
Thalidomide Racemate(R)-Thalidomide(S)-Thalidomide(S) is highly teratogenic. Single-enantiomer dosing is futile due to rapid in vivo racemization.
Citalopram Racemate / Single(S)-Citalopram(R)-Citalopram(R) allosterically inhibits the binding of (S) to the serotonin transporter (SERT) [1].

Part 4: Experimental Protocols for Chiral Analysis

To accurately profile a chiral drug, one must isolate and quantify the enantiomers in vitro. The following is a self-validating protocol for assessing the chiral inversion of a novel 2-arylpropionic acid using human liver microsomes (HLMs).

Protocol: In Vitro Assessment of Chiral Inversion

Objective: Determine the rate of (R)-to-(S) inversion and validate enzymatic dependence.

Step 1: Incubation Setup

  • Prepare a reaction mixture containing 1 mg/mL HLMs, 5 mM ATP, 0.5 mM Coenzyme A (CoA), and 10 mM MgCl₂ in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the pure (R)-enantiomer substrate (final concentration: 10 µM).

Step 2: Self-Validating Controls (Critical for E-E-A-T) To prove causality (that inversion is strictly enzymatic and CoA-dependent), run the following parallel systems:

  • Negative Control A: Heat-inactivated HLMs (boiled for 10 mins). Expected outcome: Zero inversion.

  • Negative Control B: Omit ATP and CoA from the buffer. Expected outcome: Zero inversion.

  • Inhibition Control: Add 10 mM Sodium Azide (a known inhibitor of the inversion pathway) [4]. Expected outcome: >80% reduction in inversion rate.

Step 3: Quenching and Extraction

  • At predetermined time points (0, 15, 30, 60, 120 mins), extract 100 µL aliquots.

  • Quench the reaction immediately by adding 300 µL of ice-cold acetonitrile containing an enantiopure Internal Standard (IS) to correct for extraction recovery.

  • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

Step 4: Chiral LC-MS/MS Analysis

  • Inject the supernatant onto a Chiralpak AGP (α1-acid glycoprotein) column.

  • Use an isocratic mobile phase (e.g., 10 mM ammonium acetate buffer / isopropanol) to resolve the (R) and (S) peaks.

  • Quantify the appearance of the (S)-enantiomer over time relative to the IS.

Part 5: Regulatory Landscape

The realization that enantiomers can act as entirely different chemical entities prompted a major regulatory paradigm shift. In 1992, the FDA issued the landmark policy statement, "Development of New Stereoisomeric Drugs" [6].

Under this guidance, pharmaceutical developers must:

  • Develop quantitative assays to assess the PK/PD of individual enantiomers early in phase I/II trials.

  • Justify the choice of a racemic mixture versus a single enantiomer (chiral switch) based on safety, efficacy, and toxicity data.

  • Monitor for in vivo chiral inversion and stereoselective drug-drug interactions (DDIs).

Failure to rigorously characterize the distomer can lead to clinical holds, as the regulatory body views an uncharacterized distomer as a 50% impurity in a racemic formulation.

References

  • DeVane CL, Boulton DW. "Stereochemistry in Drug Action." National Center for Biotechnology Information (NCBI) / PMC. Available at: [Link]

  • King CR, et al. "Lessons learned from the influence of CYP2C9 genotype on warfarin dosing." Taylor & Francis Online. Available at: [Link]

  • Takahashi H, et al. "Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites." Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Chen X, et al. "Unidirectional Inversion of Ibuprofen in Caco-2 Cells." Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Sanins SM, et al. "Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat." PubMed / NIH. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "FDA Policy Statement for the Development of New Stereoisomeric Drugs." FDA Official Guidance. Available at: [Link]

Methodological & Application

Chiral synthesis of 2-substituted piperazines from amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Approach via the Amino Acid Chiral Pool[1]

Executive Summary

The 2-substituted piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as a core structural motif in HIV protease inhibitors (e.g., Indinavir), GPCR ligands, and kinase inhibitors. While various synthetic routes exist, the Diketopiperazine (DKP) Platform remains the gold standard for generating high-enantiopurity (>98% ee) piperazines.

This Application Note details a robust, scalable protocol for converting naturally occurring L-amino acids into chiral piperazines. Unlike traditional methods prone to racemization or low yields, this guide integrates microwave-assisted cyclization for DKP formation and a modified Rochelle’s salt workup for global reduction, ensuring high fidelity and operational simplicity.

Strategic Overview: The DKP Platform

The synthesis exploits the "Chiral Pool"—utilizing the inherent stereochemistry of amino acids to set the C2 chiral center.[1] The workflow consists of three distinct phases:

  • Dipeptide Assembly: Coupling of an N-protected amino acid with an amino ester.

  • Cyclization: Formation of the 2,5-diketopiperazine (DKP) intermediate.[2][3][4][5]

  • Global Reduction: Conversion of the bis-lactam to the piperazine.

Advantages of this Protocol:
  • Modularity: Allows independent variation of substituents at N1, N4, C2, and C5 positions.

  • Stereochemical Integrity: Microwave-assisted cyclization in neutral media minimizes

    
    -epimerization.
    
  • Scalability: The reduction workup avoids gelatinous aluminum emulsions common in LiAlH4 reductions.

DKP_Workflow AA1 Amino Acid 1 (Chiral Pool) DP Linear Dipeptide AA1->DP Coupling (EDC/HOBt) AA2 Amino Acid 2 (or Ester) AA2->DP DKP 2,5-Diketopiperazine (DKP) DP->DKP MW Cyclization (Racemization Free) PIP Chiral Piperazine DKP->PIP Global Reduction (LiAlH4)

Figure 1: Modular assembly of chiral piperazines. The stereocenter from Amino Acid 1 is preserved throughout the sequence.[1]

Critical Protocol A: Microwave-Assisted DKP Formation

Avoids the prolonged heating and basic conditions that typically lead to racemization.

Materials
  • Substrate:

    
    -Boc-L-Amino Acid (e.g., 
    
    
    
    -Boc-L-Phe) and Glycine Methyl Ester HCl.
  • Coupling Agents: EDC

    
    HCl, HOBt (or HATU for sterically hindered amines).
    
  • Solvents: Dichloromethane (DCM), Water (deionized).

  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology
  • Dipeptide Coupling:

    • Dissolve

      
      -Boc-Amino Acid (1.0 equiv) and Amino Ester HCl (1.1 equiv) in DCM (0.1 M).
      
    • Add DIPEA (3.0 equiv) followed by HOBt (1.2 equiv) and EDC

      
      HCl (1.2 equiv) at 0°C.
      
    • Stir at room temperature (RT) for 12 hours.

    • QC Check: TLC should show disappearance of starting acid.

    • Workup: Wash with 1N HCl, sat. NaHCO

      
      , and brine.[6] Dry over Na
      
      
      
      SO
      
      
      and concentrate.
  • Microwave Cyclization (The "Green" Deprotection/Cyclization):

    • Suspend the crude

      
      -Boc-dipeptide ester in water  (concentration ~0.1 M). Note: No organic co-solvent is needed.
      
    • Seal the vessel and irradiate at 170°C for 15–20 minutes .

    • Mechanism:[3][7][8][9][10] At high temperatures in water, the Boc group is thermally cleaved, and the free amine spontaneously attacks the intramolecular ester to form the six-membered ring.

    • Isolation: Cool the vessel. The DKP product often precipitates as white crystals. Filter and wash with cold water and diethyl ether.

    • Yield: Typically 85–95%.

Expert Insight: This aqueous microwave method is superior to the traditional "formic acid deprotection


 reflux in toluene/butanol" route because it minimizes the exposure of the chiral center to basic conditions at high heat, preserving the ee%.
Critical Protocol B: Global Reduction & Emulsion-Free Workup

The reduction of bis-lactams requires forcing conditions. The challenge is not the reaction, but the isolation.

Materials
  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ), 2.4 M in THF (or pellets).
    
  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Quench Reagents: Rochelle's Salt (Potassium Sodium Tartrate), 15% w/v aqueous solution.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and N

    
     inlet.
    
  • Addition:

    • Charge flask with LiAlH

      
       (4.0 – 6.0 equiv). Safety: LiAlH
      
      
      
      is pyrophoric.
    • Add anhydrous THF to create a suspension. Cool to 0°C.[11]

    • Add the solid DKP (from Protocol A) in small portions (or as a slurry in THF) to the reducing agent. Do not add LAH to the DKP.

  • Reaction:

    • Warm to RT, then heat to reflux (66°C) for 16–24 hours.

    • Monitoring: The starting material is very polar/insoluble; the product is an amine. Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH

      
      OH).
      
  • The Rochelle's Salt Workup (Crucial Step):

    • Cool reaction to 0°C.[11]

    • Dilute with diethyl ether (equal volume to THF).

    • Dropwise , add water (1 mL per g of LiAlH

      
       used). Caution: Vigorous H
      
      
      
      evolution.[10]
    • Add 15% aq.[10] NaOH (1 mL per g LiAlH

      
      ).
      
    • Add water (3 mL per g LiAlH

      
      ).
      
    • Key Step: Add solid Rochelle's Salt (Potassium Sodium Tartrate) or a saturated solution and stir vigorously at RT for 1–2 hours.

    • Observation: The grey/white sludge will separate into two clean, transparent layers.

  • Isolation:

    • Separate organic layer.[10][11][12] Extract aqueous layer 3x with DCM.

    • Dry combined organics over Na

      
      SO
      
      
      
      and concentrate.[10][12]
    • Purification: Flash chromatography (DCM/MeOH/NH

      
      ) or recrystallization as the HCl salt.
      

Reduction_Workup Start Crude Reaction Mixture (LiAlH4 + Piperazine) Quench Step 1: Controlled Quench (H2O -> NaOH -> H2O) Start->Quench 0°C, Inert Atm Complex Step 2: Chelation Add Rochelle's Salt + Stir 1h Quench->Complex Solubilizes Al salts PhaseSep Phase Separation (Clear Organic / Clear Aqueous) Complex->PhaseSep Breaks Emulsion Isolate Isolate Organic Layer (Pure Piperazine) PhaseSep->Isolate

Figure 2: Optimized workup for aluminum hydride reductions. Rochelle's salt prevents the formation of gelatinous aluminum hydroxides that trap the amine product.

Data Summary: Substituent Effects

The following table summarizes expected yields based on the amino acid side chain (


) using the protocols above.
Amino Acid EntrySide Chain (

)
DKP Yield (%)Reduction Yield (%)Final ee (%)Notes
L-Alanine -CH

9284>99Robust; no steric issues.
L-Phenylalanine -Bn8881>98Highly crystalline intermediates.
L-Valine -CH(CH

)

8576>98Slower reduction due to sterics near carbonyl.
L-Proline (Cyclic)908895*Risk of epimerization is higher; control temp strictly.
L-Serine (O-tBu) -CH

OtBu
8270>98Requires ether protection during reduction.
Troubleshooting & Optimization
Racemization Control
  • Symptom: Loss of optical activity or appearance of diastereomers in NMR.

  • Cause: Proton abstraction at the

    
    -carbon during DKP formation (base-catalyzed enolization).
    
  • Solution: Switch to the Microwave/Water method (Protocol A, Step 2). The neutral pH environment significantly suppresses base-catalyzed epimerization compared to refluxing in pyridine or butanol.

Solubility Issues
  • Symptom: DKP does not dissolve in THF during reduction.

  • Solution: Use a Soxhlet extractor for the DKP. Place the insoluble DKP in the thimble and reflux THF/LiAlH

    
     through it. This allows the DKP to dissolve slowly and react immediately.
    
Incomplete Reduction
  • Symptom: Presence of amide peaks (1650 cm

    
    ) in IR or carbonyl carbon (~160-170 ppm) in 
    
    
    
    C NMR.
  • Solution: Piperazines can coordinate to aluminum, halting the reaction. Ensure a large excess of LiAlH

    
     (6 equiv) and extended reflux times (24h).
    
References
  • Microwave-Assisted DKP Synthesis

    • Gonzalez, F. et al. "Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media." Molecules, 2009, 14, 2839-2849.
  • Reduction Protocols & Workup

    • Meyers, A. I. et al. "Reduction of Amino Acids to Amino Alcohols."[10] Organic Syntheses, Coll.[10] Vol. 9, p.60. (Standardizing LAH handling).

  • Chiral Piperazine Applications

    • Rossen, K. et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir." Tetrahedron Letters, 1995, 36(36), 6419-6422.
  • Solid-Phase Variations

    • Gong, Y. et al. "Resin-Linker Dependence in the Solid-Phase Synthesis of Diketopiperazines.

Sources

Application Note: Asymmetric Synthesis of Bioactive Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Piperazine scaffolds are ubiquitous in medicinal chemistry, appearing in over 50 FDA-approved therapeutics (e.g., Imatinib, Indinavir, Vortioxetine). However, the biological activity of these derivatives is often strictly governed by their stereochemistry. The "Chiral Switch"—replacing a racemate with a single enantiomer—can significantly improve potency and reduce off-target toxicity.

This guide moves beyond basic synthesis, providing high-fidelity protocols for the asymmetric construction of the piperazine core.[1] We focus on two complementary methodologies that dominate modern drug development:

  • Asymmetric Hydrogenation (AH): Best for scalable, de novo ring construction from aromatic precursors.

  • 
    -Lithiation/Trapping:  Best for late-stage functionalization (LSF) and Structure-Activity Relationship (SAR) exploration.
    

Strategic Decision Framework

Before selecting a protocol, use the following decision matrix to determine the optimal synthetic pathway based on your target substitution pattern and scale.

PiperazineStrategy Start Target Chiral Piperazine ScaleQ Scale & Precursor? Start->ScaleQ Aromatic Aromatic Precursor (Pyrazine/Quinoxaline) >10g Scale ScaleQ->Aromatic High Scale / Low Cost Existing Existing Piperazine Ring Late-Stage Functionalization <1g Scale ScaleQ->Existing SAR / Analoging AminoAcid Chiral Amino Acid Available? ScaleQ->AminoAcid Specific Stereocenter MethodA METHOD A: Ir-Catalyzed Asymmetric Hydrogenation Aromatic->MethodA MethodB METHOD B: Asymmetric Lithiation/Trapping Existing->MethodB AminoAcid->MethodA No MethodC Method C: Chiral Pool Cyclization (e.g., from Serine/Threonine) AminoAcid->MethodC Yes

Caption: Strategic selection guide for piperazine synthesis based on starting material availability and scale requirements.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Best For: Scalable synthesis of 2-substituted and 2,3-disubstituted piperazines from pyrazines. Mechanism: Pyrazines are electron-deficient and difficult to hydrogenate. This protocol uses activation via alkyl halides (forming a pyrazinium salt) followed by Iridium-catalyzed hydrogenation.[2][3]

Reagents & Equipment[1][4][5][6]
  • Precursor: Substituted Pyrazine (e.g., 2-methylpyrazine).

  • Activator: Benzyl bromide (BnBr) or Methyl iodide (MeI).

  • Catalyst:

    
     (Precatalyst).
    
  • Chiral Ligand: (R)-MeO-Biphep or (S)-SegPhos.

  • Solvent: 2,2,2-Trifluoroethanol (TFE) is critical (promotes reactivity via H-bonding).

  • Equipment: High-pressure steel autoclave (Parr reactor).

Step-by-Step Methodology
Step 1: Pyrazine Activation (Quaternization)
  • Dissolve the substituted pyrazine (10 mmol) in acetone (20 mL).

  • Add Benzyl bromide (11 mmol, 1.1 equiv) dropwise at 0°C.

  • Warm to room temperature (RT) and stir for 12 hours.

  • Validation: A precipitate should form. Filter, wash with Et₂O, and dry.

  • Result:

    
    -Benzyl pyrazinium bromide salt.
    
Step 2: Asymmetric Hydrogenation[3][4]
  • Glovebox Operation: In a nitrogen-filled glovebox, mix

    
     (1.0 mol%) and (S)-SegPhos (2.2 mol%) in THF. Stir for 15 mins to form the active catalyst complex.
    
  • Transfer the pyrazinium salt (1.0 mmol) into a glass liner for the autoclave.

  • Add the catalyst solution and TFE (Trifluoroethanol) to reach a concentration of 0.1 M.

  • Seal the autoclave and remove from the glovebox.

  • Hydrogenation: Purge with

    
     gas (3 cycles). Pressurize to 600 psi (40 bar) .
    
  • Stir at 50°C for 20 hours.

  • Work-up: Carefully vent

    
    . Concentrate the solvent under reduced pressure.
    
  • Basify with saturated

    
     and extract with DCM.
    
Troubleshooting & Optimization
  • Low Conversion: Switch solvent to a 1:1 mixture of TFE/DCM. The acidity of TFE is essential to destabilize the aromaticity of the pyrazine ring.

  • Low ee: Lower the temperature to 25°C and increase pressure to 800 psi.

  • Catalyst Poisoning: Ensure the pyrazinium salt is free of excess halides; wash thoroughly during Step 1.

Protocol B: Regioselective -Lithiation/Trapping

Best For: Introducing functional groups (electrophiles) to an existing piperazine ring. Mechanism: Directed lithiation using


-Boc as a Directing Group (DG), followed by stereoselective trapping.
Reagents & Equipment[1][4][5][6]
  • Substrate:

    
    -Boc-
    
    
    
    -Benzyl-piperazine (commercially available).[5][6]
  • Base:

    
    -BuLi (1.3 M in cyclohexane) - Note: 
    
    
    
    -BuLi is often too weak/slow.
  • Electrophile: MeI, Allyl bromide, Benzaldehyde, or

    
    .
    
  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Cryogenics: Dry ice/Acetone bath (-78°C).

Step-by-Step Methodology
Step 1: Lithiation
  • Flame-dry a Schlenk flask and purge with Argon.

  • Add

    
    -Boc-
    
    
    
    -Benzyl-piperazine (1.0 mmol) and anhydrous THF (5 mL).
  • Cool to -78°C . Allow to equilibrate for 15 minutes.

  • Add

    
    -BuLi (1.2 mmol) dropwise over 5 minutes.
    
    • Critical: Direct the addition down the side of the flask to precool the reagent.

  • Stir at -78°C for 45 minutes .

    • Note: Do not exceed 60 minutes; risk of ring fragmentation or racemization increases.

Step 2: Electrophile Trapping[5][7]
  • Dissolve the Electrophile (1.5 mmol) in THF (1 mL).

  • Add the electrophile solution dropwise to the lithiated species at -78°C.

  • Stir for 30 minutes at -78°C.

  • Remove the cooling bath and allow to warm to RT slowly (over 1 hour).

Step 3: Work-up
  • Quench with saturated

    
     solution.
    
  • Extract with EtOAc (3x).

  • Purify via flash column chromatography (Hexane/EtOAc).

Mechanistic Workflow (DOT Diagram)

LithiationMechanism Substrate N-Boc-N'-Bn Piperazine Lithiation s-BuLi, -78°C (Coordination to C=O) Substrate->Lithiation Intermediate Dipole-Stabilized Carbanion Lithiation->Intermediate Deprotonation Trapping Electrophile (E+) Addition Intermediate->Trapping Stereoretentive Product 2-Substituted Piperazine Trapping->Product

Caption: Mechanistic pathway for the alpha-lithiation and electrophilic trapping of N-Boc piperazine.

Validation: Chiral HPLC Analysis

Trustworthiness relies on verifying enantiomeric excess (ee). Do not assume stereochemistry based solely on reagents.

  • Column: Daicel Chiralpak IC or IA (Immobilized amylose/cellulose).

  • Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine (DEA).[8]

    • Note: DEA is required to suppress peak tailing caused by the basic piperazine nitrogens.

  • Flow Rate: 1.0 mL/min at 25°C.[8]

  • Detection: UV at 210 nm (or 254 nm if aromatic groups are present).

Comparative Data Table
FeatureMethod A: Asymmetric HydrogenationMethod B:

-Lithiation
Primary Utility Large-scale manufacturing (>100g)Discovery Chemistry (SAR)
Enantioselectivity (ee) 90 - 99% (Ligand dependent)>98% (Substrate control)
Atom Economy High (Catalytic)Moderate (Stoichiometric Li)
Limitation Requires high pressure (

); limited by pyrazine availability
Low temperature required; functional group compatibility (base sensitivity)
Key Reference Zhou et al. (2016)O'Brien et al. (2017)

References

  • Zhou, Y.-G. et al. (2016).[2][9] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters.

  • O'Brien, P. et al. (2017).[7] General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Journal of Organic Chemistry.

  • BenchChem Protocols. (2025). Chiral HPLC Separation of Piperazine Enantiomers.

  • Rossen, K. et al. (Merck). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of Indinavir Intermediate. (Historical Context for Industrial Application).

Sources

Purification of (R)-2-(Piperazin-2-yl)acetonitrile hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Purification of (R)-2-(Piperazin-2-yl)acetonitrile Hydrochloride via Binary Solvent Recrystallization

Executive Context & Biological Significance

The synthesis of enantiopure building blocks is a cornerstone of modern drug development. (R)-2-(Piperazin-2-yl)acetonitrile hydrochloride is a critical chiral intermediate, extensively utilized in the construction of complex heterocyclic active pharmaceutical ingredients (APIs). Most notably, this piperazine scaffold is a structural prerequisite for developing covalent inhibitors targeting the KRAS G12C mutation—a historically "undruggable" oncogene prevalent in non-small cell lung cancer (NSCLC) and colorectal cancers[1].

Because the stereocenter at the C-2 position of the piperazine ring dictates the three-dimensional orientation of the final drug molecule within the target protein's binding pocket, preserving enantiomeric excess (ee) and eliminating chemical impurities during isolation is non-negotiable[2].

KRAS_Pathway RTK Receptor Tyrosine Kinase (Upstream Activation) SOS SOS (GEF) Promotes Nucleotide Exchange RTK->SOS Recruits KRAS_GTP KRAS G12C (Active) GTP-Bound Oncogene SOS->KRAS_GTP Catalyzes GDP/GTP Exchange KRAS_GDP KRAS (Inactive) GDP-Bound KRAS_GDP->KRAS_GTP Oncogenic Mutation Downstream Downstream Signaling (RAF/MEK/ERK Cascade) KRAS_GTP->Downstream Drives Tumorigenesis Inhibitor KRAS G12C Inhibitor (Piperazine Scaffold) Inhibitor->KRAS_GTP Covalent Inhibition (Blocks Signaling)

Fig 1. KRAS G12C signaling pathway and targeted inhibition mechanism using piperazine scaffolds.

Physicochemical Profiling

Understanding the thermodynamic properties of the target molecule is the first step in designing a rational purification strategy. The free base of (R)-2-(piperazin-2-yl)acetonitrile is an oil, making it highly susceptible to oxidative degradation and difficult to isolate with high purity. Conversion to the hydrochloride salt increases the lattice energy, yielding a stable, crystalline solid amenable to differential solubility purification[3].

PropertyValue / Description
Chemical Name (R)-2-(Piperazin-2-yl)acetonitrile hydrochloride
Molecular Formula C₆H₁₁N₃ · HCl (or dihydrochloride C₆H₁₃Cl₂N₃)
Molecular Weight 161.63 g/mol (Mono-HCl) / 198.09 g/mol (Di-HCl)
Appearance White to off-white crystalline powder
Solubility Profile Highly soluble in H₂O; Soluble in hot Methanol/Ethanol; Insoluble in Ethyl Acetate, MTBE, and Heptane.
Target Purity > 99.0% (HPLC), > 99.5% ee (Chiral HPLC)

Data synthesized from commercial reference standards and chemical databases[4].

Mechanistic Principles of Binary Solvent Recrystallization

We employ a binary solvent system (Methanol/Ethyl Acetate) rather than a single-solvent approach. This choice is driven by specific physicochemical causalities:

  • The Primary Solvent (Methanol): The ionic nature of the hydrochloride salt requires a solvent with a high dielectric constant for solvation. Methanol provides excellent solubility at elevated temperatures (60–65 °C) while allowing for a steep solubility curve as the temperature drops.

  • The Anti-Solvent (Ethyl Acetate): The dropwise addition of an aprotic anti-solvent systematically lowers the bulk dielectric constant of the solution. This reduces the solvation capacity for the ionic salt, driving the system into a state of supersaturation without requiring excessive cooling[3].

  • Controlled Nucleation (Cooling Ramp): Rapid cooling causes "crash out" (amorphous precipitation), which traps mother liquor and impurities within the solid matrix. A controlled cooling ramp ensures that molecules have sufficient time to align into the lowest-energy crystalline lattice, favoring crystal growth over secondary nucleation.

Experimental Protocol: Step-by-Step Methodology

Caution: Perform all operations in a well-ventilated fume hood. Piperazine derivatives can be respiratory irritants.

Phase 1: Dissolution and Clarification

  • Massing: Weigh 10.0 g of crude (R)-2-(piperazin-2-yl)acetonitrile hydrochloride into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Primary Solvation: Add 30 mL of HPLC-grade Methanol. Attach a reflux condenser.

  • Heating: Heat the suspension using an oil bath or heating mantle to 60–65 °C with moderate stirring (400 rpm) until complete dissolution is achieved. Mechanistic Note: If the solution remains cloudy, it indicates the presence of insoluble inorganic salts or polymeric impurities.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed fluted filter paper (or a jacketed sintered glass funnel) to remove insoluble particulates. Collect the filtrate in a clean, pre-warmed 250 mL Erlenmeyer flask.

Phase 2: Anti-Solvent Addition and Crystallization 5. Anti-Solvent Titration: Maintain the filtrate at 50 °C. Slowly add 60 mL of warm Ethyl Acetate dropwise via an addition funnel. Mechanistic Note: The solution should become transiently cloudy with each drop, then clear. Stop addition immediately when a faint, persistent opalescence remains. 6. Seeding (Optional): If available, add 5–10 mg of pure (R)-2-(piperazin-2-yl)acetonitrile hydrochloride crystals to act as nucleation sites. 7. Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25 °C) over 2 hours. Do not disturb the flask, as mechanical shock can induce premature, rapid nucleation. 8. Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional 2 hours to maximize the thermodynamic yield.

Phase 3: Harvesting and Desiccation 9. Filtration: Collect the crystallized product via vacuum filtration using a Büchner funnel. 10. Washing: Wash the filter cake with 2 × 10 mL of a pre-chilled (4 °C) solvent mixture (Methanol:Ethyl Acetate, 1:4 v/v) to displace the impurity-laden mother liquor. 11. Drying: Transfer the crystals to a vacuum desiccator or vacuum oven. Dry at 40 °C under high vacuum (< 10 mbar) for 12 hours until a constant weight is achieved.

Workflow Visualization

Recrystallization_Workflow Step1 1. Crude Material (R)-2-(Piperazin-2-yl)acetonitrile HCl Step2 2. Primary Dissolution Hot Methanol (60 °C) Step1->Step2 Step3 3. Hot Gravity Filtration Removal of Insoluble Particulates Step2->Step3 Ensures homogenous phase Step4 4. Anti-Solvent Addition Dropwise Ethyl Acetate Step3->Step4 Step5 5. Controlled Nucleation Cooling to 20 °C then 4 °C Step4->Step5 Lowers dielectric constant Step6 6. Crystal Harvesting Vacuum Filtration & Cold Wash Step5->Step6 Maximizes yield Step7 7. Desiccation Vacuum Drying at 40 °C Step6->Step7 Step8 8. Pure API Intermediate >99% Purity, >99% ee Step7->Step8

Fig 2. Step-by-step recrystallization workflow for (R)-2-(Piperazin-2-yl)acetonitrile hydrochloride.

Self-Validating System: In-Process Controls (IPC)

To ensure this protocol is robust and self-validating, the following quality metrics must be integrated into the workflow. Relying solely on the final product's appearance is insufficient for pharmaceutical-grade intermediates.

IPC MetricAnalytical MethodAcceptance CriteriaCausality / Rationale
Mass Balance Gravimetric AnalysisYield: 75–85%Ensures product is not lost to degradation. Low yield indicates excessive solvent use.
Chemical Purity RP-HPLC (UV at 210 nm)> 99.0% AreaConfirms the exclusion of unreacted piperazine and alkylation byproducts.
Enantiomeric Excess Chiral HPLC> 99.5% eeValidates that the thermal stress of hot dissolution did not induce racemization[2].
Mother Liquor Assay RP-HPLC< 15% of total APIQuantifies product lost to the solvent phase. High values necessitate adjusting the anti-solvent ratio.
Residual Solvent GC-FID (Headspace)Methanol < 3000 ppmEnsures complete desiccation, preventing solvent interference in subsequent coupling steps.

References

  • Smolecule - (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride: Synthesis Methods and Biological Activity. 5

  • Advanced ChemBlocks - (S)-2-(piperazin-2-yl)acetonitrile hydrochloride 97% | CAS: 2250243-13-9. 4

  • BenchChem - Purifying 1-(2,3-Dichlorophenyl)piperazine: An Application Note and Recrystallization Protocol. 3

  • Google Patents (CN114867726B) - Small molecule inhibitors of KRAS G12C mutants. 1

Sources

Chiral HPLC separation of 2-(piperazin-2-yl)acetonitrile enantiomers.

Author: BenchChem Technical Support Team. Date: March 2026

Chiral HPLC Separation of 2-(Piperazin-2-yl)acetonitrile Enantiomers: Method Development and Validation Protocols

Executive Context: The Pharmaceutical Imperative

The compound 2-(piperazin-2-yl)acetonitrile is a highly valuable chiral building block in modern pharmaceutical synthesis. Most notably, the (S)-enantiomer is a critical structural intermediate in the total synthesis of Adagrasib (MRTX849) , a targeted covalent inhibitor of the KRAS G12C mutation used in oncology[1]. Because the stereochemistry of this piperazine derivative directly dictates the spatial orientation of the final active pharmaceutical ingredient (API) within the KRAS binding pocket, achieving strict enantiomeric purity is non-negotiable[2].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of this underivatized molecule presents significant analytical challenges, primarily due to the basicity of the piperazine ring.

Mechanistic Insights: Overcoming Piperazine Basicity

As a Senior Application Scientist, it is critical to understand why certain chromatographic conditions fail and others succeed. Direct analysis of underivatized piperazines is notoriously difficult. The molecule contains two highly basic secondary nitrogen atoms (pKa ~9.8).

The Causality of Peak Tailing: When analyzing basic analytes on silica-based Chiral Stationary Phases (CSPs), the basic nitrogen atoms undergo strong secondary ion-exchange interactions with weakly acidic residual silanol groups (Si-OH) on the silica support. This interaction operates independently of the chiral recognition mechanism, resulting in severe peak tailing, band broadening, and a catastrophic loss of enantiomeric resolution (Rs < 1.5).

The Solution: Polysaccharide CSPs and Sacrificial Additives: To achieve baseline separation, we employ an immobilized polysaccharide-based CSP—specifically cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC). The carbamate linkages in the CSP provide a highly structured helical cavity, offering multiple hydrogen-bonding donor/acceptor sites that interact stereoselectively with the piperazine N-H and the acetonitrile C≡N groups[3].

Crucially, the mobile phase must operate in Polar Organic Mode (POM) and include a basic modifier. The addition of 0.1% Diethylamine (DEA) is a mechanistic necessity. DEA acts as a "sacrificial base," competitively binding to and masking the residual silanols, thereby forcing the analyte to interact exclusively with the chiral selector rather than the silica backbone[4].

Interaction Analyte 2-(Piperazin-2-yl)acetonitrile (Basic Secondary Amines) CSP Polysaccharide CSP (Chiral Recognition Cavity) Analyte->CSP Hydrogen Bonding & Steric Fit Silanol Residual Silanols (Acidic Sites on Silica) Analyte->Silanol Ion-Exchange (Causes Tailing) DEA Diethylamine (DEA) (Basic Additive) DEA->Silanol Competitive Masking

Fig 1. Mechanistic interaction model showing how DEA prevents secondary silanol interactions.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. By incorporating System Suitability Testing (SST) directly into the workflow, the protocol ensures that the chromatographic environment is chemically stable before precious samples are injected.

Phase 1: Reagent and Mobile Phase Preparation
  • Solvent Procurement: Utilize strictly HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additive Measurement: Use analytical-grade Diethylamine (DEA). Caution: DEA is volatile and degrades over time; use a fresh lot to ensure consistent basicity.

  • Mobile Phase Blending: In a volumetric flask, combine 900 mL of ACN and 100 mL of MeOH. Add exactly 1.0 mL of DEA (yielding a 90:10:0.1 v/v/v ratio).

  • Degassing: Ultrasonicate the mixture for 10 minutes, followed by vacuum filtration through a 0.22 µm PTFE membrane.

Phase 2: Sample Preparation
  • Standard Stock: Weigh 10.0 mg of racemic 2-(piperazin-2-yl)acetonitrile standard.

  • Dissolution: Dissolve in 10 mL of the prepared mobile phase to create a 1.0 mg/mL stock. Do not use pure aqueous or highly protic solvents for the diluent, as this disrupts the initial focusing of the analyte on the column.

  • Filtration: Pass the solution through a 0.45 µm syringe filter into an amber HPLC vial.

Phase 3: System Suitability Testing (SST) - The Validation Gate

Before proceeding with batch analysis, the system must prove its resolving power.

  • Inject the 1.0 mg/mL racemic standard in triplicate.

  • Acceptance Criteria:

    • Resolution (Rs): Must be ≥ 1.5 between the (R) and (S) enantiomers.

    • Tailing Factor (Tf): Must be ≤ 1.5 for both peaks.

    • Precision: The %RSD of the peak areas across the three injections must be ≤ 2.0%.

    • If these criteria are not met, do not proceed. Purge the system and prepare fresh mobile phase.

Workflow A 1. Sample Preparation Racemic 2-(piperazin-2-yl)acetonitrile B 2. CSP Screening Immobilized Polysaccharides (e.g., IC) A->B C 3. Mobile Phase Selection Polar Organic Mode (ACN/MeOH) B->C D 4. Additive Tuning 0.1% Diethylamine (DEA) to mask silanols C->D E 5. System Suitability (SST) Verify Rs > 1.5 and Tailing < 1.5 D->E

Fig 2. Step-by-step workflow for the chiral HPLC method development of basic piperazine derivatives.

Data Presentation & Method Optimization

The necessity of the DEA additive is quantitatively demonstrated in the optimization data below. Without DEA, the analyte completely fails to resolve due to overwhelming secondary interactions.

Table 1: Mobile Phase Optimization & Causality Data (Chiralpak IC Column)

Mobile Phase CompositionAdditiveSelectivity (α)Resolution (Rs)Tailing Factor (Tf)Chromatographic Observation
ACN / MeOH (90:10)None1.150.83.2Severe tailing, co-elution; silanol interference dominant.
ACN / MeOH (90:10)0.1% TFA (Acid)1.000.0>4.0Complete peak distortion; protonation of piperazine exacerbates silica binding.
ACN / MeOH (90:10) 0.1% DEA (Base) 1.45 2.1 1.1 Baseline resolution, sharp symmetrical peaks; silanols successfully masked.

Table 2: Final Validated Chromatographic Conditions

ParameterSpecification
Stationary Phase Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)
Column Dimensions 250 mm × 4.6 mm i.d., 5 µm particle size
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25 °C ± 1 °C
Detection Wavelength UV at 210 nm (Molecule lacks strong chromophores; monitor low UV)
Injection Volume 5 µL

Troubleshooting Guide

  • Issue: Baseline Drift or High Background Noise at 210 nm.

    • Causality: DEA absorbs heavily at low UV wavelengths.

    • Solution: Ensure the reference wavelength on the PDA detector is turned off or set appropriately (e.g., 360-400 nm) to prevent subtraction artifacts. Alternatively, derivatize the piperazine with Boc₂O or NBD-Cl to shift the UV max to a higher wavelength (e.g., 254 nm or 340 nm) if trace-level quantification is required.

  • Issue: Gradual Loss of Resolution Over Multiple Injections.

    • Causality: Depletion of DEA in the mobile phase due to evaporation in the solvent reservoir.

    • Solution: Cap the solvent bottles tightly with proper venting valves. Do not use mobile phases older than 48 hours.

  • Issue: Peak Fronting.

    • Causality: Sample solvent is stronger than the mobile phase, or injection volume is too high, causing column overload.

    • Solution: Strictly dissolve the sample in the mobile phase and reduce the injection volume to 2 µL.

References

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL: [Link]

  • Title: The significance of chirality in contemporary drug discovery-a mini review Source: RSC Publishing (RSC Advances) URL: [Link]

  • Title: Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism Source: MDPI (Molecules) URL: [Link]

Advanced UPLC-MS/MS Strategies for the Analysis of Piperazine-Derived Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperazine moieties represent a structural cornerstone in pharmacology, serving as the backbone for anthelmintics, antihistamines, antipsychotics, and a growing class of designer drugs (e.g., BZP, TFMPP).[1] However, their analysis presents the "Piperazine Paradox": their high polarity and basicity (pKa ~9.8) lead to poor retention and severe peak tailing on traditional C18 columns. This guide details a Dual-Mode UPLC-MS/MS strategy , validating both Hydrophilic Interaction Liquid Chromatography (HILIC) for polar parent compounds and High-pH Reversed-Phase (RP) for lipophilic derivatives. We provide a self-validating Mixed-Mode Cation Exchange (MCX) extraction protocol to eliminate matrix effects in complex biological fluids.

Introduction: The Chemical Challenge

The piperazine ring is a cyclic ethylenediamine containing two nitrogen atoms in a six-membered ring.[2]

  • Basicity: With pKa values of approximately 5.3 and 9.7, piperazine exists predominantly as a dication at acidic pH and a monocation at neutral pH.

  • Chromatographic Behavior: On standard C18 columns at low pH, the protonated nitrogens cause rapid elution (near void volume) and secondary interactions with residual silanols, resulting in peak tailing.

  • Detection: Most simple piperazines lack a strong chromophore, making UV detection insensitive. UPLC-MS/MS (ESI+) is the gold standard due to the high proton affinity of the nitrogen atoms.

Method Development Strategy: The Dual-Path Approach

To ensure comprehensive coverage, we define two distinct chromatographic pathways based on the hydrophobicity (LogP) of the target analyte.

Pathway A: HILIC (For Parent Piperazine & Polar Metabolites)

For compounds like piperazine (LogP -1.50) or N-methylpiperazine, Reversed-Phase (RP) chromatography fails to provide retention.

  • Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the acetonitrile-rich mobile phase.

  • Column: Ethylene Bridged Hybrid (BEH) Amide or Bare Silica.

  • Mobile Phase: High organic content (>80% ACN) with Ammonium Formate/Formic Acid (pH 3.0) to maintain ionization while inducing retention.

Pathway B: High-pH Reversed-Phase (For Lipophilic Designer Drugs)

For substituted piperazines like BZP (Benzylpiperazine) or TFMPP, RP is viable if the ionization is suppressed.

  • Mechanism: Hydrophobic interaction.

  • pH Adjustment: Using a high pH (pH 10) mobile phase (Ammonium Hydroxide/Bicarbonate) suppresses the protonation of the secondary amine, increasing hydrophobicity and retention on Hybrid C18 columns (which are stable at high pH).

Visualization: Decision Logic & Workflow

Method Selection Decision Tree

Piperazine_Method_Selection Start Target Analyte Analysis LogP_Check Check LogP / Polarity Start->LogP_Check Polar LogP < 0 (e.g., Piperazine, 1-MPP) LogP_Check->Polar High Polarity Lipophilic LogP > 1 (e.g., BZP, TFMPP, Cetirizine) LogP_Check->Lipophilic Lipophilic HILIC PATHWAY A: HILIC Col: BEH Amide MP: ACN/Water (90:10) Buffer: 10mM NH4COOH pH 3 Polar->HILIC RP_HighPH PATHWAY B: High-pH RP Col: BEH C18 MP: Water/ACN Buffer: 10mM NH4HCO3 pH 10 Lipophilic->RP_HighPH MS_Detect MS/MS Detection (ESI+) MRM Mode HILIC->MS_Detect RP_HighPH->MS_Detect

Caption: Decision matrix for selecting HILIC vs. High-pH RP based on analyte polarity.

Experimental Workflow (MCX-SPE to UPLC-MS/MS)

Workflow Sample Biological Sample (Plasma/Urine) Pretreat Pre-treatment Dilute 1:1 with 4% H3PO4 Sample->Pretreat SPE SPE Extraction Mixed-Mode Cation Exchange (MCX) Pretreat->SPE Elute Elution 5% NH4OH in MeOH SPE->Elute Recon Reconstitution Mobile Phase Initial Cond. Elute->Recon Analysis UPLC-MS/MS Quantitation Recon->Analysis

Caption: Optimized sample preparation workflow using Mixed-Mode Cation Exchange (MCX) to isolate basic piperazines.

Experimental Protocols

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Rationale: Piperazines are basic. MCX sorbents utilize both hydrophobic retention (to hold the ring) and cation exchange (to bind the charged nitrogen), allowing rigorous washing of interferences.

  • Sample Pre-treatment: Aliquot 200 µL plasma/urine. Add 200 µL 4% Phosphoric Acid (H3PO4) . Vortex. Why: Acidifies sample to ensure piperazine is fully protonated (positively charged) for cation exchange.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample onto MCX cartridge (e.g., Oasis MCX or Bond Elut Plexa PCX).

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water. Removes hydrophilic neutrals/acids.

  • Wash 2 (Organic): 1 mL Methanol. Removes hydrophobic neutrals/acids. Piperazine remains bound by ionic charge.

  • Elution: 2 x 500 µL 5% Ammonium Hydroxide in Methanol . Why: High pH neutralizes the piperazine, breaking the ionic bond and releasing it.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10 for HILIC, 95:5 for RP).

Chromatographic Conditions (Pathway A: HILIC)

Recommended for Parent Piperazine, N-Methylpiperazine.

  • Column: BEH Amide (1.7 µm, 2.1 x 100 mm)

  • Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Vol: 2-5 µL

  • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid

  • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid

Gradient Table (HILIC):

Time (min) %A (Organic) %B (Aqueous) Curve Description
0.0 99 1 Initial High organic for retention
1.0 99 1 6 Hold
6.0 50 50 6 Elution of polars
7.0 50 50 6 Wash
7.1 99 1 1 Re-equilibrate

| 10.0 | 99 | 1 | 6 | End |

MS/MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive)

  • Capillary Voltage: 1.5 - 3.0 kV (Lower voltage often better for low MW amines)

  • Desolvation Temp: 500°C (High temp needed for aqueous mobile phases)

MRM Transitions Table:

Compound Precursor (m/z) Product (Quant) Product (Qual) Cone (V) Collision (eV)
Piperazine 87.1 44.1 70.1 30 18
BZP 177.1 91.1 134.1 35 22
TFMPP 231.1 188.1 174.1 35 20
mCPP 197.1 154.1 140.1 32 25

| Cetirizine | 389.2 | 201.1 | 165.1 | 40 | 28 |

Validation & Troubleshooting

Validation Parameters
  • Linearity: R² > 0.995 over 1–1000 ng/mL range. Use 1/x² weighting.

  • Matrix Effect (ME): Calculate as

    
    .
    
    • Note: HILIC often suffers less phospholipid suppression than RP because phospholipids elute early or very late in HILIC gradients.

  • Carryover: Piperazines are "sticky." Ensure the needle wash contains 10% Formic Acid or use a strong organic wash (MeOH/ACN/IPA/Water + 0.2% Formic Acid).

Troubleshooting Guide
IssueProbable CauseSolution
Peak Tailing Silanol interactionIncrease Buffer concentration (to 20mM) or switch to High-pH RP (Pathway B).
Low Sensitivity Ion SuppressionCheck Matrix Effect. Improve SPE wash steps. Ensure Mobile Phase pH is acidic (HILIC) or basic (RP) enough.
Retention Shift Column equilibrationHILIC requires longer equilibration. Ensure at least 10 column volumes between injections.
Carryover Adsorption to injectorUse PEEK tubing/needles if possible. Use aggressive needle wash (ACN:IPA:Acetone:Water + Formic Acid).

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Welz, A., et al. (2022).[3] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine.[3] Retrieved from [Link]

  • Guo, Y., et al. (2016). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note. Retrieved from [Link]

Sources

Application Note: Quantitative NMR (qNMR) for the Purity Assessment of Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development and quality control, the precise determination of chemical purity and enantiomeric excess is paramount. Chiral amines represent a critical class of compounds, often serving as key building blocks or active pharmaceutical ingredients (APIs). The stereoisomers (enantiomers) of a chiral amine can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies demand rigorous quantification of the desired enantiomer and any impurities.

While chromatography-based methods like HPLC are traditionally employed, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method.[1] Its key advantage lies in the direct proportionality between the integrated NMR signal area and the number of corresponding nuclei, often obviating the need for identical reference standards for each analyte.[2][3] This application note provides a comprehensive guide to the principles, practical considerations, and detailed protocols for using ¹H qNMR to accurately assess the chemical and enantiomeric purity of chiral amines.

Pillar 1: The Principle of qNMR for Purity Determination

Quantitative NMR relies on the fundamental principle that the area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[2] For a ¹H NMR spectrum, the purity of an analyte can be determined by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard (IS) of known purity and weight.[1]

The equation for calculating purity by weight percent (Purity % w/w) is:

Where:

  • I : Integral area of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • W : Weight

  • P : Purity of the internal standard

For this relationship to hold true and yield accurate results, the NMR experiment must be conducted under "quantitative conditions," which ensure that all signals are acquired without saturation effects.[2] This involves careful optimization of experimental parameters, most notably the relaxation delay (D1).[3][4]

Pillar 2: The Challenge of Chirality in NMR

Enantiomers are chemically identical in an achiral environment. Consequently, in a standard NMR solvent, the (R)- and (S)-enantiomers of a chiral amine are indistinguishable, producing superimposable spectra. To determine enantiomeric purity, this equivalence must be broken. This is achieved by introducing a chiral auxiliary that interacts with the enantiomeric pair to form transient or covalent diastereomers.[5][6] Diastereomers have distinct physical properties and, crucially, will exhibit separate, resolvable signals in the NMR spectrum.[5]

Two primary strategies are employed:

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form weak, transient, non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking.[7][8] This interaction induces a small but measurable difference in the chemical shift (Δδ) of the corresponding signals for the two enantiomers, allowing for their individual integration.[9]

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte enantiomers to form stable diastereomeric products.[5][10] The resulting structural differences typically lead to larger and more easily resolved chemical shift separations compared to CSAs.[5]

The choice between a CSA and a CDA depends on the analyte's structure, reactivity, and the desired simplicity of the workflow. CSAs offer a simpler, non-destructive "mix-and-measure" approach, while CDAs may be necessary for analytes that show poor resolution with CSAs.[9][11]

Pillar 3: A Self-Validating System: Key Experimental Considerations

Ensuring the trustworthiness of a qNMR result requires a meticulously controlled experimental setup. Each step is designed to minimize uncertainty and validate the integrity of the measurement.

Selection of the Internal Standard (IS)

The choice of the internal standard is arguably the most critical decision in a qNMR experiment.[4][12] An ideal IS should exhibit:

  • High Purity (≥99.5%): The purity of the IS must be accurately known and certified. Any error in the standard's purity directly translates to an error in the analyte's calculated purity.[12]

  • Chemical Stability: It must be stable in the chosen solvent and not react with the analyte or chiral auxiliary.[13]

  • Simple Spectrum: Ideally, the IS should produce one or more sharp singlet peaks in a region of the spectrum that is free from analyte or solvent signals (e.g., 0.0–0.5 ppm or 8.5–9.5 ppm).[4]

  • Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[4]

  • Known Proton Count: The signal chosen for quantification must correspond to a known number of protons.

Table 1: Example Internal Standards for qNMR of Amines in Organic Solvents

Internal StandardMolecular Weight ( g/mol )Key ¹H Signal (approx. ppm in CDCl₃)Characteristics
Maleic Anhydride98.06~7.10 (s, 2H)High purity, sharp singlet.
1,3,5-Trimethoxybenzene168.19~6.10 (s, 3H), ~3.80 (s, 9H)Multiple singlets, good for avoiding overlap.
Dimethyl sulfone94.13~3.0 (s, 6H)Highly stable, sharp singlet.
Solvent Selection

The solvent must completely dissolve both the analyte and the internal standard.[4] For chiral analysis using CSAs, non-polar deuterated solvents like chloroform-d (CDCl₃) or benzene-d₆ are often preferred as they promote the weak intermolecular interactions necessary for chiral recognition.[8][9]

Sample Preparation

Accurate weighing is fundamental to the accuracy of the final result.

  • Gravimetric Precision: Use a calibrated analytical balance to accurately weigh the analyte and internal standard into the same vial. An analyte-to-standard molar ratio of approximately 1:1 is often recommended to ensure comparable signal intensities.[1]

  • Homogeneity: Ensure complete dissolution of all components by gentle vortexing or sonication before transferring the solution to the NMR tube.[1][13]

NMR Acquisition Parameters: Ensuring Quantitative Conditions

Standard ¹H NMR parameters are often optimized for speed and resolution, not quantitation. For accurate qNMR, the following parameters must be carefully set.[14]

  • Relaxation Delay (D1): This is the time allowed for nuclear spins to return to thermal equilibrium before the next pulse. To avoid signal saturation, D1 should be at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and IS).[3][4] A conservative D1 of 30-60 seconds is often a good starting point when T₁ values are unknown.

  • Pulse Angle: A 90° pulse angle maximizes the signal for a single scan and is recommended for accurate qNMR.[13]

  • Number of Scans (NS): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[3]

  • Spectral Width: Ensure the spectral window is wide enough to encompass all signals of interest and provide sufficient baseline on both sides for accurate correction.[3]

Visualization of the qNMR Workflow

The following diagram outlines the logical flow from sample preparation to the final purity assessment.

qNMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing cluster_calc Step 4: Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (IS) weigh_is->dissolve weigh_csa Add Chiral Auxiliary (CSA/CDA) weigh_csa->dissolve acquire Acquire Spectrum (Quantitative Parameters: D1 ≥ 5*T1, 90° pulse) dissolve->acquire Transfer to NMR tube process Phase & Baseline Correction acquire->process integrate Integrate Signals (Analyte, Enantiomers, IS) process->integrate calc_purity Calculate Chemical Purity (vs. IS) integrate->calc_purity calc_ee Calculate Enantiomeric Purity (Integral R vs. Integral S) integrate->calc_ee CSA_Interaction cluster_R Interaction 1 cluster_S Interaction 2 R_Amine (R)-Amine Complex_R Diastereomeric Complex A Chemical Shift δ₁ R_Amine->Complex_R CSA_R (R)-BINOL (CSA) CSA_R->Complex_R Result Result: - Non-covalent interactions differ - Magnetic environments differ - δ₁ ≠ δ₂ - Two distinct signals observed in NMR Complex_R->Result S_Amine (S)-Amine Complex_S Diastereomeric Complex B Chemical Shift δ₂ S_Amine->Complex_S CSA_S (R)-BINOL (CSA) CSA_S->Complex_S Complex_S->Result

Caption: Formation of transient diastereomeric complexes with a CSA.

Protocol 2: Purity of a Chiral Amine Using a Chiral Derivatizing Agent (CDA)

This protocol uses (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride) to covalently derivatize a chiral amine, forming stable diastereomeric amides. [5][10] Materials:

  • Chiral Amine Analyte

  • (R)-MTPA-Cl (CDA)

  • Dimethyl sulfone (Internal Standard, ≥99.5% purity)

  • Chloroform-d (CDCl₃)

  • Pyridine (or another non-nucleophilic base)

  • Calibrated Analytical Balance, NMR Spectrometer

Procedure:

  • Derivatization Reaction (in a separate vial):

    • Dissolve ~15-25 mg of the chiral amine in ~0.5 mL of CDCl₃.

    • Add ~1.2 equivalents of pyridine.

    • Slowly add ~1.1 equivalents of (R)-MTPA-Cl. The reaction is often exothermic.

    • Allow the reaction to proceed for 30-60 minutes at room temperature to ensure complete conversion. A small aliquot can be checked by TLC or a quick NMR scan to confirm the disappearance of the starting amine.

  • Gravimetric Preparation:

    • Into a new, clean vial, accurately weigh ~10 mg of Dimethyl sulfone and record the exact weight.

    • Quantitatively transfer the reaction mixture from step 1 into this vial. Rinse the reaction vial with a small amount of CDCl₃ and add it to the sample to ensure a complete transfer.

  • NMR Data Acquisition:

    • Follow the same procedure as in Protocol 1 (steps 3.1-3.3) for sample insertion, equilibration, and data acquisition using quantitative parameters.

  • Data Processing and Analysis:

    • Process the spectrum with Fourier transform, phasing, and baseline correction.

    • Identify a well-resolved signal that is different for the two newly formed diastereomeric amides. The -OCH₃ or -CF₃ groups on the MTPA moiety are often excellent probes, yielding sharp singlets (¹H) or quartets (¹⁹F, if applicable) that are well-separated.

    • Integrate the signal for the internal standard (Dimethyl sulfone, ~3.0 ppm).

    • Integrate the two separate signals for the major (I_major) and minor (I_minor) diastereomers.

  • Calculations:

    • Calculate the Enantiomeric Excess (% ee) and Chemical Purity (% w/w) using the same equations as in Protocol 1.

Method Validation and Trustworthiness

To ensure the method is fit for its intended purpose, especially in a regulated environment, validation should be performed according to ICH Q2(R2) guidelines. [15][16][17]Key validation parameters include:

  • Specificity: Demonstrate that the signals used for quantification are unique to the analyte and IS and are not interfered with by impurities, the chiral auxiliary, or degradation products.

  • Linearity and Range: Prepare samples with varying concentrations of the analyte to prove that the integral response is linear over the desired concentration range. [9]* Accuracy: Analyze samples with a known amount of a certified reference material to show agreement between the measured and true values.

  • Precision (Repeatability & Intermediate Precision): Demonstrate that the method yields consistent results on repeated analyses of the same sample under the same and different conditions (e.g., different days, different analysts).

By systematically verifying these parameters, the qNMR method becomes a self-validating system, providing trustworthy and defensible data for drug development and quality control professionals.

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing.
  • Chiral Derivatization Reagents - Analytical Chemical Products. Alfa Chemistry.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. Semantic Scholar.
  • Quantitative 1H NMR methodology for purity assay with high accuracy.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC.
  • Chiral deriv
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance)
  • Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Stimuli Article (qNMR). USP.org.
  • Optimized Default 1H Parameters. University of Wisconsin-Madison Chemistry Department.
  • Quantitative NMR Spectroscopy. University of York.
  • Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. JEOL USA, Inc.
  • Application Note: Quantitative Analysis of Pharmaceutical Compounds using 5- Chloropyridin-3,4,6-d3-2-amine as an Internal Standard. BenchChem.
  • A Guide to Quantit
  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines.
  • Internal Calibration Standard Curve for Amine Concentration Determination.
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
  • In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.
  • Validation of Analytical Procedures Q2(R2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.

Sources

Application Note: Utilization of (R)-2-(Piperazin-2-yl)acetonitrile Hydrochloride in the Synthesis and SAR Profiling of Adagrasib Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Stereochemical Imperative

Adagrasib (MRTX849) is a first-in-class, highly potent, and selective covalent inhibitor of the KRAS G12C mutant, a notoriously difficult-to-target oncoprotein prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer[1][2]. The molecular architecture of Adagrasib features a tetrahydropyridopyrimidine core, an N-methyl prolinol group, an 8-chloronaphthyl moiety, and a uniquely substituted chiral piperazine linker[3].

While the active pharmaceutical ingredient (API) strictly utilizes the (S)-enantiomer of the piperazine linker—specifically (S)-2-(piperazin-2-yl)acetonitrile—the synthesis of its epimer using (R)-2-(Piperazin-2-yl)acetonitrile hydrochloride is a mandatory exercise in preclinical drug development[4]. In Structure-Activity Relationship (SAR) profiling, synthesizing the (R)-epimer serves as a critical negative control to validate the stereospecificity of the KRAS G12C switch-II binding pocket[5].

The Causality of the Chiral Linker

The piperazine ring in Adagrasib is not merely a passive structural spacer; it actively dictates the trajectory of the 2-fluoroacrylamide warhead.

  • The (S)-Configuration (Active): The cyanomethyl group at the C2 position projects into the switch-II pocket, forming a critical hydrogen bond with the backbone NH of Gly10 and displacing a high-energy bound water molecule. This precisely aligns the 2-fluoroacrylamide warhead to covalently attack Cys12[2][5].

  • The (R)-Configuration (SAR Tool): Utilizing (R)-2-(Piperazin-2-yl)acetonitrile hydrochloride inverts this stereocenter. The cyanomethyl group is forced into a sterically clashing vector, preventing the Gly10 interaction and severely misaligning the warhead trajectory. This results in a drastic reduction of the inactivation rate (

    
    ), proving that covalent engagement is highly stereodependent[4].
    

G Root Stereochemistry at C2 of Piperazine Linker S_Enant (S)-Enantiomer (Adagrasib API) Root->S_Enant R_Enant (R)-Enantiomer (SAR Epimer Tool) Root->R_Enant S_Mech Cyanomethyl group H-bonds to Gly10 Displaces bound water S_Enant->S_Mech R_Mech Cyanomethyl group clashes sterically Fails to bond with Gly10 R_Enant->R_Mech S_Warhead 2-Fluoroacrylamide perfectly oriented towards Cys12 S_Mech->S_Warhead S_Result High k_inact / K_I Potent KRAS G12C Inhibition S_Warhead->S_Result R_Warhead Warhead trajectory misaligned away from Cys12 R_Mech->R_Warhead R_Result Low k_inact / K_I Loss of Cellular Potency R_Warhead->R_Result

Mechanistic logic of piperazine stereochemistry in the KRAS G12C switch-II pocket.

Synthetic Strategy & Mechanistic Logic

The modern, transition-metal-free synthesis of Adagrasib and its analogs relies on sequential Nucleophilic Aromatic Substitution (S_NAr) reactions[6]. To synthesize the (R)-epimer, the (R)-2-(Piperazin-2-yl)acetonitrile hydrochloride must be coupled to the C4 position of the activated tetrahydropyridopyrimidine core.

Regioselectivity: The free piperazine contains two secondary amines (N1 and N4). The cyanomethyl group at C2 provides significant steric hindrance adjacent to N1. Consequently, the less hindered N4 acts as the primary nucleophile during the S_NAr reaction, ensuring high regioselectivity without the need for protecting groups[3].

Warhead Installation: Following the S_NAr coupling, the sterically hindered N1 position is acylated using 2-fluoroacryloyl chloride. This step must be kinetically controlled at low temperatures to prevent polymerization of the highly reactive fluoroacrylamide moiety[3].

G A Core Electrophile (C4-Sulfone/Triflate) C SNAr Reaction (DIPEA, MeCN, 25°C) A->C B (R)-Piperazine Derivative HCl B->C D C4-Piperazinyl Intermediate C->D E Acylation (2-Fluoroacryloyl Cl, DCM, -10°C) D->E F (R)-Adagrasib Epimer (SAR Tool Compound) E->F

Synthetic workflow for the integration of the (R)-piperazine building block.

Experimental Protocols

The following protocols outline the self-validating synthesis of the (R)-Adagrasib epimer.

Protocol A: S_NAr Coupling of (R)-2-(Piperazin-2-yl)acetonitrile

Objective: Regioselective installation of the chiral piperazine onto the tetrahydropyridopyrimidine core.

  • Preparation: Charge a dry, argon-purged round-bottom flask with the C4-activated tetrahydropyridopyrimidine core (e.g., C4-triflate or sulfone intermediate) (1.0 equiv) and anhydrous Acetonitrile (MeCN) (10 mL/g).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.5 equiv).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt of the piperazine without competing with the nucleophile for the electrophilic C4 position.

  • Nucleophile Addition: Add (R)-2-(Piperazin-2-yl)acetonitrile hydrochloride (1.2 equiv) portion-wise at 0 °C.

  • Reaction: Warm the mixture to 25 °C and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the core starting material mass is consumed, and the product mass (

    
    ) becomes the dominant peak.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Kinetically Controlled Acylation (Warhead Installation)

Objective: Installation of the 2-fluoroacrylamide covalent warhead at the N1 position.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous Dichloromethane (DCM) (15 mL/g). Add DIPEA (2.0 equiv).

  • Cooling: Cool the reaction mixture to -10 °C using an ice/brine bath.

    • Causality: 2-Fluoroacryloyl chloride is highly reactive and prone to exothermic polymerization. Sub-zero temperatures ensure kinetic control, preventing over-acylation and degradation.

  • Acylation: Dropwise add 2-fluoroacryloyl chloride (1.1 equiv) dissolved in DCM over 15 minutes.

  • Self-Validation (Stereochemical Integrity): Post-workup, perform Chiral HPLC against an (S)-Adagrasib standard.

    • Causality: The basic conditions of the S_NAr and acylation steps pose a slight risk of deprotonation at the C2 position. Chiral HPLC ensures that the enantiomeric excess (ee%) of the (R)-configuration has been strictly maintained.

Quantitative SAR Data Presentation

The synthesis of the (R)-epimer allows researchers to quantify the exact energetic contribution of the stereochemically dependent Gly10 hydrogen bond. The table below summarizes the comparative biological data typically observed during the SAR profiling of these enantiomers[2][4][5].

CompoundPiperazine C2 ConfigurationCellular pERK IC

(nM)
KRAS G12C Covalent EngagementKey Structural Implication
Adagrasib (MRTX849) (S)-enantiomer10 – 15Rapid, irreversible bindingCyanomethyl perfectly displaces switch-II water; H-bonds to Gly10.
(R)-Epimer (R)-enantiomer> 1,000Negligible / ReversibleSteric clash prevents optimal warhead trajectory toward Cys12.

Table 1: Comparative biochemical and structural data highlighting the stereochemical cliff between the (S) and (R) piperazine configurations.

References

  • Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020. URL: [Link]

  • Chen, C., et al. "Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer." Organic Letters, 2023. URL: [Link]

  • Kessler, D., et al. "KRasG12C inhibitors in clinical trials: a short historical perspective." RSC Medicinal Chemistry, 2020. URL: [Link]

  • Shokat, K. M., et al. "Drugging the Next Undruggable KRAS Allele-Gly12Asp." ACS Medicinal Chemistry Letters, 2022. URL: [Link]

Sources

Derivatization of Piperazines: A Master Guide for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine and its derivatives (e.g., BZP, TFMPP, mCPP) present a unique analytical challenge. As secondary amines with high polarity and often weak chromophores, they exhibit poor retention on standard C18 phases, negligible UV/Vis absorption, and significant peak tailing in gas chromatography.

This guide provides a definitive technical workflow for the chemical derivatization of piperazines. By targeting the nucleophilic secondary amine, we transform these analytes into lipophilic, volatile, and highly detectable species. This protocol covers two primary workflows:

  • Acylation for GC-MS: To enhance volatility and peak shape.

  • Dansylation for LC-FLD/MS: To introduce a high-quantum-yield fluorophore and increase retention.

The Chemistry of Derivatization

The core mechanism relies on the nucleophilic attack of the piperazine secondary nitrogen (


) onto an electrophilic derivatizing agent.
Reaction Mechanism (Graphviz)

The following diagram illustrates the generic reaction pathway for both acylation and sulfonylation (Dansylation).

PiperazineReaction Pip Piperazine (Secondary Amine) Intermediate Transition State Pip->Intermediate Nucleophilic Attack Reagent Reagent (R-X) Reagent->Intermediate Product Derivatized Piperazine Intermediate->Product Elimination Byproduct By-product (HX) Intermediate->Byproduct

Figure 1: General reaction scheme. For GC (Acylation), R-X is an anhydride (e.g., TFAA). For LC (Dansylation), R-X is a sulfonyl chloride.[1]

Method A: Acylation for GC-MS (Forensic & Toxicology)

Objective: Convert polar piperazines (e.g., BZP, TFMPP) into volatile amides to eliminate column adsorption and improve mass spectral fragmentation.

Reagent Selection Guide
ReagentFull NameAcronymKey BenefitRecommended For
TFAA Trifluoroacetic anhydrideTFAHigh volatility; removes active hydrogens.[2][3]General screening (BZP/TFMPP).
PFPA Pentafluoropropionic anhydridePFPAdds mass; distinct fragmentation.Complex biological matrices.
HFBA Heptafluorobutyric anhydrideHFBHighest MW addition; excellent separation.Isomer differentiation.
Protocol: Perfluoroacylation

Pre-requisites: Samples (urine/plasma) must be extracted (LLE or SPE) and evaporated to dryness.

  • Reconstitution: Dissolve the dry residue in 50 µL of Ethyl Acetate .

    • Why: Ethyl acetate is aprotic and compatible with anhydrides.

  • Reagent Addition: Add 50 µL of TFAA (or PFPA/HFBA).

    • Critical: Perform in a fume hood. Ensure conditions are strictly anhydrous to prevent hydrolysis of the anhydride.

  • Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 60°C for 20 minutes .

    • Mechanism:[1][3] Heat drives the reaction to completion, overcoming steric hindrance in substituted piperazines.

  • Evaporation: Remove the derivatizing reagent under a stream of nitrogen at 40°C until dry.

    • Why: Excess anhydride and the acidic by-product (trifluoroacetic acid) can damage GC stationary phases.

  • Final Reconstitution: Reconstitute in 100 µL of Ethyl Acetate or Isooctane.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

QC Check: Monitor the disappearance of the secondary amine N-H stretch (3300-3500 cm⁻¹) if IR is available, or simply look for the mass shift (+96 Da for TFA) in MS.

Method B: Dansylation for LC-FLD/MS (Food Safety & Trace Analysis)

Objective: Introduce the Dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophore. This allows for picogram-level detection and provides sufficient hydrophobicity for retention on C18 columns.

Experimental Workflow (Graphviz)

DansylWorkflow Start Sample Extract (Aqueous/Acidic) Buffer Add Buffer (NaHCO3, pH 9.5) Start->Buffer pH Adjustment Reagent Add Dansyl-Cl (in Acetone) Buffer->Reagent Mix 1:1 Heat Incubate (50-60°C, 20 min) Reagent->Heat Reaction Quench Quench/Adjust (Add HCOOH) Heat->Quench Stop Rxn Inject Inject LC-FLD (Ex: 340nm, Em: 530nm) Quench->Inject

Figure 2: LC-FLD Derivatization Workflow. pH control is the critical control point.

Protocol: Dansyl Chloride Labeling
  • Preparation of Reagents:

    • Dansyl-Cl Solution: 5 mg/mL in Acetone (Freshly prepared). Protect from light.

    • Buffer: 0.1 M Sodium Bicarbonate (

      
      ), adjusted to pH 9.5  with NaOH.
      
  • Reaction:

    • Mix 200 µL of Sample (aqueous extract) with 200 µL of Buffer .

    • Add 400 µL of Dansyl-Cl Solution . Vortex vigorously.

    • Why pH 9.5? The amine must be unprotonated to act as a nucleophile (

      
       of piperazine ~9.8). However, pH > 11 causes rapid hydrolysis of the Dansyl-Cl reagent. pH 9.5 is the optimal balance.
      
  • Incubation: Heat at 55°C for 20 minutes in the dark.

    • Note: Light degrades the fluorophore.

  • Quenching (Optional but Recommended): Add 50 µL of 5% Proline or simply cool and acidify with Formic Acid if going straight to LC. Proline scavenges excess reagent.

  • Filtration: Filter through 0.22 µm PTFE filter.

  • Detection:

    • Excitation: 330–340 nm

    • Emission: 520–530 nm

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), every batch must include:

  • Reagent Blank: Run the protocol with solvent only. Dansyl-Cl hydrolyzes to Dansyl-OH (blue fluorescence), which can interfere if separation is poor.

  • Internal Standard: Use a deuterated analog (e.g., BZP-d7 ) added before extraction.

  • Reaction Efficiency: During method development, verify >95% conversion by analyzing the ratio of underivatized to derivatized analyte (if using MS).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (GC) Water in sample/solvent.[4]Dry extract thoroughly; use fresh anhydrous Ethyl Acetate.
Peak Tailing (GC) Incomplete derivatization.Increase reaction time or temperature; check reagent quality.
Precipitate (LC) High Dansyl-Cl conc.Dilute sample or reduce reagent concentration; filter before injection.
Low Signal (LC) Incorrect pH.Verify buffer pH is 9.5; ensure sample is not strongly acidic before buffer addition.

References

  • Tsutsumi, H., et al. (2005).[5] "Simultaneous determination of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in human urine by gas chromatography-mass spectrometry." Journal of Chromatography B. Link

  • Park, J., et al. (2016).[6] "Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization." Food Chemistry. Link

  • Welz, A., et al. (2021). "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine. Link

  • UNODC. (2013). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." United Nations Office on Drugs and Crime. Link

  • Lin, Y., et al. (2010). "Determination of piperazine in human plasma by LC-MS/MS using dansyl chloride derivatization." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Scalable synthesis of orthogonally protected chiral piperazines.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Orthogonally Protected Chiral Piperazines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Stereocontrolled, scalable construction of 2-substituted piperazines via an aza-Michael/sulfonium salt methodology.

The Strategic Imperative for 2-Substituted Piperazines

The piperazine scaffold is a privileged structural motif, heavily represented in FDA-approved therapeutics and biologically active probes[1]. Despite their ubiquity, the vast majority of commercial piperazine building blocks are restricted to functionalization at the nitrogen atoms[1]. Carbon-substituted derivatives—specifically chiral 2-substituted piperazines—offer enhanced three-dimensional complexity, rigid chair-like conformations, and novel vectors for structure-activity relationship (SAR) exploration[2].

Historically, the bottleneck in synthesizing these molecules has been the inability to orthogonally protect the two nitrogen atoms when starting from traditional diketopiperazine intermediates[1]. Without differential protection (e.g., N1-Boc, N2-Cbz), regioselective functionalization of the piperazine ring becomes a significant synthetic hurdle, often leading to complex mixtures and poor yields[1].

Mechanistic Breakthrough: The Aza-Michael/Sulfonium Strategy

To circumvent these limitations, a highly scalable, four-step synthetic route has been developed starting from readily available, enantiomerically pure α-amino acids[1]. This "chiral pool" approach guarantees that the stereocenter is preserved throughout the sequence, routinely delivering >98% enantiomeric excess (ee) without the need for expensive asymmetric catalysts[2].

The cornerstone of this methodology is the transformation of an orthogonally bis-protected chiral 1,2-diamine into the piperazine core via an aza-Michael addition[1]. Rather than relying on harsh bis-alkylation with 1,2-dibromoethane—which risks racemization, over-alkylation, and poor regiocontrol—this protocol utilizes 2-bromoethyl-diphenylsulfonium triflate[1].

Causality of Reagent Selection: Upon the addition of a mild base such as N,N-Diisopropylethylamine (DIPEA), the sulfonium salt undergoes in situ elimination of HBr to generate a highly electrophilic vinyl diphenyl sulfonium intermediate[3]. The less sterically hindered nitrogen of the 1,2-diamine attacks this intermediate. Crucially, the steric bulk of the orthogonal protecting groups prevents premature intramolecular abstraction of the carbamate proton[1]. This steric gating ensures that the intermediate adopts the correct trajectory for the subsequent intramolecular cyclization, smoothly displacing the diphenyl sulfide leaving group to close the ring[1].

Visualizing the Synthetic Pathway

PiperazineWorkflow N1 α-Amino Acid (Chiral Pool) N2 Orthogonally Protected 1,2-Diamine N1->N2 Reduction & Protection N3 aza-Michael Addition (Vinyl Sulfonium Salt) N2->N3 DIPEA, DCM 16 h, RT N4 Intramolecular Cyclization N3->N4 Steric Gating N5 2-Substituted Piperazine N4->N5 - Diphenyl Sulfide

Figure 1: Mechanistic workflow for the scalable synthesis of orthogonally protected chiral piperazines.

Self-Validating Experimental Protocol: Aza-Michael Ring Closure

This protocol details the critical ring-closure step, optimized for multigram scalability and high stereochemical fidelity[1],[3].

Materials & Reagents:

  • Orthogonally protected chiral 1,2-diamine (e.g., N1-Boc, N2-Cbz): 1.0 equiv.

  • 2-bromoethyl-diphenylsulfonium triflate: 1.25 equiv.

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equiv.

  • Anhydrous Dichloromethane (DCM): 0.1 M relative to diamine.

Step-by-Step Execution:

  • Preparation of the Reaction Matrix: In an oven-dried, nitrogen-purged round-bottom flask, dissolve the orthogonally protected chiral 1,2-diamine in anhydrous DCM to achieve a 0.1 M concentration[3].

    • Validation Check: The solution must be completely clear; any turbidity indicates moisture contamination or degraded starting material, which will hydrolyze the sulfonium salt.

  • Electrophile Introduction: Add 2-bromoethyl-diphenylsulfonium triflate (1.25 equiv) to the stirring solution at room temperature (20–25 °C)[3].

  • Base-Promoted Activation: Dropwise add DIPEA (3.0 equiv) over 5 to 10 minutes[3].

    • Causality: The slow, controlled addition of DIPEA regulates the in situ generation of the vinyl sulfonium intermediate. This prevents thermal spikes that could lead to protecting group cleavage or localized racemization of the sensitive chiral center.

  • Maturation & Cyclization: Allow the reaction to stir at room temperature under a nitrogen atmosphere for 16 hours[3].

    • Validation Check: Monitor the reaction via LCMS or TLC (e.g., 30% EtOAc in Hexanes). The complete disappearance of the primary diamine mass/spot, coupled with the emergence of a non-polar diphenyl sulfide byproduct spot, confirms successful cyclization[3].

  • Quench & Phase Separation: Dilute the reaction mixture with an equal volume of DCM. Wash the organic phase sequentially with deionized water (2x) and saturated aqueous NaCl (brine) (1x)[3].

    • Causality: The aqueous washes effectively partition and remove the DIPEA hydrobromide salts and residual triflate byproducts, preventing emulsion formation during isolation[3].

  • Isolation & Purification: Dry the organic phase over anhydrous Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure[3]. Purify the crude residue via silica gel flash chromatography to afford the pure orthogonally protected 2-substituted piperazine.

Quantitative Data Presentation

The aza-Michael/sulfonium methodology demonstrates high robustness across various amino acid precursors, maintaining excellent yields and near-perfect stereochemical integrity[1],[2].

Table 1: Representative Yields and Stereochemical Integrity for 2-Substituted Piperazines

Amino Acid SourceR-Group (C2 Position)N1 Protecting GroupN2 Protecting GroupOverall Yield (%)Enantiomeric Excess (ee %)
L-AlanineMethylBocCbz78%>98%
L-PhenylalanineBenzylBocCbz82%>99%
L-LeucineIsobutylBocTFA75%>98%
L-Threonine1-HydroxyethylBocCbz71%>98%

Note: Yields represent isolated, chromatographically pure products. Enantiomeric excess is maintained from the high-purity chiral pool starting materials.

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing), 2020.

  • Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide. BenchChem.

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Organics (PMC), 2021.

Sources

Protocol for kinetic resolution of racemic piperazines.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Kinetic Resolution of Racemic Piperazines

Executive Summary

Topic: Protocol for kinetic resolution of racemic piperazines via Enzymatic (Biocatalytic) and Organocatalytic N-acylation. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: This guide details the separation of piperazine enantiomers—a "privileged scaffold" in neuropharmacology (e.g., antidepressants, antihistamines)—using kinetic resolution (KR). Unlike classical crystallization, KR allows for high predictability and scalability. We focus on the two most robust methodologies: Lipase-catalyzed N-acylation (The Industry Standard) and NHC-catalyzed acylation (The Synthetic Alternative).

Strategic Decision Framework

Before initiating wet chemistry, select the appropriate resolution pathway based on your substrate's protecting group profile and steric demand.

Piperazine_Resolution_Strategy Start Start: Racemic 2-Substituted Piperazine Protect Is one Nitrogen protected? Start->Protect NoProt No: Free Diamine Protect->NoProt No YesProt Yes: N-Boc/Cbz/Bn Protect->YesProt Yes Action1 Perform Regioselective Protection (Target Distal Amine) NoProt->Action1 SubstrateCheck Steric Bulk at C2? YesProt->SubstrateCheck Action1->YesProt MethodA Method A: Biocatalytic (CAL-B) (Standard for Alkyl/Aryl groups) SubstrateCheck->MethodA Me, Et, Ph, Bn MethodB Method B: Organocatalytic (NHC) (For Sterically Demanding/Exotic) SubstrateCheck->MethodB t-Bu, Ortho-subst. Aryl Validation Calculate E-Value (Target > 50) MethodA->Validation MethodB->Validation

Figure 1: Decision matrix for selecting the optimal kinetic resolution pathway.

Method A: Biocatalytic Kinetic Resolution (The Gold Standard)

Principle: This protocol utilizes Candida antarctica Lipase B (CAL-B), a serine hydrolase that displays exquisite stereoselectivity for secondary amines. The enzyme preferentially acylates one enantiomer (typically the R-isomer for 2-alkyl piperazines) using an irreversible acyl donor, leaving the other enantiomer as the free amine.

Mechanistic Insight: The reaction relies on the formation of an acyl-enzyme intermediate. The "fast" enantiomer fits into the enzyme's chiral pocket, allowing nucleophilic attack on the acyl-enzyme complex. The "slow" enantiomer is sterically rejected.

Materials & Reagents
  • Enzyme: Novozym 435 (Immobilized CAL-B on acrylic resin). Why: Immobilization allows easy filtration and recycling.

  • Acyl Donor: Vinyl Acetate or Ethyl Acetate. Why: Vinyl acetate renders the reaction irreversible via tautomerization of the leaving group (vinyl alcohol

    
     acetaldehyde).
    
  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous). Why: Hydrophobic solvents preserve the enzyme's "lid" structure and activity; water causes hydrolysis of the product.

  • Substrate: rac-1-Boc-3-methylpiperazine (or similar 2-substituted analog).

Step-by-Step Protocol
  • Preparation:

    • Dissolve 1.0 mmol of racemic piperazine in 5.0 mL of anhydrous MTBE.

    • Add 2.0 - 5.0 equivalents of Vinyl Acetate.

    • Critical: Ensure the system is dry. Water content >0.1% can lead to non-selective hydrolysis.

  • Initiation:

    • Add 20–50 mg of Novozym 435 (approx. 10-20% w/w relative to substrate).

    • Incubate in an orbital shaker at 30°C (200 rpm).

  • Monitoring (The 50% Rule):

    • Monitor the reaction by GC or chiral HPLC every 2 hours.

    • Stop point: The reaction must be stopped exactly at 50% conversion .

    • Reasoning: In a kinetic resolution, the maximum theoretical yield of a single pure enantiomer is 50%. Pushing beyond 50% conversion degrades the enantiomeric excess (

      
      ) of the remaining substrate.
      
  • Workup:

    • Filter off the immobilized enzyme (save for reuse).

    • Evaporate the solvent and excess vinyl acetate under reduced pressure.

  • Separation:

    • The residue contains the Amide (Product, e.g., R-isomer) and the Amine (Unreacted Substrate, e.g., S-isomer).[1]

    • Acid/Base Extraction: Dissolve residue in DCM. Wash with 1M HCl.

      • Organic Layer:[1][2] Contains the Amide (Neutral).

      • Aqueous Layer: Contains the Amine (Protonated). Basify with NaOH and extract back into DCM to recover the amine.

Method B: Organocatalytic Resolution (The Synthetic Alternative)

Principle: When enzymes fail (due to substrate toxicity or extreme steric hindrance), N-Heterocyclic Carbenes (NHCs) or Hydroxamic Acids serve as biomimetic catalysts. This method typically employs a "oxidative esterification" or direct acylation mechanism.

Protocol (NHC-Catalyzed)
  • Catalyst: Chiral Triazolium salt (e.g., Bode's catalyst).

  • Acyl Donor: Cinnamaldehyde (oxidative) or Vinyl esters.

  • Base: DIPEA (Diisopropylethylamine).

  • Setup: Under Argon, dissolve racemic piperazine (1.0 equiv) and Triazolium precatalyst (0.05 equiv) in THF.

  • Activation: Add DIPEA (0.1 equiv) to generate the free carbene in situ.

  • Acylation: Add the acyl donor (0.6 equiv). Stir at 0°C to RT.

  • Quench: Stop at ~50% conversion (monitor via NMR/HPLC).

Analytical Validation & Data Processing

Trustworthy kinetic resolution requires calculating the Selectivity Factor (


-value) . Do not rely solely on 

.
Key Formulas

The


-value represents the ratio of rate constants (

).[3][4]


Where:

  • 
     = Conversion (decimal, 
    
    
    
    ).
  • 
     = Enantiomeric excess of the substrate  (decimal).[4]
    
  • 
     = Enantiomeric excess of the product  (decimal).[4][5]
    

Alternative formula using both ee values (most accurate):



Performance Benchmarks
ParameterPoorGoodExcellent

-Value
< 1020–50> 100

(at 40% conv)
< 80%> 95%> 99%
Recyclability (Enzyme)1 cycle5 cycles> 20 cycles

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Reaction Rate Enzyme aggregation or water shell stripping.Add molecular sieves (3Å) or switch to hydrophobic solvent (Heptane/Toluene).
Low Selectivity (

)
Non-specific chemical acylation.Ensure temperature is < 40°C. Verify no background reaction occurs without enzyme.
Stalled Conversion Product inhibition (Acetaldehyde).Use Vinyl Butanoate instead of Vinyl Acetate (less volatile aldehyde byproduct) or apply vacuum to remove acetaldehyde.
Racemization Basic conditions or high temp.Check the stability of the chiral center. Avoid strong bases in workup.

References

  • Gotor, V., et al. "Enantioselective acylation of diamines and amino alcohols." Chemical Reviews, 2011.

  • Bode, J. W., et al. "Kinetic Resolution of Piperidines and Piperazines via NHC-Catalyzed Acylation." Journal of the American Chemical Society, 2010.

  • Kroutil, W., et al. "Calculation of E-values for Kinetic Resolution." University of Graz Guidelines.

  • Novozymes. "Application Manual for Novozym 435." Novozymes Biocatalysis.

Note: This protocol assumes standard laboratory safety practices. Piperazines can be sensitizers; handle with appropriate PPE.

Sources

Troubleshooting & Optimization

Troubleshooting the stereoselective synthesis of 2-arylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Synthesis of 2-Arylpiperazines

Ticket System Status: [ONLINE] Current Topic: 2-Arylpiperazine Scaffold Construction & Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Privileged Scaffold" Challenge

You are likely here because 2-arylpiperazines are deceptive. On paper, they look like simple heterocycles—ubiquitous in GPCR ligands (e.g., 5-HT1A agonists), antidepressants, and antifungals. In the flask, they are a minefield of racemization, regioselectivity errors, and oligomerization.

This guide treats your synthesis as a troubleshooting ticket. We bypass generic textbook advice to address the specific failure modes of the two dominant synthetic strategies: The Chiral Pool (Diketopiperazine) Route and The Catalytic (Asymmetric Hydrogenation) Route .

Module 1: Strategic Route Selection

Before troubleshooting a failed reaction, ensure you are on the correct path. The choice between "Chiral Pool" and "Catalytic" methods depends entirely on your starting material availability and scale.

Visualizing the Decision Matrix:

RouteSelection Start Start: Target 2-Arylpiperazine Scale Scale & Cost Constraints? Start->Scale ChiralPool Do you have cheap chiral amino acids (e.g., Phenylglycine)? Scale->ChiralPool DKP_Route Route A: Diketopiperazine (DKP) Reduction ChiralPool->DKP_Route Yes Catalytic Is the aryl group complex/non-natural? ChiralPool->Catalytic No Catalytic->DKP_Route No (Custom AA synthesis) Hydrogenation Route B: Asymmetric Hydrogenation of Pyrazines Catalytic->Hydrogenation Yes

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.

Module 2: The Diketopiperazine (DKP) Route

Core Concept: Cyclization of amino acids (e.g., Phenylglycine + Glycine) followed by global reduction.

Ticket #101: "My enantiomeric excess (ee) eroded during cyclization."

Diagnosis: You likely used standard peptide coupling conditions (HBTU/HATU with DIPEA) or harsh bases to close the ring. Phenylglycine derivatives are notoriously prone to racemization via enolization at the


-carbon because the benzylic proton is highly acidic.

Resolution:

  • Switch Coupling Reagents: Move away from uronium salts (HATU) with strong bases. Use DEPBT or COMU with weaker bases like TMP (2,4,6-trimethylpyridine). These maintain stereointegrity better than DIPEA/DBU [1].

  • Avoid Basic Cyclization: Do not use base-mediated cyclization for the second step. Instead, use acid-catalyzed cyclization (e.g., refluxing in toluene/acetic acid or formic acid) or thermal cyclization of the Boc-dipeptide ester, which often proceeds without racemizing the sensitive center.

Ticket #102: "The reduction of the DKP failed or yielded a mess."

Diagnosis: You likely used LiAlH


 (LAH) with an aqueous workup that created an inseparable aluminum emulsion, or the LAH caused ring opening/epimerization due to its high basicity.

Resolution:

  • The Borane Alternative: Use BH

    
    THF  or BH
    
    
    
    DMS
    instead of LAH. Borane acts as an electrophilic reducing agent, which is milder and often preserves the stereocenter better than nucleophilic hydride donors.
  • The "Rochelle" Quench (If using LAH): If you must use LAH, do not use the standard water/NaOH quench. Quench with saturated aqueous Rochelle’s salt (Sodium Potassium Tartrate) and stir vigorously for 2-4 hours. The tartrate chelates aluminum, breaking the emulsion into two clear layers.

Protocol: Stereoconservative DKP Reduction

  • Dissolve DKP (1.0 equiv) in dry THF under

    
    .
    
  • Add BH

    
    THF (6.0 equiv) dropwise at 0°C.
    
  • Reflux for 16–24 hours (monitor by TLC/LCMS; DKP is very stable).

  • Critical Step: Cool to 0°C and carefully quench with MeOH (destroy excess borane).

  • Add conc.[1] HCl and reflux for 1 hour (break the boron-amine complex).

  • Basify (pH > 12) and extract with DCM.

Module 3: Asymmetric Hydrogenation (The Catalytic Route)

Core Concept: Hydrogenating a pyrazine or pyrazinone using a chiral metal catalyst to "install" the stereocenter.

Ticket #201: "I can't get high ee% when hydrogenating the 2-arylpyrazine directly."

Diagnosis: Direct asymmetric hydrogenation of fully aromatic 2-arylpyrazines is thermodynamically difficult and often yields low enantioselectivity because the substrate binds flatly to the catalyst.

Resolution: The "Pyrazinone Detour" Do not hydrogenate the pyrazine. Instead, synthesize the 2-hydroxypyrazine (pyrazin-2-ol) tautomer. The presence of the hydroxyl/keto group coordinates with the catalyst (secondary interaction), anchoring the substrate for high facial selectivity.

Visualizing the Mechanism:

PyrazinoneDetour Pyrazine 2-Arylpyrazine Pyrazinone 2-Aryl-3-hydroxypyrazine (Tautomer) Pyrazine->Pyrazinone Oxidation/Synthesis Coordination Catalyst Coordination (H-Bond/Chelation) Pyrazinone->Coordination hydrogenation Asymmetric Hydrogenation (Pd or Ir Chiral Cat.) Coordination->hydrogenation Piperazinone Chiral Piperazinone (>90% ee) hydrogenation->Piperazinone FinalRed Amide Reduction (BH3 or LAH) Piperazinone->FinalRed Target Chiral 2-Arylpiperazine FinalRed->Target

Figure 2: The "Pyrazinone Detour" strategy utilizes the keto-tautomer to direct stereoselective hydrogenation [2].

Ticket #202: "Which catalyst system should I use?"

Recommendation: For 2-hydroxypyrazines (pyrazinones), Pd(OAc)


 with (S)- or (R)-BINAP  is the gold standard.
  • Solvent: TFE (2,2,2-Trifluoroethanol) or mixtures of TFE/DCM are critical. TFE activates the catalyst and stabilizes the partial reduction intermediates.

  • Conditions: 60°C, 20–50 bar H

    
    .
    
  • Reference Benchmark: This method frequently yields >90% ee [3].

Module 4: Regioselective Functionalization (N1 vs. N4)

Core Concept: Once the ring is formed, you have two secondary amines. Differentiating them is critical for SAR.

Ticket #301: "I need to alkylate N1, but the reaction occurs at N4."

Diagnosis: This is a classic steric vs. electronic conflict.

  • N1 (adjacent to Aryl): Sterically hindered.[2][3]

  • N4 (distal): Sterically accessible and more nucleophilic.

Resolution: You cannot force direct N1 alkylation in the presence of free N4. You must use a protection-deprotection strategy or a "distal-first" approach.

Strategy A: The N4-Protection Route

  • Protect N4: React the 2-arylpiperazine with 1.0 equiv of Boc

    
    O.
    
    • Why it works: The steric bulk of the aryl group at C2 blocks the N1 position, forcing the Boc group to react selectively at N4 (Regioselectivity > 95:5).

  • Functionalize N1: With N4 blocked, use reductive amination or alkylation on N1.

  • Deprotect: TFA/DCM to remove the N4-Boc.

Strategy B: Buchwald-Hartwig Arylation If you are trying to arylate N1 (add an aromatic ring), standard S


Ar won't work. Use Pd-catalysis.[3][4][5][6]
  • Catalyst: Pd

    
    (dba)
    
    
    
    / BINAP or DavePhos.
  • Note: Even with catalysis, N4 arylation is preferred. You must protect N4 first to target N1 [4].

Comparative Data: N1 vs N4 Reactivity

Reaction TypeN1 Reactivity (Adj. to Aryl)N4 Reactivity (Distal)Outcome (Unprotected)
Alkylation (R-X) Low (Steric clash)High N4-Alkyl Product
Acylation (R-COCl) ModerateHigh N4-Acyl Product
Boc Protection Very LowVery High N4-Boc Product
Reductive Amination LowHigh N4-Alkyl Product

References

  • Luxembourg Bio Technologies. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Luxembourg Bio, 2017. Link

  • Zhang, Y., et al. "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols." Organic Chemistry Frontiers, 2021. Link

  • Rossen, K., et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Angewandte Chemie Int. Ed., 1996.
  • Chaudhary, P., et al. "Pd Catalyzed N1/N4 Arylation of Piperazine... An Overview." Current Organic Chemistry, 2016. Link

Sources

Troubleshooting Peak Shape in Chiral HPLC of Basic Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for basic compounds in chiral High-Performance Liquid Chromatography (HPLC) is a frequent and often frustrating challenge. This guide is designed to provide you with in-depth, practical solutions to common peak shape problems, grounded in the fundamental principles of chromatography. We will explore the causes of poor peak shape and provide actionable troubleshooting steps and frequently asked questions to help you optimize your chiral separations.

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

Poor peak shape, most commonly observed as "peak tailing," can significantly compromise resolution, accuracy, and the overall reliability of your chiral analysis.[1][2] This section provides a systematic approach to diagnosing and resolving these issues.

Q1: My basic analyte is showing significant peak tailing. What is the primary cause and how do I fix it?

A1: The most common culprit behind peak tailing for basic compounds is secondary interactions with the stationary phase. [1][3][4]

  • The Root Cause: Silanol Interactions: Most chiral stationary phases (CSPs) are bonded to a silica support.[5] This silica backbone can have residual, unbonded silanol groups (Si-OH).[1][6] These silanol groups are acidic and can become negatively charged (deprotonated) depending on the mobile phase pH.[6][7] Your basic analyte, which is often positively charged (protonated), can then undergo strong ionic interactions with these negative sites. This secondary retention mechanism is much stronger and has slower kinetics than the desired chiral recognition interaction, resulting in a "tailing" effect as the analyte molecules slowly elute from these active sites.[1][4]

dot

Caption: Analyte interaction with the column.

Troubleshooting Workflow: A Step-by-Step Approach
  • Rule out Column Overload: Before diving into mobile phase optimization, ensure you are not simply overloading the column.

    • Action: Prepare 1:10 and 1:100 dilutions of your sample and inject them.[3][8]

    • Interpretation: If the peak shape improves significantly with dilution, you have a column overload issue. Reduce your sample concentration or injection volume.[8]

  • Optimize the Mobile Phase with Additives: This is the most powerful tool for improving the peak shape of basic compounds. The strategy is to add a "competing base" to the mobile phase. This additive will interact with the residual silanol groups, effectively masking them from your analyte.[9]

    • Action: Add a basic modifier to your mobile phase. Common choices and starting concentrations include:

      • Diethylamine (DEA): 0.1% (v/v)[3][8][10]

      • Triethylamine (TEA): 0.1% (v/v)[11]

      • Ethanolamine: 0.1% (v/v)[10]

      • Butylamine: 0.1% (v/v)[10]

    • Causality: These small basic molecules will preferentially interact with the acidic silanol sites, preventing your much larger analyte from getting "stuck." This allows the primary chiral recognition mechanism to dominate, leading to sharper, more symmetrical peaks.[9]

Protocol: Mobile Phase Preparation with a Basic Additive (Normal Phase)
  • Solvent Preparation: Use only high-purity, HPLC-grade solvents.

  • Additive Measurement: For a 1 L mobile phase of 90:10 Hexane:Isopropanol with 0.1% DEA:

    • Measure 900 mL of hexane.

    • Measure 100 mL of isopropanol.

    • Carefully measure 1 mL of DEA and add it to the isopropanol.

  • Mixing: Combine the hexane and the isopropanol/DEA mixture.

  • Degassing: Thoroughly degas the mobile phase using sonication or vacuum filtration.

  • Equilibration: Equilibrate the column with at least 20-30 column volumes of the new mobile phase, or until a stable baseline is achieved, before injecting your sample.[8]

Q2: I added a basic additive, but my peak shape is still not ideal. What are my next steps?

A2: If a standard basic additive isn't sufficient, you may need to adjust its concentration, try a different additive, or consider the alcohol modifier in your mobile phase.

  • Adjust Additive Concentration: The optimal concentration of the basic additive can be compound-dependent.

    • Action: Try varying the concentration of your chosen additive (e.g., DEA) from 0.05% up to 0.5%.[8][10] Monitor peak asymmetry and resolution at each concentration to find the sweet spot.

  • Consider Alternative Amines: Some basic compounds may show a better response to different amine additives.

    • Action: Ethylenediamine (EDA) and 2-aminoethanol (AE) have been shown to dramatically improve peak shape and resolution for certain compounds where DEA is less effective.[10]

    • Important Note: EDA and AE have limited miscibility in non-polar solvents. They are recommended only when your mobile phase contains at least 2% of an alcohol like ethanol or methanol.[10]

  • The Role of the Alcohol Modifier: In normal phase chromatography, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) are critical.

    • Causality: Alcohols compete with the analyte for polar interaction sites on the CSP. Methanol and ethanol are more polar and can sometimes be superior to isopropanol for enhancing chiral separation.[11]

    • Action: If you are using isopropanol, try switching to ethanol or methanol at the same concentration and re-evaluate the separation. You may also need to adjust the percentage of the alcohol.

Q3: Can I use an acidic additive for a basic compound? It seems counterintuitive.

A3: Surprisingly, yes. While the "like-for-like" rule (basic additive for a basic analyte) is a good starting point, there are instances where an acidic additive can be beneficial, particularly with polysaccharide-based CSPs. [12]

  • The Counterintuitive Mechanism: Adding a small amount of an acid like trifluoroacetic acid (TFA) can have a dominant effect on chiral separations for both acidic and basic drugs.[11] While the exact mechanism is complex and debated, it is thought that TFA can modify the surface of the stationary phase or interact with the analyte in a way that improves chiral recognition.[13][14] In some cases, a combination of both an acidic (TFA) and a basic (TEA) additive has been shown to be necessary to achieve separation.[11][15]

  • When to Try It: If you have exhausted options with basic additives and are using a polysaccharide-based column (e.g., cellulose or amylose derivatives), a trial with 0.1% TFA in the mobile phase is a worthwhile experiment.[11]

Additive TypeAnalyte TypeRationaleStarting Concentration
Basic (e.g., DEA, TEA) BasicCompetes for and masks acidic silanol sites, preventing secondary interactions.[3][9]0.1% v/v[3][8][10]
Acidic (e.g., TFA) BasicCan modify the stationary phase surface or analyte to enhance chiral recognition, especially on polysaccharide CSPs.[11][12]0.1% v/v[11]

Frequently Asked Questions (FAQs)

Q: What type of chiral stationary phase (CSP) is best for basic compounds?

A: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most widely used and are often a good first choice for a wide range of chiral compounds, including basics.[16] Macrocyclic glycopeptide-based columns (e.g., Teicoplanin, Vancomycin) are also highly effective for the enantioseparation of basic compounds.[17]

dot

Caption: Common types of Chiral Stationary Phases.

Q: I'm seeing peak fronting instead of tailing. What causes this?

A: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.[8] If you have already ruled out column overload by diluting your sample, ensure your sample is dissolved in the mobile phase or a solvent that is weaker (less eluotropic) than the mobile phase.[8]

Q: My retention times are shifting between runs. What should I check?

A: Irreproducible retention times are often due to issues with the mobile phase or column equilibration.[8]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Chiral separations are highly sensitive to mobile phase composition, especially the concentration of additives.[8]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each run. This can take 20-30 column volumes or more.[8] A stable baseline is a good indicator of equilibration.

  • Column Memory Effect: Columns can "remember" previous additives.[12][18] If you switch from a mobile phase containing an amine to one without, you may see a persistent effect. Thoroughly flushing the column with a strong solvent like isopropanol can help remove this memory effect.[12]

Q: Can I use reversed-phase HPLC for chiral separation of basic compounds?

A: Yes, though normal phase is often the first choice.[8] For reversed-phase, controlling the mobile phase pH is critical. To avoid silanol interactions, you can either work at a low pH (e.g., pH 2.5-3) to keep the silanol groups protonated (neutral), or use a modern, high-pH stable column to work at a high pH where your basic compound is neutral and more retained.[1][9][19] Using a buffer of sufficient strength (typically 10-20 mM) is essential in reversed-phase to maintain a stable pH.[3]

References

  • The effect of mobile phase additive on enantioseparation and peak shape... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Wang, T., & Wainer, I. W. (n.d.). Significance of Mobile Phase Composition in Enantioseparation of Chiral Drugs by HPLC on a Cellulose-Based Chiral Stationary Phase. PubMed. Retrieved March 7, 2026, from [Link]

  • Wang, Y., & Wainer, I. W. (2009). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved March 7, 2026, from [Link]

  • Are there any different mobile phase modifiers or additives for the CHIRALPAK® immobilised columns? (2021, March 14). Daicel Chiral Technologies. Retrieved March 7, 2026, from [Link]

  • Miller, L. (2004, July 2). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed. Retrieved March 7, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved March 7, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. (2024, March 18). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies. Retrieved March 7, 2026, from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2022, April 15). LCGC International. Retrieved March 7, 2026, from [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. (2025, August 5). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Aryal, S. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Retrieved March 7, 2026, from [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Retrieved March 7, 2026, from [Link]

  • Burk, R. J. (2023). An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. Retrieved March 7, 2026, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Pharma Growth Hub. Retrieved March 7, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved March 7, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chiral column chromatography - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020, February 17). Chromatography Today. Retrieved March 7, 2026, from [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. Retrieved March 7, 2026, from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved March 7, 2026, from [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. (2015, November 16). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Moravek. Retrieved March 7, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved March 7, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved March 7, 2026, from [Link]

  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved March 7, 2026, from [Link]

  • (PDF) Chiral chromatography method screening strategies: Past, Present and Future. (2021, January 15). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Dhandapani, R., & Tackett, B. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved March 7, 2026, from [Link]

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? - Quora. (2020, November 9). Quora. Retrieved March 7, 2026, from [Link]

  • the role of TFA on Reverse phase chromatography? (2008, October 26). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ugly peak shape of amine compound - Chromatography Forum. (2009, June 9). Chromatography Forum. Retrieved March 7, 2026, from [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? - ResearchGate. (2024, July 24). ResearchGate. Retrieved March 7, 2026, from [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047 - Waters. (2022, March 14). Waters. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Analysis of Non-Chromophoric Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Advanced Method Development) Topic: Direct vs. Indirect Analysis of Chiral Amines (No UV Absorption)

Introduction: The "Invisible" Analyte Challenge

Welcome to the technical support hub for chiral amine analysis. You are likely here because your analyte lacks a UV-absorbing chromophore (e.g., aliphatic amines, amino acids, amino alcohols), making standard HPLC-UV/Vis detection impossible. Furthermore, amines are notorious for peak tailing due to interactions with residual silanols on stationary phases.

This guide prioritizes Scientific Integrity . We do not recommend "quick fixes" that compromise data quality. We present two validated pathways:

  • Direct Analysis: Using universal detectors (CAD/MS) with specialized columns.

  • Indirect Analysis: Derivatization to introduce chromophores for standard UV detection.

Diagnostic Workflow: Select Your Method

Before proceeding, determine the optimal pathway for your laboratory's capabilities and the analyte's chemistry.

MethodSelection Start Start: Non-Chromophoric Chiral Amine Q1 Is Mass Spec (MS) or Charged Aerosol (CAD) Available? Start->Q1 Branch_Direct Pathway A: Direct Analysis (Hardware Solution) Q1->Branch_Direct Yes Branch_Indirect Pathway B: Derivatization (Chemistry Solution) Q1->Branch_Indirect No (UV only) SubQ1 Is it a Primary Amine? Branch_Direct->SubQ1 Marfey Method: Marfey's Reagent (FDAA) Branch_Indirect->Marfey Amino Acids/Primary GITC Method: GITC Derivatization Branch_Indirect->GITC General Amines Crown Method: Crown Ether Column (Crownpak CR-I) SubQ1->Crown Yes (Primary) IG Method: Immobilized Polysaccharide + CAD/MS SubQ1->IG No (Secondary/Tertiary)

Figure 1: Decision matrix for selecting the analytical approach based on instrumentation and analyte structure.

Module 1: Direct Analysis (The Hardware Route)

User Scenario: I have an LC-MS or LC-CAD system. I want to avoid the variability of chemical derivatization.

Detector Selection: Why UV Fails and What to Use

Standard UV detectors require conjugated


-systems. Aliphatic amines (e.g., 2-aminobutane) are invisible above 200 nm.
FeatureCAD (Charged Aerosol Detector) ELSD (Evaporative Light Scattering) Mass Spectrometry (MS)
Principle Measures charge of dried particlesMeasures light scattering of particlesMeasures mass-to-charge ratio (

)
Sensitivity High (ng levels)Moderate (low

g levels)
Very High (pg levels)
Linearity Excellent (

)
Poor (Logarithmic/Exponential)Linear (within dynamic range)
Uniformity Response independent of structureDependent on particle sizeDependent on ionization efficiency
Recommendation Primary Choice for QC/Purity Legacy/BackupPrimary Choice for Trace Analysis
The "Crown Jewel" of Columns: Crown Ethers

For primary amines , Crown Ether phases (e.g., Crownpak CR-I(+)) are superior.[1] They form an inclusion complex with the ammonium ion (


).
  • Mechanism: The three hydrogens of the ammonium group form hydrogen bonds with the oxygens of the 18-crown-6 ether ring.

  • Critical Requirement: The amine must be protonated. This requires an acidic mobile phase.

Protocol: Crown Ether Direct Analysis

  • Column: Crownpak CR-I(+) or CR-I(-) (3 µm, 3.0 x 150 mm).

  • Mobile Phase:

    • Standard: Perchloric acid (

      
      ) pH 1.0 to 2.0 (High sensitivity, but not  MS compatible).
      
    • MS/CAD Compatible: 0.5% - 0.8% Trifluoroacetic acid (TFA) in Water/Methanol (90:10).

  • Temperature: Lower temperatures (

    
    ) often improve separation by stabilizing the inclusion complex.
    

Troubleshooting Tip: If using TFA with MS, signal suppression may occur. Ensure your MS source gas temperature is high enough to volatilize the TFA-amine ion pairs.

Module 2: Indirect Analysis (The Chemistry Route)

User Scenario: I only have a UV detector. I need to turn my invisible amine into a visible diastereomer.

The Gold Standard: Marfey’s Reagent (FDAA)

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with primary/secondary amines to form diastereomers that separate on achiral C18 columns.

  • Why it works: It adds a UV chromophore (340 nm) and a chiral center (L-Alanine).

  • Advantage: Diastereomers have different physical properties, allowing separation on standard C18 columns (cheap, robust) rather than expensive chiral columns.

Step-by-Step Protocol (Marfey's Method):

  • Preparation:

    • Sample: 50 µL amine (50 mM) in water.

    • Reagent: 100 µL FDAA (1% w/v in acetone).

    • Buffer: 20 µL 1M

      
       (pH must be basic, ~8.5-9.0).
      
  • Reaction:

    • Heat at

      
       for 60 minutes. (Warning: Higher temps risk racemization).
      
  • Quench:

    • Add 20 µL 2M

      
       to stop the reaction and protonate the derivative.
      
  • Analysis:

    • Inject onto C18 column. Detect at 340 nm .

GITC Derivatization

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) is excellent for bulky amines where Marfey's reagent might suffer from steric hindrance.

  • Reaction: Reacts with amine to form a thiourea derivative.

  • Detection: UV at 254 nm.[2][3]

Module 3: Troubleshooting & FAQs

Q1: I am seeing peak splitting on my achiral column after derivatization. Is my sample racemic?

Diagnosis: Not necessarily. This is often Kinetic Resolution .

  • Cause: If you use less than 1 equivalent of the chiral reagent, one enantiomer of your amine might react faster than the other. If the reaction doesn't go to completion, the ratio of product peaks will not match the ratio of the starting amine enantiomers.

  • Solution: Always use a 5-10x molar excess of the derivatizing reagent and ensure the reaction reaches 100% completion.

Q2: My peaks are tailing severely (Direct Analysis).

Diagnosis: Silanol interactions.

  • Cause: Amines are basic; silica supports are acidic. They bind irreversibly.[4]

  • Solution:

    • Polysaccharide Columns: Add 0.1% Diethylamine (DEA) or 0.1% Isopropylamine to the mobile phase.

    • MS/CAD Users: DEA is non-volatile. Switch to Ammonium Hydroxide or Ammonium Bicarbonate (pH 9.0) if using immobilized columns (e.g., Chiralpak IB/IC).

Q3: The baseline on my CAD is noisy.

Diagnosis: Impure Mobile Phase additives.

  • Cause: CAD detects any non-volatile residue. Standard grade TFA or salts contain impurities that don't evaporate.

  • Solution: Use only LC-MS grade additives. Avoid sodium/potassium salts completely; use volatile ammonium salts (acetate/formate).

Experimental Workflow Visualization

DerivatizationWorkflow Step1 1. Mix Sample + Reagent (Excess Reagent Essential) Step2 2. Incubation (Control Temp < 50°C) Step1->Step2 Kinetic Control Step3 3. Quench (HCl) Stop racemization Step2->Step3 60 mins Step4 4. Inject on C18 Separation of Diastereomers Step3->Step4 Stable Derivative

Figure 2: Critical Control Points in Marfey's Derivatization Protocol to prevent kinetic resolution errors.

References

  • Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Thermo Fisher Knowledge Base. Link

  • Hyun, M. H. (2013).[5] "Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase." Methods in Molecular Biology, 970, 165-176.[5] Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: a review." Amino Acids, 27(3-4), 231-247. Link

  • Regis Technologies. "CrownSil™ Chiral Stationary Phases Application Guide." Link

  • BenchChem. "Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization." Application Note. Link

Sources

Technical Support Center: Piperazine Synthesis & Byproduct Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Synthesis. The purification of piperazine from its reaction byproducts—such as ethylenediamine (EDA), diethylenetriamine (DETA), N-(2-aminoethyl)piperazine (AEP), and N-alkyl derivatives—presents a significant thermodynamic and kinetic challenge. Because these byproducts share the same core functional groups and exhibit similar polarities, simple distillation often fails due to azeotrope formation or co-distillation.

This guide provides field-proven, self-validating troubleshooting strategies to isolate high-purity piperazine. We emphasize the chemical causality behind each technique, ensuring you can adapt these protocols to your specific synthetic route.

Diagnostic Workflow: Selecting a Purification Strategy

Before attempting to purify your crude mixture, use the following decision matrix to identify the most thermodynamically favorable separation route based on your specific byproduct profile.

PiperazinePurification Start Crude Piperazine Mixture (EDA, DETA, AEP, Pyrazines) Decision1 Are boiling points significantly different? Start->Decision1 Distillation Fractional Distillation (Isolates AEP & EDA) Decision1->Distillation Yes (>20°C diff) Decision2 Is the mixture aqueous with water-soluble amines? Decision1->Decision2 No (Azeotropes/Close BPs) Pure Purified Piperazine Base Distillation->Pure Hexahydrate Hexahydrate Precipitation (Add H2O + Isooctanol) Decision2->Hexahydrate Yes Diacetate Diacetate Salt Precipitation (Add Acetone + Acetic Acid) Decision2->Diacetate No (Organic Solvent) Hexahydrate->Pure Dehydration Diacetate->Pure Base Regeneration

Workflow for selecting piperazine purification methods based on byproduct profiles.

Frequently Asked Questions & Troubleshooting Guide

Q1: Simple distillation isn't separating my piperazine from N-(2-aminoethyl)piperazine (AEP). Why is this happening, and what is the alternative? A1: AEP is a primary byproduct formed via the nucleophilic substitution of ethylene dichloride with diethylenetriamine, or during the cyclization of ethanolamines[1]. Because AEP shares the piperazine core and contains primary/secondary amine functionalities, it exhibits a highly similar polarity to piperazine, leading to co-distillation[2]. Solution: If you must use distillation, you must upgrade to a fractional distillation column with a high number of theoretical plates (typically 30 to 40 trays) operating at elevated temperatures (160°C–170°C)[3]. Alternatively, bypass distillation entirely by converting the mixture to a salt (see Protocol 1), where solubility differences are exponentially magnified.

Q2: My crude reaction mixture is highly aqueous and contains unreacted ethylenediamine (EDA) and diethylenetriamine (DETA). Distillation is too energy-intensive. What is a scalable isolation strategy? A2: Utilize hexahydrate formation. Piperazine possesses a singular thermodynamic ability to form a highly stable polyhydrate (hexahydrate) in the presence of water and a water-insoluble alcohol (like isooctanol)[4]. The alcohol acts as an anti-solvent for the highly polar hexahydrate complex, forcing it to precipitate. Other water-soluble amines like EDA and DETA lack this stable hydrate structure and remain partitioned in the mother liquor[4].

Q3: I am synthesizing piperazine via reductive amination, and my GC-MS shows trace N-alkyl piperazines and pyrazine. How do I achieve >99% purity for pharmaceutical applications? A3: Diacetate salt precipitation is the most selective chemical purification method for this profile. When the crude mixture is dissolved in acetone and treated with glacial acetic acid, piperazine forms a diacetate salt that is highly insoluble in acetone, precipitating quantitatively between 10–30°C[5]. Conversely, the diacetates of N-alkyl piperazines and unreacted pyrazines exhibit high solubility in acetone and remain in solution[5].

Q4: Over time, my aqueous piperazine solutions degrade and turn dark. How can I remove these degradation products and catalytic metal ions without losing the piperazine? A4: In long-term operations, dissolved transition metals (like Fe, Ni) catalyze the oxidation of piperazine, leading to degradation products[6]. Because these metals form strong complexes with the degradation products, simple filtration fails. Anionic exchange resins (e.g., 1X8) effectively adsorb these metal complexes and cationic degradation species, allowing 95–99% of the unreacted piperazine to be recovered in the effluent[6].

Quantitative Comparison of Separation Strategies

Purification StrategyTarget Byproducts RemovedTypical Piperazine RecoveryMechanistic Principle
Fractional Distillation AEP, EDA, DETA70–85%Separation via boiling point differentials using high theoretical plates (30-40 trays)[3].
Diacetate Precipitation N-alkyl piperazines, pyrazines>99.0%Differential solubility; piperazine diacetate is highly insoluble in acetone[5].
Hexahydrate Formation Water-soluble linear amines85–96.4%Thermodynamic stability of piperazine hexahydrate in water-insoluble alcohols[4].
Ion Exchange Metal catalysts (Fe, Ni), degradation products95–99%Anionic exchange resins (e.g., 1X8) adsorb metal-complexed degradation species[6].

Self-Validating Experimental Protocols

Protocol 1: Selective Precipitation of Piperazine Diacetate

Application: Removal of N-alkyl piperazines and pyrazines from organic mixtures. Causality Focus: Acetone acts as the ideal solvent because it completely dissolves the crude amine mixture but acts as a strong anti-solvent for the newly formed piperazine diacetate salt[5].

  • Dissolution : Dissolve the crude piperazine mixture in acetone at 20–40°C to form a solution containing 0.5 to 20 wt% piperazine[5].

  • Water Control (Critical) : Verify that the water content of the acetone solution is ≤4%. Mechanism: Higher water content (6–10%) solubilizes the diacetate salt, dropping recovery rates below 96.7%[5].

  • Acidification : Add glacial acetic acid dropwise. The quantity must be at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate[5].

  • Crystallization : Cool the mixture to 10–30°C to drive the complete precipitation of crystalline piperazine diacetate[5].

  • Isolation : Filter the precipitate and wash thoroughly with cold acetone to flush out entrained N-alkyl piperazines and pyrazines[5].

  • Self-Validation Check : Weigh the dried piperazine diacetate. Multiply by 0.417 (the mass fraction of piperazine in the diacetate salt) to calculate the recovered free-base equivalent. A recovery of >99% of the theoretical starting mass confirms successful exclusion of water and quantitative precipitation[5].

Protocol 2: Isolation via Piperazine Hexahydrate Formation

Application: Separation of piperazine from water-soluble linear amines (EDA, DETA) in aqueous mixtures. Causality Focus: By introducing a water-insoluble alcohol, the dielectric constant of the surrounding medium is lowered, forcing the highly polar piperazine hexahydrate to crash out while leaving other amines in solution[4].

  • Molar Adjustment : Analyze the crude aqueous mixture to determine the exact piperazine mass. Add water until the molar ratio of water to piperazine is exactly 6.0 to 7.0 (the stoichiometric requirement for the hexahydrate)[4].

  • Anti-Solvent Addition : Add a water-insoluble alcohol (e.g., isooctanol or n-butanol). The mass of the alcohol should be roughly equal to the mass of the piperazine present[4].

  • Homogenization : Warm the mixture to approximately 72°C until a homogenous phase or clear suspension is achieved[4].

  • Precipitation : Cool the mixture to room temperature. The piperazine hexahydrate will selectively crystallize[4].

  • Washing : Filter the precipitate and wash with a non-polar solvent (e.g., pentane) to remove residual alcohol and trace amines[4].

  • Self-Validation Check : Weigh the recovered precipitate. Pure piperazine hexahydrate contains exactly 44.3% piperazine by weight. Calculate the recovery percentage (typically 85.5% to 96.4%). If the yield is <62%, verify that the water-to-piperazine molar ratio did not drop below 6.0 during the heating phase[4].

References

  • US2919275A - Purification of piperazine . Google Patents. 5

  • Methods for removing unreacted piperazine from the reaction mixture . Benchchem. 7

  • Technical Support Center: Purification of Piperazine-Containing Compounds . Benchchem.8

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating . OSTI. 6

  • US3481933A - Recovery and purification of piperazine . Google Patents.4

  • N-(2-Aminoethyl)piperazine synthesis protocol . Benchchem. 1

  • US3682919A - Process for the preparation of piperazine . Google Patents. 2

  • EP1752454A1 - Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation . Google Patents. 3

Sources

Enhancing the yield of the desired enantiomer in kinetic resolution

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Enhancing Yield of Desired Enantiomer in Kinetic Resolution Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Welcome & Core Directive

Welcome to the Optimization Hub. You are likely here because your chiral separation is hitting a wall. In Kinetic Resolution (KR) , you are mathematically capped at a 50% theoretical yield for a single enantiomer. To exceed this, you must transition to Dynamic Kinetic Resolution (DKR) .

This guide is structured to help you maximize efficiency within the 50% limit (Standard KR) or break that limit entirely (DKR).

Module 1: The 50% Ceiling (Standard KR Optimization)

In a standard KR, one enantiomer (


) reacts significantly faster than the other (

). If you are struggling with low yields or poor enantiomeric excess (

), your primary metric of concern is the Selectivity Factor (

)
.[1]
The Diagnostic Metric: Selectivity Factor ( )

Do not rely solely on


. The 

changes as conversion (

) progresses.[2][3][4] You must calculate

to understand the intrinsic efficiency of your catalyst.[3]

Kagan’s Equation (First-Order Kinetics):



s-ValueDiagnosisAction
< 10 Poor ResolutionStop optimization. Screen new ligands/catalysts immediately.
10 - 20 ModerateUsable, but requires strict control of conversion (stop at ~55-60% for high

).
> 50 ExcellentHighly robust. You can push conversion to exactly 50% with minimal loss.
Troubleshooting Matrix: Standard KR

Q: My


 is high, but the yield is < 30%. Why? 
  • Root Cause: You are likely stopping the reaction too early, or your

    
    -factor is lower than you think.
    
  • The Causality: In a highly selective system (

    
    ), the 
    
    
    
    enantiomer is consumed rapidly. If you stop at 30% conversion, you leave 20% of the desired "fast" enantiomer unreacted.
  • Fix: Push conversion (

    
    ) closer to 50%. Monitor reaction progress by GC/HPLC, not just time.
    

Q: I need the unreacted substrate (


), but it’s only 90% 

at 50% conversion.
  • Root Cause: Your

    
    -factor is likely between 10–20.
    
  • The Causality: At moderate selectivity, the "slow" enantiomer begins to react before the "fast" one is fully depleted.

  • Fix: You must sacrifice yield for purity. Push conversion past 50% (e.g., to 55% or 60%). This destroys some of your desired material but leaves the remainder highly enriched.

Module 2: Breaking the Limit (Dynamic Kinetic Resolution - DKR)

To get >50% yield, you must couple the resolution step with an in situ racemization step. This converts the unwanted enantiomer back into a racemic mixture, replenishing the supply of the desired enantiomer.

The Critical Balance: vs.

For DKR to work, the rate of racemization (


) must be greater than or equal to the rate of the resolution reaction (

) for the fast enantiomer.
DKR Mechanism Visualization

DKR_Mechanism Sub_R Substrate (R) (Unwanted) Sub_S Substrate (S) (Desired) Sub_R->Sub_S  k_rac (Fast)   Prod_S Product (S) (>90% Yield) Sub_R->Prod_S  k_slow (Negligible)   Sub_S->Prod_S  k_res (Fast)   Rac_Cat Racemization Catalyst Rac_Cat->Sub_R Res_Cat Resolution Catalyst Res_Cat->Sub_S

Caption: The DKR engine requires the racemization equilibrium (yellow) to outpace the resolution step (green), ensuring the substrate pool is never depleted of the desired enantiomer.

Troubleshooting Matrix: DKR Failures

Q: The reaction works, but the


 of the product drops over time. 
  • Root Cause: The resolution reaction is faster than the racemization (

    
    ).
    
  • The Causality: The catalyst consumes the "good" enantiomer faster than the racemization catalyst can replenish it. The system starts behaving like a standard KR, and eventually, the "bad" enantiomer is forced to react.

  • Fix:

    • Decrease the loading of the resolution catalyst (slow down

      
      ).
      
    • Increase the loading of the racemization catalyst (speed up

      
      ).
      

Q: I see no conversion, or the catalyst dies immediately.

  • Root Cause: Catalyst incompatibility.

  • The Causality: Many DKR systems use an enzyme (e.g., Lipase) and a metal catalyst (e.g., Ruthenium). The metal may denature the enzyme, or the enzyme stabilizers may poison the metal.

  • Fix:

    • Switch to Immobilized Enzymes (e.g., CALB on acrylic resin). This physically separates the protein from the metal.

    • Ensure your solvent is dry. Moisture often kills the Ruthenium racemization species.

Experimental Protocols

Protocol A: Accurate Determination of -Factor

Use this to validate if your standard KR is efficient enough.

  • Setup: Prepare a reaction vial with racemic substrate (0.1 mmol), catalyst (1 mol%), and internal standard (e.g., dodecane).

  • Sampling: Do not take just one point. Withdraw aliquots at 10%, 20%, 30%, 40%, and 50% conversion .

  • Quench: Immediately quench aliquots into a solvent that stops the reaction (e.g., wet ether for moisture-sensitive catalysts).

  • Analysis: Analyze by Chiral HPLC/GC. Record

    
     and 
    
    
    
    for each point.
  • Calculation: Plot

    
     vs. Conversion (
    
    
    
    ). Fit the data to Kagan’s equation (referenced below) to derive a single robust
    
    
    -value.
Protocol B: Bäckvall-Type Chemoenzymatic DKR Screen

Use this for secondary alcohols to achieve >95% yield.

  • Reagents:

    • Substrate: Racemic secondary alcohol (1.0 equiv).

    • Acyl Donor: Isopropenyl acetate (1.5 equiv) — Crucial: produces acetone as byproduct, which is non-reversible.

    • Resolution Catalyst: CALB (Candida antarctica Lipase B), immobilized (20 mg/mmol).

    • Racemization Catalyst: Shvo’s catalyst or Bäckvall’s Ru-catalyst (2–4 mol%).

  • Conditions: Toluene or THF (anhydrous), 70°C. Note: Room temperature DKR often fails because racemization is too slow.

  • Procedure:

    • Add Ru-catalyst and substrate to the vial under Argon.

    • Add solvent and stir for 10 mins to activate the metal species.

    • Add the Enzyme and Acyl Donor.[5]

    • Seal and heat.

  • Checkpoint: Check

    
     at 50% conversion. If 
    
    
    
    , continue. If
    
    
    , your racemization is too slow (see Troubleshooting Module 2).

Optimization Logic Workflow

Follow this decision tree to determine your experimental path.

Optimization_Flow Start Start: Racemic Substrate Calc_S Measure s-factor (Protocol A) Start->Calc_S Check_S Is s > 20? Calc_S->Check_S Low_S Screen Ligands/Solvents (Lower Temp) Check_S->Low_S No High_S Check Target Yield Check_S->High_S Yes Low_S->Calc_S Retry Standard_KR Standard KR (Max 50% Yield) High_S->Standard_KR No (<50% ok) Need_High_Yield Need >50% Yield? High_S->Need_High_Yield Yes Need_High_Yield->Standard_KR No DKR_Path Switch to DKR (Add Racemization Cat) Need_High_Yield->DKR_Path Yes

Caption: Decision matrix for selecting between Standard KR optimization and transitioning to DKR based on selectivity and yield requirements.

References

  • Kagan, H. B., & Fiaud, J. C. (1988). Kinetic Resolution. Topics in Stereochemistry, 18, 249–301.

    • Foundational text for the mathematics of s-factors and conversion limits.
  • Pàmies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts.[5][6][7] A Powerful Approach in Asymmetric Catalysis. Chemical Reviews, 103(8), 3247–3262.

    • Authoritative review on the compatibility of metal racemization c
  • Jacobsen, E. N. (2002). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.

    • Primary source for Hydrolytic Kinetic Resolution (HKR) protocols.
  • Martin-Matute, B., & Bäckvall, J. E. (2007).[7] Dynamic Kinetic Resolution Catalyzed by Enzymes and Metals. Current Opinion in Chemical Biology, 11(2), 226-232.

    • Detailed mechanisms for Ruthenium-based racemiz

Sources

Technical Support Center: Handling & Stability of (R)-2-(Piperazin-2-yl)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride . This chiral, bifunctional building block is prominently featured in the synthesis of advanced therapeutics, including PI3K inhibitors and PROTACs targeting KRAS G12C mutants[1].

Because the molecule contains both a basic, secondary amine-rich piperazine ring and an electrophilic nitrile (-C≡N) group, its stability is highly sensitive to pH, solvent choices, and temperature. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your compound during complex synthetic workflows.

Troubleshooting Guides & FAQs

Q1: My nitrile group is disappearing during the acidic Boc-deprotection of downstream intermediates. What is the mechanism of this degradation? A1: You are likely observing the acid-catalyzed hydrolysis of the nitrile group. Under aqueous acidic conditions, the nitrile nitrogen becomes protonated, which significantly increases the electrophilicity of the adjacent nitrile carbon. Water then acts as a nucleophile, attacking the carbon to form an intermediate that rapidly tautomerizes into an amide. Under harsh conditions (e.g., refluxing aqueous HCl), this amide is further hydrolyzed into a carboxylic acid and an ammonium salt[2].

  • Causality & Solution: The presence of water is the root cause of this degradation. To prevent hydrolysis during deprotection, you must use strictly anhydrous acidic conditions. Switch from aqueous HCl or TFA/H2O mixtures to 4M HCl in anhydrous 1,4-dioxane or 100% TFA in anhydrous dichloromethane (DCM).

Q2: I observe multiple degradation spots on my LC-MS when attempting to free-base the dihydrochloride salt for a coupling reaction. Why is the free base unstable? A2: The dihydrochloride salt is exceptionally stable because the protonated amines are non-nucleophilic. However, when exposed to strong aqueous bases (e.g., NaOH or KOH) and heat, two distinct degradation pathways emerge:

  • Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the nitrile carbon, leading to the formation of an amide or a carboxylate salt[2].

  • Intermolecular Reactions: The liberated secondary amines at the N1 and N4 positions become highly nucleophilic. If the nitrile is activated, intermolecular condensations can generate oligomeric impurities.

  • Causality & Solution: Strong aqueous bases provide both the destructive nucleophile (OH⁻) and the conditions for amine activation. To cleanly generate the free base, use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an aprotic solvent at 0–4 °C[1].

Q3: I am observing unexpected cyclized byproducts when using strong bases. Is the stereocenter degrading? A3: While the (R)-stereocenter at the C2 position is generally robust, the protons on the exocyclic -CH2- group (alpha to the nitrile) are weakly acidic. When exposed to strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (tBuOK), these alpha-protons can be deprotonated to form a reactive carbanion. In the synthesis of highly substituted piperazines, such strong basic conditions are intentionally used to drive intramolecular cyclizations or intermolecular condensations[3].

  • Causality & Solution: The carbanion generated by strong bases will readily attack available electrophiles, leading to undesired ring formations or Thorpe-Ziegler-type condensations. To preserve the linear acetonitrile moiety, strictly avoid strong alkoxides or hydride bases.

Quantitative Data: Stability Profiles

The following table summarizes the stability of (R)-2-(Piperazin-2-yl)acetonitrile under various environmental conditions to help you select the appropriate reagents for your synthetic steps.

ConditionReagentTemp (°C)Stability (t½)Primary Degradation Pathway
Mild Acid (Anhydrous) 4M HCl in Dioxane0–25> 48 hoursNone (Stable as protonated salt)
Strong Aqueous Acid 6M HCl (aq)80–100< 2 hoursNitrile hydration to amide/carboxylic acid
Mild Base (Aprotic) DIPEA in DCM0–25> 24 hoursNone (Stable as free base)
Strong Aqueous Base 1M NaOH (aq)60< 4 hoursBase-catalyzed nitrile hydrolysis & oligomerization

Experimental Protocols

Every protocol utilized in your workflow must be a self-validating system. Below are the standard operating procedures for handling this compound without inducing degradation.

Protocol A: Safe Free-Basing and N-Boc Protection

(Adapted from optimized KRAS degrader synthesis conditions[1])

  • Suspension: Suspend (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (1.0 eq) in anhydrous DCM (10 mL/g) and cool to 0 °C under an inert atmosphere (N2/Ar).

  • Neutralization: Add DIPEA (3.0 eq) dropwise over 15 minutes. Causality: 2.0 eq neutralizes the dihydrochloride salt; the excess ensures a basic environment to maintain the free amines without providing a nucleophilic hydroxide.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O) (2.0 eq) in portions. Stir for 30 minutes at 0 °C.

  • Self-Validation: Take a 5 µL aliquot, dilute in 1 mL LC-MS grade Acetonitrile, and analyze. The complete disappearance of the free base (m/z 125.1 [M+H]+) and the appearance of the di-Boc protected mass (m/z 325.2 [M+H]+) confirms the reaction trajectory without nitrile degradation.

Protocol B: Anhydrous Acidic Deprotection (Preserving the Nitrile)
  • Dissolution: Dissolve the N-protected (R)-2-(Piperazin-2-yl)acetonitrile derivative in anhydrous DCM and cool to 0 °C.

  • Deprotection: Add 4M HCl in anhydrous 1,4-dioxane (5.0 eq). Causality: The absolute absence of water prevents the nucleophilic attack on the acid-activated nitrile, completely halting the hydrolysis pathway.

  • Isolation: Warm to room temperature, stir for 2 hours, and concentrate under reduced pressure to yield the intact nitrile hydrochloride salt.

  • Self-Validation: Dissolve a 1 mg sample of the product in D2O for 1H-NMR analysis. The preservation of the sharp singlet corresponding to the exocyclic -CH2- protons at ~3.6 ppm confirms the nitrile group remains intact and has not hydrated to an amide.

Mechanistic Visualization

The following diagram maps the critical decision points and degradation pathways when exposing (R)-2-(Piperazin-2-yl)acetonitrile to various pH environments.

Mechanistic pathways of (R)-2-(Piperazin-2-yl)acetonitrile under acidic and basic conditions.

References

  • Hydrolysis of Nitriles - Organic Chemistry Tutor Source: organicchemistrytutor.com URL:[Link]

  • WO2021207172A1 - Compounds and methods for targeted degradation of kras Source: Google Patents URL
  • De Novo Assembly of Highly Substituted Morpholines and Piperazines Source: PMC - NIH URL:[Link]

Sources

Overcoming poor solubility of piperazine salts in organic reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Piperazine Salt Solubility Challenges in Organic Synthesis

Introduction Piperazine and its derivatives are ubiquitous building blocks in pharmaceutical synthesis and materials science. However, their salt forms (e.g., hydrochlorides, trifluoroacetates) often exhibit notoriously poor solubility in standard organic solvents. This technical support guide provides researchers with mechanistic insights, troubleshooting strategies, and validated protocols to overcome these solubility barriers, ensuring high-yielding and scalable organic reactions.

Diagnostic FAQs: Understanding and Modulating Solubility

Q1: Why do piperazine hydrochloride salts exhibit such poor solubility in common organic solvents like dichloromethane (DCM) or toluene? A1: The poor solubility stems from the high lattice energy of the ionic piperazine salt and a severe polarity mismatch with non-polar solvents. Piperazine has two basic nitrogen atoms (pKa1 ~5.35, pKa2 ~9.73)[1]. In its hydrochloride form, the protonated nitrogens and chloride counterions form a rigid, highly polar ionic lattice stabilized by strong intermolecular hydrogen bonds. Solvents like DCM or toluene lack the dielectric constant and hydrogen-bond accepting/donating capacity required to overcome this lattice energy, resulting in poor solvation[2].

Q2: I need to perform an N-alkylation on a piperazine hydrochloride salt in an organic solvent, but it won't dissolve. What is the most effective homogeneous approach? A2: If a strictly anhydrous, homogeneous organic phase is required, the most effective strategy is in situ free-basing combined with a polar aprotic co-solvent[3].

  • Co-solvent addition: Adding 10-20% volume of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) significantly increases the solvation power for the ionic species[2].

  • In situ free-basing: Introduce a sterically hindered, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The organic base deprotonates the piperazine salt, generating the neutral, much more lipophilic free piperazine, which readily dissolves in solvents like DCM or THF. The resulting byproduct (e.g., TEA·HCl) may precipitate, which drives the equilibrium forward and can be filtered out later.

Q3: My reaction is sensitive to strong organic bases. How can I react the piperazine salt using a biphasic system? A3: When homogeneous conditions fail or cause side reactions, Phase Transfer Catalysis (PTC) is the premier self-validating system. By using a biphasic mixture (e.g., water/toluene or water/DCM) with an inorganic base (like NaOH) and a phase transfer catalyst such as Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB), you can efficiently react the piperazine[4]. The aqueous phase dissolves the piperazine salt, and the inorganic base generates the free amine. The PTC catalyst then shuttles the reactive species across the phase boundary, facilitating rapid kinetics at room temperature without requiring the piperazine to be intrinsically soluble in the organic phase[5].

Quantitative Data: Solvent Selection Matrix

To optimize your solvent system, refer to the following solubility profile for piperazine salts (compiled from behaviors of derivatives like 1-(2-chloroethyl)piperazine HCl and benzyl piperazine-1-carboxylate)[2][3].

Solvent CategorySpecific SolventDielectric Constant (ε)Relative Solubility of Piperazine SaltsMechanistic Rationale
Non-Polar Toluene, Hexanes< 3.0InsolubleCannot disrupt ionic lattice or hydrogen bonds.
Polar Halogenated Dichloromethane (DCM)8.9Sparingly SolubleWeak dipole; requires free-basing for full dissolution.
Protic Alcohols Methanol, Ethanol24 - 33Soluble (with heat)Hydrogen bonding disrupts the salt lattice; excellent for recrystallization.
Polar Aprotic DMSO, DMF36 - 47Highly SolubleHigh dielectric constant heavily solvates the ionic charges.
Aqueous Water80.1Freely SolubleComplete dissociation of the salt into hydrated ions.

Validated Experimental Protocols

Protocol A: In Situ Free-Basing for Homogeneous Amidation/Alkylation

Causality: This protocol relies on Le Chatelier's principle. By using a stoichiometric excess of a lipophilic organic base, the insoluble piperazine hydrochloride is converted into a soluble free base, allowing the electrophile to react in a homogeneous phase[3].

Step-by-step Methodology:

  • Suspend: Add 1.0 equivalent of the piperazine hydrochloride salt to a rigorously dried round-bottom flask purged with inert gas (N2 or Ar).

  • Solvate: Add anhydrous DCM (10 mL/mmol). If the suspension is too thick, add anhydrous DMSO (1-2 mL/mmol) as a co-solvent to break the initial lattice energy.

  • Free-Base: Dropwise, add 2.5 equivalents of DIPEA (to account for both the salt neutralization and the subsequent acid-generating coupling reaction). Stir vigorously at room temperature for 30 minutes. The suspension will clear as the free base is generated.

  • React: Cool the mixture to 0 °C and slowly add 1.1 equivalents of the electrophile (e.g., alkyl halide or acid chloride).

  • Work-up: Quench with saturated aqueous NaHCO3, extract with DCM, wash the organic layer with brine to remove DMSO, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Phase Transfer Catalysis (PTC) for Biphasic N-Alkylation

Causality: PTC eliminates the need for organic solubility of the salt. The aqueous NaOH deprotonates the piperazine, and the quaternary ammonium catalyst forms a lipophilic ion pair with the reactants, transferring them into the organic phase to react with the alkyl halide[4][6].

Step-by-step Methodology:

  • Prepare Aqueous Phase: Dissolve 1.0 equivalent of piperazine salt in a 2M aqueous NaOH solution (5 mL/mmol).

  • Prepare Organic Phase: Dissolve 1.2 equivalents of the alkylating agent in toluene or DCM (5 mL/mmol).

  • Catalyst Addition: Add 10 mol% of Benzyltriethylammonium chloride (TEBA) to the organic phase[5].

  • Biphasic Reaction: Combine the two phases. Stir vigorously (at least 800 rpm) to maximize the interfacial surface area. Heat to 50 °C if using toluene, or reflux if using DCM, for 12-24 hours.

  • Phase Separation: Cool to room temperature, separate the organic layer. Extract the aqueous layer once more with the organic solvent. Combine organic layers, wash with water, dry over MgSO4, and evaporate.

Process Workflows & Mechanistic Diagrams

PiperazineSolubilityDecision Start Piperazine Salt Insoluble in Organic Solvent CheckWater Is water tolerated in the reaction? Start->CheckWater PTC Use Biphasic PTC (Water/DCM + TEBA + NaOH) CheckWater->PTC Yes Homogeneous Require Homogeneous Organic Phase CheckWater->Homogeneous No AddBase Add DIPEA or TEA (In situ free-basing) Homogeneous->AddBase AddCosolvent Add 10-20% DMSO/DMF (Increase Dielectric Constant) Homogeneous->AddCosolvent Success Homogeneous Reaction Mixture Ready for Electrophile AddBase->Success AddCosolvent->Success

Decision tree for troubleshooting piperazine salt solubility in organic synthesis.

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase (e.g., Toluene) PipSalt Piperazine·HCl (Soluble) FreePipAq Free Piperazine PipSalt->FreePipAq Deprotonation Base NaOH Base->FreePipAq Catalyst PTC Catalyst (TEBA / TBAB) FreePipAq->Catalyst Interfacial Transfer Electrophile R-X (Alkyl Halide) Product N-Alkyl Piperazine Electrophile->Product FreePipOrg Free Piperazine (Transferred) FreePipOrg->Product Substitution Catalyst->FreePipOrg

Mechanistic pathway of Phase Transfer Catalysis (PTC) for biphasic piperazine reactions.

References

Sources

Validation & Comparative

Analytical Strategies for Determining the Enantiomeric Excess of (R)-2-(Piperazin-2-yl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The determination of enantiomeric excess (ee) is a critical quality attribute in the development of chiral pharmaceuticals. For highly polar, basic molecules like (R)-2-(Piperazin-2-yl)acetonitrile , chiral analysis presents a unique set of chromatographic challenges. This guide provides a comprehensive, objective comparison of the leading analytical methodologies used to quantify the enantiomeric purity of this compound, detailing the mechanistic causality behind each experimental choice.

The Analytical Challenge: Causality & Molecular Properties

To design a robust chiral separation method, one must first deconstruct the molecular properties of the analyte:

  • Lack of a Strong Chromophore: The molecule consists of an aliphatic piperazine ring and an acetonitrile group. It lacks a conjugated

    
    -system, meaning its native UV absorbance is restricted to the deep UV range (~205 nm). At this wavelength, many standard normal-phase solvents (like ethyl acetate or aromatics) are opaque, severely limiting mobile phase selection[1].
    
  • High Polarity & Basicity: The two secondary amines in the piperazine ring (pKa ~9.8) are strong hydrogen bond donors/acceptors and exist as protonated species under physiological or slightly acidic conditions. On silica-based Chiral Stationary Phases (CSPs), these basic groups interact electrostatically with residual acidic silanols (-SiOH

    
     -SiO⁻). This secondary ion-exchange interaction overwhelms the delicate chiral recognition process, leading to severe peak tailing and loss of resolution[2].
    

To overcome these barriers, analytical scientists must choose between Pre-Column Derivatization (to add a chromophore and neutralize basicity) or Direct Analysis using specialized additives and alternative detectors.

MethodSelection Compound (R)-2-(Piperazin-2-yl)acetonitrile Polar, Basic, No UV Chromophore HasUV Is highly sensitive UV detection required? Compound->HasUV Deriv Pre-column Derivatization (e.g., NBD-Cl) HasUV->Deriv Yes (Trace Impurity Analysis) Direct Direct Analysis HasUV->Direct No (MS/CAD available) HPLC_UV Chiral HPLC-UV (Chiralpak IC, Rs > 1.5) Deriv->HPLC_UV Improves Peak Shape CE Chiral CE-UV (Low λ) (Sulfated β-CD) Direct->CE High Efficiency, Low Sample HPLC_MS Chiral HPLC-MS/CAD (Volatile Basic Additives) Direct->HPLC_MS High Sensitivity, No Deriv

Logical decision matrix for selecting the optimal chiral analysis method.

Quantitative Method Comparison

The table below synthesizes the performance metrics of the three primary methodologies used for piperazine derivatives.

Analytical MethodChiral Selector / ColumnDetection ModeResolution (

)
Est. LODKey AdvantageKey Limitation
Derivatization HPLC Chiralpak IC (Immobilized Polysaccharide)UV (340 nm)> 2.0~30 ppmHigh sensitivity; robust peak shapeRequires sample prep time
Direct HPLC Chiralpak IC / Crown EtherCAD / MS1.5 - 1.8~100 ppmNo derivatization requiredRequires specialized detectors
Chiral CE Sulfated

-Cyclodextrin
UV (205 nm) / MS> 1.5~5-10

M
Extremely low solvent usageLower loading capacity

Deep Dive: Pre-Column Derivatization + Chiral HPLC-UV

For laboratories equipped only with standard HPLC-UV systems, pre-column derivatization is the gold standard. Reacting the secondary amines with 4-chloro-7-nitrobenzofurazan (NBD-Cl) via nucleophilic aromatic substitution yields a highly conjugated derivative that strongly absorbs at 340 nm.

The Causality of the Method: Derivatization serves a dual purpose. First, it shifts the detection wavelength to 340 nm, moving the analyte out of the noisy deep-UV region and allowing the use of highly stereoselective UV-absorbing mobile phases (like aromatics or acetone). Second, it converts the basic secondary amines into neutral species, completely eliminating the electrostatic interactions with residual silanols on the [1], resulting in sharp, symmetrical peaks[2].

Workflow Step1 1. Sample Preparation Dissolve API in MeOH Step2 2. Derivatization Add NBD-Cl + Buffer (pH 8.5) Heat at 60°C for 20 min Step1->Step2 Step3 3. Quenching & Filtration Cool to RT, Filter (0.22 µm) Step2->Step3 Step4 4. Chromatographic Separation Chiralpak IC, 35°C Acetonitrile/MeOH/DEA Mobile Phase Step3->Step4 Step5 5. Data Analysis UV Detection at 340 nm Calculate %ee Step4->Step5

Step-by-step workflow for the pre-column derivatization and chiral HPLC analysis.

Protocol 1: NBD-Cl Derivatization and HPLC-UV Analysis

Self-Validating System Setup: This protocol incorporates built-in system suitability criteria to ensure the integrity of the ee% calculation.

Step 1: Derivatization Reaction

  • Prepare a 1.0 mg/mL solution of (R)-2-(Piperazin-2-yl)acetonitrile in HPLC-grade Methanol.

  • Add 0.5 mL of the sample solution to a reaction vial containing 0.5 mL of 0.1 M Borate buffer (pH 8.5) to ensure the amines are deprotonated and nucleophilic.

  • Add 0.5 mL of a 2.0 mg/mL solution of NBD-Cl in Methanol.

  • Cap the vial and heat in a water bath at 60°C for 20 minutes.

  • Cool to room temperature and quench the reaction with 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm). Note: Immobilized columns are required to withstand the organic modifiers used.

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA) (90:10:0.1 v/v/v).

    • Mechanistic Note: Even post-derivatization, trace unreacted amines or impurities may exist. Adding 0.1% DEA acts as a sacrificial base, competitively binding to any active silanols and sharpening the peaks[2].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: UV at 340 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability & Validation Criteria

  • Resolution (

    
    ):  Must be 
    
    
    
    between the (R) and (S) enantiomer peaks.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both peaks.
  • Calculation:

    
    
    

Deep Dive: Direct Chiral Capillary Electrophoresis (CE)

For laboratories seeking to minimize solvent consumption or avoid derivatization entirely, Chiral Capillary Electrophoresis (CE) offers a highly efficient alternative.

The Causality of the Method: In CE, separation is driven by differences in electrophoretic mobility. By introducing a chiral selector—such as sulfated


-cyclodextrin —into the background electrolyte (BGE), transient diastereomeric inclusion complexes are formed. The (R) and (S) enantiomers of 2-(Piperazin-2-yl)acetonitrile will have slightly different binding affinities to the hydrophobic cavity of the cyclodextrin. Because the cyclodextrin is heavily sulfated (negatively charged) and the piperazine is protonated (positively charged) at acidic pH, the complexation drastically alters the apparent mobility of the enantiomers, leading to baseline resolution[3].
Protocol 2: Direct Chiral CE Analysis

Step 1: Capillary Preparation

  • Use an uncoated fused-silica capillary (typically 50 µm internal diameter, 60 cm total length).

  • Condition a new capillary by flushing with 1.0 M NaOH for 30 mins, followed by purified water for 15 mins, and finally the Background Electrolyte (BGE) for 15 mins.

Step 2: Electrophoretic Conditions

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 5 mg/mL highly sulfated

    
    -cyclodextrin.
    
    • Mechanistic Note: The low pH (2.5) ensures the piperazine nitrogens are fully protonated, maximizing solubility and electrostatic interaction with the negatively charged cyclodextrin.

  • Voltage: +20 kV (Normal polarity).

  • Temperature: 20°C (Thermostated to prevent Joule heating).

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Direct UV at 205 nm (Since the path length is extremely short in CE, background interference from the aqueous BGE is minimal compared to HPLC solvents).

Step 3: System Suitability & Validation Criteria

  • Migration Time Precision: Relative Standard Deviation (RSD) of migration times must be

    
     over 5 consecutive injections to ensure BGE stability.
    
  • Resolution (

    
    ):  Must be 
    
    
    
    .

Conclusion

The determination of the enantiomeric excess of (R)-2-(Piperazin-2-yl)acetonitrile requires strategic circumvention of its high polarity and lack of a chromophore. Pre-column derivatization with NBD-Cl followed by Chiral HPLC remains the most robust and accessible method for trace-level impurity analysis, providing excellent peak shape and sensitivity. Conversely, Chiral CE with sulfated


-cyclodextrin  provides a rapid, green alternative for direct analysis when deep-UV detection is feasible. Ultimately, the choice of method should be dictated by the available instrumentation (e.g.,[4]) and the required Limit of Quantification (LOQ) for the undesired (S)-enantiomer.

References

  • Reddy, P. R., et al. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859. Available at:[Link]

  • ResearchGate. "Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin." ResearchGate Publications. Available at:[Link]

  • Rilas Technologies. "Enantiomeric Excess | Chiral-ChiralAnalysis." Rilas Technologies Services. Available at:[Link]

Sources

Publish Comparison Guide: Biological Activity of (R)- vs. (S)-2-(Piperazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In the high-stakes landscape of precision oncology, 2-(piperazin-2-yl)acetonitrile has emerged as a critical chiral scaffold, particularly in the synthesis of covalent KRAS G12C inhibitors like Adagrasib (MRTX849) .[1] While the molecule itself is a building block, its "biological activity" is defined by its potential to generate potent pharmacophores.[1]

This guide objectively compares the (S)-enantiomer (the "Eutomer" for KRAS inhibition) against the (R)-enantiomer (the "Distomer"). Our analysis demonstrates that while both share identical physicochemical properties, their biological utility is binary: the (S)-isomer is a high-value precursor for blockbuster therapeutics, while the (R)-isomer typically yields inactive or significantly less potent analogs due to steric clashes in the target binding pocket.[1]

Quick Comparison Matrix
Feature(S)-2-(Piperazin-2-yl)acetonitrile (R)-2-(Piperazin-2-yl)acetonitrile
Primary Role Active Scaffold (e.g., Adagrasib precursor)Inactive Scaffold (or Negative Control)
Target Interaction Fits KRAS G12C Switch II PocketSteric Clash / Reduced Affinity
Downstream Potency High (IC₅₀ < 10 nM for derived drugs)Low / Inactive
Intrinsic Toxicity Respiratory Irritant (Piperazine class)Respiratory Irritant (Piperazine class)
CAS Number 2158301-19-8 (2HCl salt)2250242-66-9 (2HCl salt)

Biological Activity & Mechanism of Action[4]

The "Chiral Switch" in KRAS G12C Inhibition

The biological divergence of these enantiomers is best understood through their application in inhibiting the KRAS G12C mutant protein. The (S)-configuration at the C2 position of the piperazine ring is not merely structural; it is functional.[1]

  • The (S)-Enantiomer (Active): In drugs like Adagrasib, the (S)-piperazine ring adopts a specific chair conformation that positions the acrylamide "warhead" (attached to N4) in precise proximity to the mutant Cysteine 12 residue of KRAS.[2] This allows for a covalent Michael addition reaction, locking the protein in its inactive GDP-bound state.[1]

  • The (R)-Enantiomer (Inactive): Inverting the stereocenter to (R) alters the ring pucker and the vector of the substituents. This misalignment prevents the warhead from reaching Cysteine 12 or causes the cyanomethyl group to clash with the cryptic Switch II pocket, drastically raising the IC₅₀ (inhibitory concentration).[2][1]

Expert Insight: In fragment-based drug discovery, using the wrong enantiomer at this stage can lead to "false negatives," where a promising scaffold is discarded because the (R)-form was inadvertently screened.[2][1]

Intrinsic Biological Effects (Pre-Derivatization)

While primarily intermediates, piperazine acetonitriles possess intrinsic pharmacological properties common to the class:

  • CNS Activity: Piperazine derivatives often act as weak agonists/antagonists at 5-HT (Serotonin) and Dopamine receptors.[1] The (S)-enantiomer generally exhibits higher affinity for 5-HT₂C receptors compared to the (R)-form, aligning with the stereochemical preferences of serotonin mimics like Lorcaserin.[1]

  • Antimicrobial Potential: Both enantiomers show weak antimicrobial activity, but they are not viable as standalone antibiotics.[2][1]

Experimental Data: Downstream Potency Analysis

The following table summarizes the impact of the starting material stereochemistry on the final inhibitor's potency.

Table 1: Comparative Potency of Derived KRAS Inhibitors

Precursor UsedResulting Drug ConfigurationKRAS G12C Binding (IC₅₀)Cellular Viability (MIA PaCa-2)
(S)-2-(Piperazin-2-yl)acetonitrile (S)-Analog (Active) ~ 4 - 10 nM High Potency (Cell death)
(R)-2-(Piperazin-2-yl)acetonitrile (R)-Analog (Inactive)> 1,000 nMLow Potency (No effect)
Racemic Mixture (R/S)-Mixture~ 500 nMModerate (Diluted efficacy)

Note: Data extrapolated from SAR studies of Adagrasib analogs where C2-stereochemistry is the sole variable.

Visualization: The Stereochemical Pathway

The following diagram illustrates how the choice of enantiomer dictates the biological outcome in a drug discovery workflow.

G Start Start: 2-(Piperazin-2-yl)acetonitrile BranchS (S)-Enantiomer (Active Scaffold) Start->BranchS Chiral Resolution BranchR (R)-Enantiomer (Inactive Scaffold) Start->BranchR SynthS Synthesis: Adagrasib Analog BranchS->SynthS Derivatization SynthR Synthesis: Inactive Analog BranchR->SynthR BindS Binding: Fits Switch II Pocket SynthS->BindS Assay BindR Binding: Steric Clash SynthR->BindR OutcomeS Outcome: Covalent Inhibition (Tumor Regression) BindS->OutcomeS OutcomeR Outcome: No Inhibition (Tumor Growth) BindR->OutcomeR

Caption: Logical flow demonstrating how the initial enantiomer selection determines the downstream pharmacological success in KRAS G12C inhibitor development.

Validated Experimental Protocols

To ensure the integrity of your biological data, you must validate the enantiomeric purity of your starting material.[1] Using a 95% ee (enantiomeric excess) scaffold can still introduce 5% of the inactive impurity, which may complicate kinetic studies.[1]

Protocol A: Chiral Purity Analysis (HPLC)

Objective: Quantify the ratio of (S) vs (R) enantiomers before synthesis.[2]

  • Sample Preparation: Dissolve 1 mg of 2-(piperazin-2-yl)acetonitrile dihydrochloride in 1 mL of Methanol/DEA (99:1).

  • Column Selection: Chiralpak IC or IG (Immobilized Polysaccharide), 4.6 x 250 mm, 5 µm.[2][1][3]

    • Why: Immobilized phases are robust against the basic amines typical of piperazines.[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the secondary amine interacting with silanols.[1]

  • Conditions:

    • Flow Rate: 1.0 mL/min[2][1]

    • Temperature: 25°C

    • Detection: UV @ 210 nm (Nitrile absorbance is weak; low wavelength required).[1]

  • Acceptance Criteria: The (S)-enantiomer should elute second (typical for this phase/mobile phase combo, but confirm with standards ). Purity > 98% ee required for clinical candidates.[1]

Protocol B: Competitive Binding Assay (Cell-Free)

Objective: Verify the activity of the derived drug (not the intermediate itself).

  • Reagents: Recombinant KRAS G12C (GDP-loaded), BODIPY-GDP (fluorophore).[1]

  • Procedure:

    • Incubate KRAS G12C (200 nM) with the synthesized (S)- or (R)-derived inhibitor (serial dilutions: 0.1 nM to 10 µM) for 30 mins.[2]

    • Add BODIPY-GDP (400 nM) and incubate for 1 hour.[1]

    • Measure Fluorescence Polarization (FP).[1]

  • Readout:

    • Active ((S)-derived): Low FP signal (Inhibitor displaces GDP or locks protein, preventing exchange).[2]

    • Inactive ((R)-derived): High FP signal (GDP remains bound).[2]

Conclusion

For researchers targeting KRAS G12C or exploring novel CNS ligands, (S)-2-(piperazin-2-yl)acetonitrile is the biologically superior scaffold.[1] Its specific 3D conformation is a prerequisite for fitting the cryptic pockets of modern oncology targets.[1] The (R)-enantiomer serves primarily as a negative control to validate stereoselectivity.[1]

Recommendation: Always verify the Certificate of Analysis (CoA) for optical rotation. The (S)-enantiomer typically exhibits a rotation of


 to 

(

), though this can vary by salt form.[1]
References
  • Fell, J. B., et al. (2020).[2][1] Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry. [2]

  • ChemicalBook. (2023).[1] (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride Product Description and Applications.

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 138958339, (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. [2]

  • World Intellectual Property Organization. (2021).[1][4] WO2021207172A1 - Compounds and methods for targeted degradation of KRAS.[1]

  • BenchChem. (2025).[1] Application Note: Chiral HPLC Separation of Piperazine Derivatives.

Sources

Comparative Analysis of Piperazine Isomers in 5-HT Receptor Binding: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I frequently encounter drug development programs that underestimate the profound impact of positional isomerism. The piperazine ring is a ubiquitous pharmacophore in central nervous system (CNS) therapeutics. However, the precise spatial arrangement of substituents on the adjacent aryl ring—specifically ortho, meta, and para configurations—dictates not only the binding affinity at serotonin (5-HT) G-protein coupled receptors (GPCRs) but also the fundamental functional outcome (agonism vs. antagonism).

This guide provides an objective, data-driven comparison of piperazine isomers, focusing on the causality behind their receptor interactions and providing self-validating experimental frameworks for your own laboratory investigations.

Structural Dynamics: The Causality of Positional Isomerism

To understand why isomers of the same chemical formula exhibit radically different pharmacological profiles, we must analyze the thermodynamic and steric realities of the GPCR binding pocket.

The Coplanarity Principle at 5-HT2C Receptors

Chlorophenylpiperazine (CPP) is a classic probe for 5-HT receptors. Molecular mechanics calculations have established a strict structural prerequisite for 5-HT2C receptor activation: the piperazine and phenyl rings must achieve coplanarity[1].

  • Meta-Substitution (mCPP): The meta-chloro substitution allows the molecule to adopt a coplanar conformation without steric clash. This optimal geometry facilitates the conformational shift in the receptor required for Gq-protein coupling, rendering mCPP a potent agonist.

  • Ortho-Substitution (oCPP): Moving the chlorine atom to the ortho position introduces severe steric hindrance. The rings are forced out of plane, preventing the receptor from achieving its active state. Consequently, oCPP acts as a competitive antagonist[1].

Hydrogen Bonding Networks at 5-HT1A Receptors

Recent crystallographic and docking studies on arylpiperazine salicylamide derivatives highlight how isomerism dictates hydrogen-bonding capacity. All isomers anchor to the highly conserved Asp3.32 residue via a charge-assisted hydrogen bond with the protonated piperazine nitrogen. However, the downstream interactions vary drastically[2]:

  • Meta-Isomer: The spatial orientation allows the tail of the molecule to engage three critical polar residues: Gln2.65, Asn7.39, and Trp7.40. This extensive network yields the highest binding affinity.

  • Ortho-Isomer: The altered trajectory restricts the molecule to a single hydrogen bond with Asn7.39, significantly reducing thermodynamic stability.

  • Para-Isomer: The para-substitution creates a highly prolate (elongated) geometry that fits poorly within the helical bundle, resulting in the lowest affinity[2].

Comparative Binding Affinity Data

The following tables summarize the quantitative experimental data illustrating the divergent profiles of piperazine regioisomers.

Table 1: Pharmacological Profiles of Chlorophenylpiperazine (CPP) Isomers at 5-HT2C [1]

IsomerSubstitution5-HT2C Functional ActivityStructural Consequence within Binding Pocket
mCPP Meta (3-chloro)Agonist Permits coplanarity of phenyl/piperazine rings; optimal receptor activation.
oCPP Ortho (2-chloro)Antagonist Steric hindrance forces rings out of plane; locks receptor in inactive state.
pCPP Para (4-chloro)Weak AgonistLinear extension causes suboptimal alignment with transmembrane helices.

Table 2: Binding Affinities of Arylpiperazine Salicylamide Regioisomers at 5-HT1A [3],[2]

Isomer5-HT1A Affinity (

, nM)
Key Interacting Residues (Docking Analysis)
Meta Highest (Rank 1)Asp3.32, Gln2.65, Asn7.39, Trp7.40
Ortho 21 nM (Rank 2)Asp3.32, Asn7.39 (Single secondary H-bond)
Para Lowest (Rank 3)Asp3.32 (Suboptimal prolate geometry)

Mechanistic Pathway Visualization

The functional divergence of these isomers directly impacts downstream intracellular signaling. Below is the Gq-coupled signaling cascade modulated by CPP isomers at the 5-HT2C receptor.

G mCPP mCPP (Agonist) Receptor 5-HT2C Receptor mCPP->Receptor Activates oCPP oCPP (Antagonist) oCPP->Receptor Blocks Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 ER Channel

Caption: Divergent pharmacological effects of piperazine isomers on the 5-HT2C Gq-coupled signaling cascade.

Experimental Protocol: Self-Validating Radioligand Binding Assay

To accurately determine the equilibrium dissociation constant (


) of novel piperazine isomers, a competitive radioligand binding assay is the gold standard. As an application scientist, I emphasize that every protocol must be a self-validating system. We utilize competitive binding rather than direct radiolabeling of the isomers to eliminate the risk of isotopic substitution altering the delicate isomer conformation.
Step-by-Step Methodology
  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT receptors in 50 mM Tris-HCl buffer (pH 7.4).

    • Scientific Rationale: Tris-HCl maintains physiological pH. The deliberate omission of chelators like EDTA in the final wash preserves endogenous divalent cations (e.g., Mg2+) essential for stabilizing the GPCR-ligand coordination complex.

  • Assay Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [

    
    H]-mesulergine (radioligand for 5-HT2C), and varying concentrations of the unlabelled piperazine isomer (
    
    
    
    to
    
    
    M).
    • Self-Validation Control: Include parallel wells containing 10 µM mianserin to define Non-Specific Binding (NSB). This step is critical; it proves the assay is measuring true receptor-specific interactions rather than the lipophilic partitioning of the piperazine ring into the cell membrane.

  • Equilibration: Incubate the microplate at 37°C for exactly 60 minutes.

    • Scientific Rationale: This duration ensures the system reaches true thermodynamic equilibrium, which is a strict mathematical prerequisite for the valid application of the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Scientific Rationale: PEI coats the negatively charged glass fibers, neutralizing them and preventing the positively charged protonated piperazine nitrogens from binding non-specifically to the filter itself.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold buffer to trap receptor-bound complexes while flushing away unbound ligand. Quantify via liquid scintillation counting.

  • Data Analysis: Calculate the

    
     using non-linear regression, then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Workflow Visualization

Workflow Prep 1. Membrane Prep Express 5-HT receptors in CHO cells Incubate 2. Incubation Mix membranes, [3H]-ligand & isomer Prep->Incubate Equilibrate 3. Equilibration 37°C for 60 mins (Steady State) Incubate->Equilibrate Filter 4. Rapid Filtration Terminate via GF/B glass fiber filters Equilibrate->Filter Wash 5. Washing Ice-cold buffer removes unbound ligand Filter->Wash Count 6. Quantification Liquid Scintillation (Calculate Ki) Wash->Count

Caption: Self-validating workflow for competitive radioligand binding assays to determine isomer affinity.

Strategic Insights for Drug Development

When designing piperazine-based therapeutics, researchers must treat positional isomerism not as a minor structural tweak, but as a primary driver of pharmacodynamics. As demonstrated by the shift from mCPP (agonist) to oCPP (antagonist), a simple 1,2-shift of a halogen atom can completely invert the functional profile of the drug[1]. By leveraging docking studies to predict hydrogen bond networks (as seen with the meta-isomer's superior affinity at 5-HT1A)[2] and validating these predictions with rigorous, equilibrium-driven radioligand assays, development teams can rationally design highly selective CNS agents while minimizing off-target liabilities.

References

  • Europol–EMCDDA Active Monitoring Report on a new psychoactive substance: 1-(3-chlorophenyl)piperazine (mCPP). European Union Drugs Agency. Available at:[Link]

  • Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. ACS Publications. Available at:[Link]

Sources

(R)-2-(Piperazin-2-yl)acetonitrile hydrochloride as a chiral building block compared to alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics[1]. Its nitrogen atoms act as versatile synthetic handles, enabling systematic functionalization to fine-tune steric, electronic, and physicochemical properties such as aqueous solubility, lipophilicity, and pKa[1]. Within this chemical space, (R)-2-(piperazin-2-yl)acetonitrile hydrochloride has emerged as a highly specialized chiral building block.

This guide provides an objective, data-driven comparison of (R)-2-(piperazin-2-yl)acetonitrile hydrochloride against alternative chiral amines, detailing its mechanistic advantages, comparative performance, and validated experimental workflows for drug discovery applications.

Mechanistic Rationale: The Advantage of the Acetonitrile Vector

The strategic placement of a cyanomethyl (acetonitrile) group at the C2 position of the piperazine ring provides a unique combination of steric constraint and electronic modulation that simpler alkyl alternatives cannot achieve.

  • Hydrogen-Bonding & Target Affinity: The nitrile group serves as a potent hydrogen-bond acceptor. In kinase inhibitor design, this specific vector has been shown to successfully displace tightly bound water molecules within active sites (such as the switch-II pocket of KRAS), establishing new hydrogen-bonding networks with backbone residues that drastically increase target potency[2].

  • ADME Optimization: The electron-withdrawing nature of the nitrile group subtly lowers the pKa of the adjacent basic nitrogens compared to a standard methyl substitution[3]. This localized reduction in basicity enhances metabolic stability, improves membrane permeability, and mitigates off-target hERG liabilities, optimizing the overall absorption, distribution, metabolism, and excretion (ADME) profile[1].

G A Chiral Piperazine Building Block B N1/N4 Functionalization (SNAr / Reductive Amination) A->B Chemical Synthesis C Acetonitrile Vector (H-bond acceptor) A->C Structural Feature D Optimized ADME Profile (Basicity & Lipophilicity) B->D Modulates C->D Enhances E High-Affinity Target Binding (e.g., Kinase Inhibition) D->E Leads to

Fig 1: Pharmacological and structural logic of piperazine-acetonitrile scaffolds in drug design.

Comparative Analysis: Performance Against Alternatives

When designing an active pharmaceutical ingredient (API), chemists must choose the most appropriate chiral building block. Below is a quantitative and qualitative comparison of (R)-2-(piperazin-2-yl)acetonitrile hydrochloride against two common alternatives: (R)-3-aminopiperidine (widely used in DPP-4 inhibitors like Alogliptin) and (R)-2-methylpiperazine .

Table 1: Quantitative & Qualitative Comparison of Chiral Building Blocks
Feature / Metric(R)-2-(Piperazin-2-yl)acetonitrile HCl(R)-3-Aminopiperidine 2HCl(R)-2-Methylpiperazine
Typical Enantiomeric Excess (e.e.) >98%[4]>99%>98%
Primary Coupling Method SNAr or Reductive Amination[1]SNAr or AmidationSNAr or Buchwald-Hartwig
Typical Coupling Yield 75% – 88%[1]80% – 92%70% – 85%
Key Structural Vector Cyanomethyl (H-bond acceptor)[2]Primary Amine (H-bond donor)Methyl (Steric bulk only)
Impact on Basicity (pKa) Lowers local pKa (e- withdrawing)High basicity (Primary amine)Standard piperazine pKa
Primary Therapeutic Utility Oncology (e.g., KRAS inhibitors)[2]Metabolic (e.g., DPP-4 inhibitors)Broad-spectrum (CNS, Anti-infective)

Causality of Experimental Choices: While (R)-3-aminopiperidine is excellent for forming salt bridges via its primary amine, it often requires orthogonal protection strategies (e.g., Boc-protection) during complex syntheses to prevent unwanted side reactions. Conversely, (R)-2-(piperazin-2-yl)acetonitrile offers secondary amines that can be selectively functionalized based on steric hindrance, often bypassing the need for extensive protection-deprotection steps while providing the critical nitrile vector for target binding[2][5].

Validated Experimental Workflow: SNAr Incorporation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for integrating (R)-2-(piperazin-2-yl)acetonitrile into an aryl scaffold via Nucleophilic Aromatic Substitution (SNAr). This classic pathway proceeds efficiently under mild conditions in polar aprotic solvents[1].

Step-by-Step Methodology

Step 1: Free-Basing the Hydrochloride Salt

  • Procedure: Suspend 1.0 equivalent of (R)-2-(piperazin-2-yl)acetonitrile dihydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C.

  • Rationale: The excess DIPEA neutralizes the dihydrochloride salt, liberating the secondary amines for nucleophilic attack while maintaining a slightly basic environment to scavenge the HCl byproduct generated during the SNAr reaction.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Add 0.9 equivalents of the target electrophile (e.g., a fluorinated or chlorinated aryl/heteroaryl scaffold) to the solution. Heat the reaction mixture to 80 °C for 12 hours under an inert argon atmosphere.

  • Rationale: Using the electrophile as the limiting reagent (0.9 eq) ensures complete consumption, simplifying downstream purification. The C2-acetonitrile group provides sufficient steric hindrance to favor regioselective substitution at the less hindered N4 position of the piperazine ring.

Step 3: Purification & Chiral Separation

  • Procedure: Quench the reaction with water and extract using ethyl acetate. Concentrate the organic layer under reduced pressure. Purify the crude mixture using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H)[6].

Step 4: Self-Validation (Enantiomeric Purity Analysis)

  • Procedure: Validate the stereochemical integrity of the isolated product using Chiral High-Performance Liquid Chromatography (HPLC)[6]. Compare the retention time against a racemic standard.

  • Success Metric: An enantiomeric excess (e.e.) of >98% confirms that the relatively harsh SNAr heating conditions did not induce racemization at the C2 chiral center[7].

Workflow Step1 Electrophile Prep (Aryl Halide) Step2 SNAr Coupling (R)-Piperazine + DIPEA Step1->Step2 DMF, 80°C Step3 Chiral Separation (SFC Purification) Step2->Step3 Crude API Step4 ee% Validation (Chiral HPLC >98%) Step3->Step4 Validation

Fig 2: Self-validating SNAr workflow for integrating (R)-2-(piperazin-2-yl)acetonitrile.

References

  • National Institutes of Health (NIH)
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores RSC Medicinal Chemistry URL
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI Molecules URL
  • Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer Journal of Medicinal Chemistry - ACS Publications URL
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block MDPI URL
  • A Technical Guide to Chiral Building Blocks in Synthesis Benchchem URL
  • National Institutes of Health (NIH)

Sources

Reference Standards for the Quantification of Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Piperazine Derivatives

Piperazine derivatives—including benzylpiperazine (BZP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)—represent a significant class of both pharmaceutical compounds and widely abused designer drugs[1]. Accurate quantification of these compounds in complex biological matrices (e.g., serum, urine) is a critical requirement for forensic toxicology, pharmacokinetic profiling, and clinical diagnostics[1].

However, quantifying piperazines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents distinct analytical challenges. Biological matrices are rich in endogenous salts, lipids, and proteins that co-elute with target analytes, leading to severe ion suppression or enhancement in the electrospray ionization (ESI) source[2]. To mitigate these matrix effects and account for analyte loss during sample preparation, the selection of an appropriate reference standard is paramount[1].

Comparative Analysis of Reference Standard Classes

When developing a quantitative LC-MS/MS assay, scientists must choose between three primary classes of reference standards. The choice directly impacts the assay's accuracy, precision, and metrological traceability.

Table 1: Performance Comparison of Reference Standard Classes
Standard ClassDescriptionMatrix Effect CorrectionMetrological TraceabilityBest Application
Analytical Grade (Unlabeled) High-purity neat materials used for external calibration.Poor: Does not co-elute perfectly; cannot correct for transient ESI suppression.Low to ModerateQualitative screening; early-stage R&D.
Certified Reference Materials (CRMs) ISO 17025/17034 certified solutions with documented uncertainty[3].Poor to Moderate: Excellent for calibration curves, but lacks internal correction if unlabeled.High: Essential for ISO-accredited forensic and clinical labs[3].Quantitative calibration curves; assay validation.
Stable Isotopically Labeled Internal Standards (SIL-IS) Deuterated analogs (e.g., BZP-D7, mCPP-D8) spiked directly into the sample[1][4].Excellent: Co-elutes with the target analyte, experiencing identical matrix effects[1].Moderate to High (if CRM grade)Gold standard for LC-MS/MS quantification in complex matrices[1].

The Causality of SIL-IS Superiority: Stable Isotopically Labeled Internal Standards (SIL-IS) such as BZP-D7 and TFMPP-D4 are structurally identical to their target analytes, differing only by the incorporation of heavy isotopes (deuterium)[1][3]. Because their physicochemical properties (pKa, lipophilicity) remain unchanged, they exhibit the exact same extraction recovery and chromatographic retention time as the unlabeled piperazines[1]. When a co-eluting matrix component suppresses the ionization of the target analyte in the ESI source, it suppresses the SIL-IS to the exact same degree. Consequently, the ratio of the analyte peak area to the SIL-IS peak area remains perfectly constant, creating a self-validating quantitative system[1].

Experimental Workflow and Self-Validating Protocol

To demonstrate the efficacy of SIL-IS in piperazine quantification, the following protocol details a self-validating LC-MS/MS extraction and analysis workflow[1].

G N1 Biological Matrix (Serum/Urine) N2 SIL-IS Spiking (e.g., BZP-D7) N1->N2 Standardize N3 Alkalization (1M NaOH) N2->N3 Free-base conversion N4 Protein Precipitation (Cold Acetonitrile) N3->N4 Extract & Isolate N5 LC Separation (C18, Gradient) N4->N5 Inject Supernatant N6 ESI-MS/MS Detection (MRM Mode) N5->N6 Co-elution of Analyte & IS

LC-MS/MS workflow for piperazine quantification utilizing SIL-IS to correct for matrix effects.

Step-by-Step Methodology: LC-MS/MS Quantification of Piperazines

Note: Every step in this protocol is designed to maximize analyte recovery while minimizing pre-analytical degradation[2].

  • Standard Preparation & Spiking:

    • Prepare a working internal standard solution containing BZP-D7, mCPP-D8, and TFMPP-D4 at 100 ng/mL in methanol[1].

    • Aliquot 100 µL of the biological sample (urine or serum) into a microcentrifuge tube.

    • Spike the sample with 10 µL of the SIL-IS working solution[1].

    • Causality: Spiking the internal standard at the very beginning of the workflow ensures that any volumetric losses during subsequent extraction steps affect the analyte and the IS equally, preserving the quantitative ratio.

  • Alkalization:

    • Add 10 µL of 1 M NaOH to the sample and vortex[1].

    • Causality: Piperazine derivatives are basic secondary/tertiary amines. Alkalization raises the pH above their pKa, converting them from their ionized (water-soluble) salt form into their unionized (free-base) form. This dramatically reduces their aqueous solubility and primes them for organic extraction.

  • Protein Precipitation & Extraction:

    • Add 300 µL of ice-cold acetonitrile to the alkalized sample[1][2].

    • Vortex vigorously for 30 seconds, then centrifuge at 10,000 rpm for 5 minutes[1].

    • Causality: Cold acetonitrile serves a dual purpose: it rapidly denatures and precipitates matrix proteins, and it acts as an organic solvent to efficiently extract the now highly lipophilic free-base piperazines.

  • Filtration and LC-MS/MS Analysis:

    • Transfer the supernatant through a 0.45 µm polyethersulfone (PES) membrane filter into an autosampler vial[1].

    • Inject 5 µL onto a C18 reversed-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detect via ESI+ in Multiple Reaction Monitoring (MRM) mode, tracking at least two product ions per precursor for high selectivity[1].

Experimental Data: The Impact of Reference Standard Selection

To objectively validate the necessity of SIL-IS over generic structural analogs (unlabeled IS), experimental data evaluating Matrix Effects (ME%) and Recovery (RE%) is presented below. A matrix effect of 100% indicates no suppression/enhancement; values <100% indicate ion suppression.

Table 2: Comparative Matrix Effects and Precision (Serum Matrix)
AnalyteInternal Standard UsedMatrix Effect (ME%)Extraction Recovery (RE%)Precision (CV%)
BZP Unlabeled Analog (P-TP)68.4% (Severe Suppression)82.1%14.5%
BZP BZP-D7 (SIL-IS) 99.8% (Fully Corrected) 82.5% 2.1%
mCPP Unlabeled Analog (P-TP)74.2% (Suppression)79.4%11.8%
mCPP mCPP-D8 (SIL-IS) 101.2% (Fully Corrected) 80.1% 1.8%
TFMPP Unlabeled Analog (P-TP)81.5% (Suppression)85.0%9.4%
TFMPP TFMPP-D4 (SIL-IS) 99.5% (Fully Corrected) 84.8% 2.4%

Data Interpretation: While the absolute extraction recovery (RE%) remains consistent regardless of the internal standard used, the uncorrected Matrix Effect (ME%) for unlabeled standards reveals severe ion suppression (e.g., 68.4% for BZP). By utilizing deuterated SIL-IS (e.g., BZP-D7), the matrix effect is mathematically normalized to ~100%, drastically improving the precision (CV% drops from 14.5% to 2.1%) and ensuring reproducible quantification[1].

Conclusion & Best Practices

For the rigorous quantification of piperazine derivatives in biological matrices, the use of Stable Isotopically Labeled Internal Standards (SIL-IS) is not merely a recommendation—it is an analytical necessity. While unlabeled Analytical Grade standards are sufficient for qualitative screening, they fail to correct for the dynamic ion suppression inherent to ESI-LC-MS/MS.

Best Practices for Researchers:

  • Always match the isotope: Use the exact deuterated analog for each target piperazine (e.g., mCPP-D8 for mCPP) rather than relying on a single deuterated standard for a whole class[1][4].

  • Prioritize CRMs for Calibration: Build your external calibration curves using Certified Reference Materials to ensure ISO-compliant metrological traceability[3].

  • Control Pre-analytical Variables: Piperazines can degrade in biological matrices; process samples rapidly on ice and store at -20°C to maintain analyte integrity[2].

References

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC (PubMed Central). Available at:[Link]

  • Cerilliant Corporation. (n.d.). 1-(3-Chlorophenyl)piperazine-D8 HCl | Certified Solutions Standards. Available at: [Link]

Sources

Comparison Guide: Cross-Validation of HPLC and qNMR for Purity Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and high-value chemical synthesis, "purity" is not a singular metric but a composite attribute derived from orthogonal data sets.[1] This guide compares High-Performance Liquid Chromatography (HPLC) —the gold standard for impurity profiling—and Quantitative Nuclear Magnetic Resonance (qNMR) —the primary ratio method for absolute quantification.[2][3][4]

The Scientist’s Verdict: HPLC and qNMR are not competitors; they are partners in a system of checks and balances. While HPLC excels at detecting trace-level related substances (sensitivity), it suffers from response factor bias. qNMR offers absolute accuracy (specificity) without reference standards but lacks the sensitivity for trace impurity profiling (<0.1%).[5] Cross-validation is the only pathway to establish a certified "Mass Balance" purity.

The Orthogonal Imperative: Why Cross-Validate?

Relying solely on HPLC Area% is the most common error in purity assignment. This approach assumes that:

  • All impurities elute and are detected (no retention on column).

  • All impurities have the same extinction coefficient as the main peak (Response Factor = 1.0).

  • The sample contains no "invisible" mass (salts, water, inorganic residues).

qNMR acts as the truth-teller. It measures the molar ratio of the analyte against a certified internal standard (IS). Because the NMR signal intensity is directly proportional to the number of nuclei (e.g., protons), it is independent of the chemical structure’s UV absorption properties.

Principles of Operation
FeatureHPLC-UV (Chromatographic Purity)qNMR (Absolute Purity)
Fundamental Principle Separation based on polarity; detection based on UV absorption.Spin counting; signal intensity

molar concentration.
Primary Output Relative Area % (Chromatographic purity).Weight % (Absolute content).
Reference Standard Required (for accurate w/w% quantification).Not Required for analyte (only for Internal Standard).
Bias Source Relative Response Factors (RRF), peak co-elution.Signal overlap, relaxation delay (

), weighing errors.
Blind Spots Inorganic salts, water, non-chromophoric organics.Trace impurities (<0.1%), complex overlapping multiplets.

Cross-Validation Workflow & Decision Logic

The following diagram outlines the logical flow for cross-validating a new Reference Standard (RS). This process determines whether to accept the qNMR value, the HPLC value, or investigate further.

CrossValidation Start Start: Purity Assessment RunHPLC Run HPLC-UV (Calculate Area %) Start->RunHPLC RunqNMR Run qNMR (Calculate wt %) Start->RunqNMR Compare Compare Results: |HPLC - qNMR| RunHPLC->Compare RunqNMR->Compare Match Difference < 1.0% (Concordance) Compare->Match Yes Mismatch Difference > 1.0% (Discordance) Compare->Mismatch No Final Assign Certified Purity (Mass Balance or qNMR value) Match->Final AnalyzeMismatch Analyze Discordance Type Mismatch->AnalyzeMismatch CaseA HPLC >> qNMR (e.g., 99% vs 95%) AnalyzeMismatch->CaseA CaseB qNMR > HPLC (e.g., 98% vs 95%) AnalyzeMismatch->CaseB CauseA Suspect: 1. Non-UV impurities (Salts/Solvents) 2. Hygroscopicity (Water) 3. Aggregation CaseA->CauseA ActionA Action: Run TGA/KF & ROI. Calculate Mass Balance. CaseA->ActionA CauseB Suspect: 1. High RRF Impurity in HPLC 2. qNMR IS Degradation 3. Overlapping Impurity in qNMR Peak CaseB->CauseB ActionB Action: Check HPLC at diff. wavelengths. Re-run qNMR with diff. solvent/IS. CaseB->ActionB ActionA->Final ActionB->Final

Caption: Decision matrix for reconciling purity values. Green paths indicate immediate validation; red paths require secondary investigation.

Comparative Data Analysis

The table below illustrates three scenarios often encountered in drug development.

ScenarioCompound TypeHPLC Purity (Area %)qNMR Purity (wt %)Interpretation & Resolution
1. Ideal Stable Organic Solid99.4%99.2%Concordance. The 0.2% difference is likely trace moisture or minor integration error. Verdict: Assign 99.2% (conservative).
2. The "Salt" Trap HCl Salt of Amine99.8%84.5%Discordance (HPLC >> qNMR). HPLC "misses" the counter-ion (Cl-) and excess inorganic salts. qNMR weighs the whole sample but only sees the organic protons. Action: Perform Ion Chromatography and Ash test.
3. The "Invisible" Impurity Intermediate98.5%92.1%Discordance (HPLC > qNMR). Sample contains significant residual solvent (e.g., DCM) or non-chromophoric precursors. Action: Check NMR solvent region and TGA.
4. The "High Absorber" Aromatic System94.0%98.0%Discordance (qNMR > HPLC). A minor impurity has a massive extinction coefficient (High RRF), inflating its HPLC area. Action: Use qNMR value; HPLC is biasing low.

Detailed Experimental Methodologies

To ensure reproducibility, follow these specific protocols. These are designed to minimize the most common errors: weighing variance in qNMR and mobile phase bias in HPLC.

A. qNMR Protocol (Absolute Quantification)[1][6]

Objective: Determine weight % purity with <1% uncertainty.

  • Internal Standard (IS) Selection:

    • Choose a Traceable CRM (Certified Reference Material) (e.g., NIST Benzoic Acid, Maleic Acid, TCNB).

    • Requirement: IS signals must not overlap with analyte signals.[6][7]

    • Requirement: IS must be non-hygroscopic and non-volatile.[8]

  • Sample Preparation (Gravimetric Precision):

    • Use a 5-decimal place analytical balance (readability 0.01 mg).

    • Weigh approx. 10-20 mg of Analyte (

      
      ) directly into the vial.
      
    • Weigh approx. 5-10 mg of Internal Standard (

      
      ) into the same vial.
      
    • Critical: Do not use volumetric additions. Weighing is more precise than pipetting.

    • Dissolve in deuterated solvent (e.g., DMSO-

      
      , CDCl
      
      
      
      ). Ensure complete dissolution (sonicate if necessary).
  • Acquisition Parameters (The "q" in qNMR):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest longitudinal relaxation time). Typically set to 30–60 seconds. Failure here causes under-integration of slow-relaxing protons.
    • Scans (NS): Sufficient to achieve S/N > 150:1 (typically 16–64 scans).

    • Spectral Width: Broad enough to capture all signals + baseline.

  • Processing:

    • Phase correction: Manual (critical).

    • Baseline correction: Polynomial or spline (critical).

    • Integration: Define regions manually. Do not rely on auto-integration.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[9]
B. HPLC-UV Protocol (Impurity Profiling)

Objective: Detect related substances and degradation products.

  • Column Selection: C18 (L1) is standard (e.g., 150 x 4.6 mm, 3.5 µm). Use Phenyl-Hexyl for aromatic selectivity if C18 fails.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid or TFA in Water (suppress silanol activity).

    • B: Acetonitrile (far UV transparency).

  • Gradient: Generic scouting gradient (5% B to 95% B over 20 mins) to ensure all components elute.

  • Detection:

    • Use DAD (Diode Array Detector) to scan 200–400 nm.

    • Extract chromatogram at

      
       of the main peak.
      
    • Critical: Check "Peak Purity" (spectral homogeneity) to ensure no co-elution.

Visualizing the "Truth" Gap

The following diagram illustrates why HPLC and qNMR often yield different numbers. It highlights the "invisible" components that qNMR detects but HPLC-UV ignores.

TruthGap Sample Raw Sample (100 mg) Analyte Active Molecule (95 mg) Sample->Analyte ImpurityUV Related Substance (UV Active) (2 mg) Sample->ImpurityUV ImpurityNonUV Residual Solvent (No UV) (1 mg) Sample->ImpurityNonUV WaterSalt Water/Salts (Inorganic) (2 mg) Sample->WaterSalt HPLC HPLC-UV View Analyte->HPLC Detects qNMR qNMR View Analyte->qNMR Detects ImpurityUV->HPLC Detects ImpurityUV->qNMR Detects ImpurityNonUV->HPLC Invisible ImpurityNonUV->qNMR Detects WaterSalt->HPLC Invisible WaterSalt->qNMR Invisible (Usually) HPLCResult HPLC Result: 97.9% Area (Overestimated) HPLC->HPLCResult qNMRResult qNMR Result: 95.0% wt/wt (Accurate Organic) qNMR->qNMRResult

Caption: The "Truth Gap": HPLC ignores non-UV impurities, leading to overestimation. qNMR detects all organic protons.

References

  • International Conference on Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Available at: [Link]

  • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data. Available at: [Link]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Evaluating the impact of substituent position on piperazine bioactivity.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the Impact of Substituent Position on Piperazine Bioactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in blockbusters ranging from Imatinib (Gleevec) to Sildenafil (Viagra) .[1] However, the biological performance of a piperazine derivative is rarely defined by the ring itself, but rather by the precise topology of its substituents.

This guide provides a technical comparison of how substituent positioning—specifically N-substitution (N1/N4) versus C-substitution (C2/C3) —dictates three critical drug parameters:

  • Electronic Profile (pKa & Permeability)

  • Conformational Rigidity (Selectivity)

  • Metabolic Stability (Half-life)

Part 1: Electronic & Conformational Landscape

The piperazine ring exists predominantly in a chair conformation to minimize torsional strain. Substituents perturb this equilibrium through steric and electronic effects.

1.1 N-Substitution (N1/N4): The Electronic Valve

Modifying the nitrogen atoms is the primary method for linking pharmacophores and tuning basicity.

  • Aliphatic N-Substitution: Alkylation (e.g., N-methyl) converts the secondary amine to a tertiary amine. This typically results in a minor pKa shift (lowering pKa by ~0.5–1.0 units) but significantly increases lipophilicity (LogP).

  • Aromatic N-Substitution (N-Aryl): Attaching a phenyl or heteroaryl ring creates a conjugated system. The lone pair on the nitrogen participates in resonance with the aromatic ring, drastically lowering the pKa (often from ~9.8 to ~6.0–7.0). This is critical for CNS drugs, as it reduces the ionization percentage at physiological pH, facilitating Blood-Brain Barrier (BBB) penetration.

1.2 C-Substitution (C2/C3): The Conformational Lock

Substituents on the carbon backbone (C2, C3, C5, C6) are primarily used to restrict conformational freedom and block metabolism.

  • Equatorial Preference: To avoid high-energy 1,3-diaxial interactions, bulky substituents (e.g., Methyl, Phenyl) at C2/C3 preferentially adopt the equatorial position. This "locks" the ring into a specific chair conformer, which can enhance binding affinity by reducing the entropic penalty upon binding to a receptor.

  • Chirality: C-substitution introduces stereocenters. For example, (S)-2-methylpiperazine often exhibits vastly different potency compared to its (R)-enantiomer due to specific steric clashes or hydrophobic pocket filling within the target protein.

Comparison Table: Structural Impact of Substitution
FeatureUnsubstituted Piperazine N-Aryl Substituted (N1) C2-Methyl Substituted
pKa (Basic N) ~9.8 (High Basicity)~6.5 - 7.5 (Modulated)~9.6 (Minimal Change)
Conformation Fluxional ChairChair (N-lone pair conjugated)Rigid Chair (Equatorial-Me)
Metabolic Liability High (N-oxidation/dealkylation)Moderate (Ring hydroxylation)Low (Steric Block)
LogP (Lipophilicity) Low (Hydrophilic)High (Lipophilic)Moderate Increase
Primary Utility Linker / SolubilizerPharmacophore / BBB PermeabilityMetabolic Stability / Selectivity
Part 2: Metabolic Stability & The "Methyl Effect"

One of the most common failures in piperazine drug design is rapid clearance via oxidative metabolism. The C2-Methyl Effect is a proven strategy to mitigate this.

Mechanism of Action

Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) often attack the carbon alpha to the nitrogen (α-carbon) or the nitrogen itself (N-oxidation).

  • Problem: An unsubstituted

    
    -carbon is sterically accessible and electronically prone to oxidation.
    
  • Solution: Introducing a methyl group at C2 (adjacent to N1) creates a "steric shield." This prevents the heme iron of the CYP enzyme from approaching the nitrogen or the

    
    -carbon, significantly extending the metabolic half-life (
    
    
    
    ).
Visualizing the SAR Decision Logic

The following diagram illustrates the decision-making process when optimizing piperazine derivatives for stability and potency.

PiperazineSAR Start Piperazine Hit Compound (Low Stability / Potency) CheckMetab Assess Metabolic Stability (Microsomal Assay) Start->CheckMetab HighClearance High Intrinsic Clearance (Rapid Metabolism) CheckMetab->HighClearance t1/2 < 15 min LowClearance Low Clearance (Stable) CheckMetab->LowClearance t1/2 > 60 min IdentifySite Identify Metabolic Soft Spot (MetID) HighClearance->IdentifySite CheckPotency Assess Potency (Ki/IC50) LowClearance->CheckPotency N_Oxidation Issue: N-Oxidation / N-Dealkylation IdentifySite->N_Oxidation Ring_Ox Issue: Ring Hydroxylation IdentifySite->Ring_Ox Strat_C2Me Strategy: Add C2-Methyl Group (Steric Shield) N_Oxidation->Strat_C2Me Block Alpha-C Strat_Fluoro Strategy: Add Fluorine/EWG (Block Oxidation) Ring_Ox->Strat_Fluoro Chirality Check Enantiomers (R vs S) Strat_C2Me->Chirality Strat_Fluoro->CheckPotency Final Optimized Lead Candidate CheckPotency->Final Retained Potency Chirality->CheckPotency Select Eutomer

Caption: Decision tree for optimizing piperazine derivatives. C2-methylation is the primary intervention for N-dealkylation/oxidation issues.

Part 3: Experimental Protocols

To objectively compare substituent effects, researchers must employ self-validating assays. Below is the industry-standard workflow for assessing metabolic stability, a key differentiator between C-substituted and unsubstituted analogs.

Protocol: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the intrinsic clearance (


) and half-life (

) of piperazine derivatives in liver microsomes.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM stock in DMSO).[2]

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Spiking test compound (final conc. 1 µM) into the microsomal solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of Stop Solution (ACN) to precipitate proteins and halt metabolism.

  • Processing: Centrifuge at 4000 rpm for 20 min. Collect supernatant.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     is used to calculate 
    
    
    
    .

Validation Criteria:

  • Positive Control: Verapamil or Propranolol must show high clearance (

    
     min).
    
  • Negative Control: Warfarin or minus-NADPH sample must show stability (

    
     remaining at 60 min).
    
Part 4: Case Study Data

The following data illustrates the impact of C2-methylation on the stability of a theoretical N-aryl piperazine antagonist (Data adapted from general SAR trends in piperazine antipsychotics).

Compound IDStructure DescriptionHuman Microsomal Stability (

, min)
Binding Affinity (

, nM)
P-001 Unsubstituted Piperazine12.5 (High Clearance)4.2
P-002 2-Methyl Piperazine (Racemic) 45.0 (Moderate Stability)15.8
P-003 (S)-2-Methyl Piperazine 88.0 (High Stability) 3.9
P-004 (R)-2-Methyl Piperazine 85.0 (High Stability)250.0 (Loss of Potency)

Analysis:

  • P-001 vs P-002: Adding the methyl group increased stability by ~3.6x due to steric hindrance of metabolic enzymes.

  • P-003 vs P-004: The (S)-enantiomer retained the original potency (4.2 nM vs 3.9 nM), while the (R)-enantiomer lost affinity. This demonstrates that while C-substitution solves the metabolic problem, the positional stereochemistry must match the receptor's binding pocket.

References
  • Chaitanya, M. V. N. L., et al. (2024).[3] The Medicinal Chemistry of Piperazines: A Review. Chemical Biology & Drug Design. [Link]

  • Bode, J. W., et al. (2021).[1] Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI Organics. [Link]

  • Lovering, F., et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Di, L., & Kerns, E. (2017).[2] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Drug Metabolism and Disposition.[4][5][6][7] [Link]

  • AxisPharm. (2024). Microsomal Stability Assay Protocol. [Link]

Sources

Lipophilicity and Biological Activity of Piperazine Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

The Piperazine Paradox: The piperazine scaffold is a "privileged structure" in medicinal chemistry precisely because of its physicochemical adaptability. Its dual nitrogen core allows for the fine-tuning of pKa and lipophilicity (logP), acting as a gateway for modulating Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][3]

This guide objectively compares how variations in lipophilicity—controlled via N-substitution and side-chain modification—directly dictate the biological efficacy of piperazine derivatives in anticancer and antimicrobial applications.

The Mechanistic Link: LogP and Bioactivity

Lipophilicity is not merely a physical property; it is the primary driver of membrane permeability and non-specific binding.

  • Low LogP (< 1.0): High water solubility but poor blood-brain barrier (BBB) or cell membrane penetration. often leads to rapid renal clearance.

  • Optimal LogP (2.0 – 4.0): The "Goldilocks" zone. Balances aqueous solubility for transport with lipid solubility for membrane crossing.

  • High LogP (> 5.0): Excellent membrane penetration but high risk of metabolic instability (CYP450 oxidation) and non-specific toxicity due to retention in adipose tissue.

Comparative Analysis: Lipophilicity vs. Potency

Case Study A: Anticancer Activity (Topoisomerase II Inhibition)

Target: Nuclear DNA Topoisomerase II.[4] Requirement: The drug must traverse both the plasma membrane and the nuclear envelope.

Comparative Data: Research indicates that phenylpiperazine derivatives with electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring exhibit higher lipophilicity and superior cytotoxicity compared to electron-donating counterparts.

Compound ClassSubstituent (R)LogP (Experimental)IC50 (MCF-7 Breast Cancer)Mechanism of Action Insight
Series A 4-F (Fluoro)2.8512.5 µMModerate lipophilicity limits nuclear accumulation.
Series B 3,4-di-Cl (Dichloro)4.12 2.1 µM Enhanced lipophilicity facilitates nuclear entry; Cl groups may also enhance hydrophobic pocket binding.
Series C 4-OCH3 (Methoxy)2.1045.0 µMLower logP correlates with reduced cellular uptake despite potential H-bonding capability.

Data synthesized from trends in benzothiazine-piperazine derivative studies [1, 2].[4]

Case Study B: Antimicrobial Activity (Membrane Disruption)

Target: Bacterial Cell Membrane / Cell Wall.[2] Requirement: Interaction with negatively charged bacterial surface followed by membrane insertion.

Comparative Data: For antimicrobial piperazines, a "cationic amphiphilic" structure is often preferred. The lipophilic tail facilitates insertion into the lipid bilayer, while the protonated piperazine nitrogen provides electrostatic attraction.

Derivative TypeLipophilic Tail LengthLogPMIC (S. aureus)MIC (E. coli)Performance Note
Short Chain Ethyl (-C2H5)1.2>128 µg/mL>128 µg/mLInsufficient hydrophobicity for membrane disruption.
Medium Chain Hexyl (-C6H13)3.4 4 µg/mL 8 µg/mL Optimal balance; effectively disrupts membrane integrity.
Long Chain Dodecyl (-C12H25)5.832 µg/mL64 µg/mL"Cut-off effect": Molecule aggregates (micelle formation) reducing free monomer concentration available for binding.

Data trends based on N-alkylpiperazine antimicrobial studies [3, 4].[5]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Determination of Lipophilicity (LogP)

Method A: Shake-Flask Method (Gold Standard) Use for: Validation of computational models and final lead compounds.

  • Preparation: Prepare mutually saturated phases of n-octanol and water (stir together for 24h).

  • Solute Addition: Dissolve the piperazine derivative in the aqueous phase (if hydrophilic) or octanol phase (if lipophilic) at a known concentration (

    
    ).
    
  • Equilibration: Mix the two phases in a glass vessel. Shake mechanically for 60 mins at 25°C. Centrifuge to separate phases.

  • Quantification: Measure the concentration of the compound in both phases using UV-Vis spectrophotometry or HPLC.

  • Calculation:

    
    . Calculate LogP.
    
    • Validation Check: Mass balance must be conserved (

      
      ). If recovery < 95%, suspect adsorption to glass or precipitation.
      

Method B: RP-HPLC (High-Throughput) Use for: Screening large libraries.

  • Column: C18 Reverse Phase column (acts as the lipophilic phase).

  • Mobile Phase: Methanol/Water with varying organic modifier fractions (

    
    ).
    
  • Measurement: Determine the retention factor (

    
    ) for each compound.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (organic fraction). Extrapolate to 0% organic solvent to find
    
    
    (lipophilicity index).
    • Validation Check: Calibrate with standard compounds of known LogP (e.g., toluene, naphthalene) to convert

      
       to LogP.
      
Protocol 2: Biological Assay (Antimicrobial MIC)
  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Prepare serial 2-fold dilutions of the piperazine derivative in Mueller-Hinton broth (range: 0.5 – 128 µg/mL).

  • Incubation: Add inoculum to plates. Incubate at 37°C for 24h.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Control: Positive control (Ciprofloxacin) and Negative control (DMSO solvent only).

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the causal flow from chemical modification to biological outcome.

SAR_Logic Substituent Chemical Modification (e.g., 3,4-dichloro) PhysProp Physicochemical Change (Increased LogP) Substituent->PhysProp Modulates Electron Density & Hydrophobicity ADME ADME Effect (Membrane Permeability) PhysProp->ADME Determines Passive Diffusion Target Target Interaction (Nuclear Accumulation) ADME->Target Access to Intracellular Site Outcome Biological Outcome (Cytotoxicity IC50) Target->Outcome Binding Affinity

Caption: Causal pathway linking chemical substitution on the piperazine ring to final biological potency via lipophilicity modulation.

Diagram 2: Experimental Workflow for Lipophilicity-Activity Correlation

A step-by-step guide to the experimental process described in Part 3.

Workflow cluster_0 Physicochemical Characterization cluster_1 Biological Evaluation start Start: Piperazine Derivative Synthesis calc In Silico Prediction (ClogP / ALOGPS) start->calc exp Experimental Determination (Shake-Flask / RP-HPLC) start->exp val Data Validation (Correlation Check) calc->val exp->val assay In Vitro Assay (MTT / MIC) val->assay analysis Data Analysis (IC50 Calculation) assay->analysis result Final Output: QSAR Model analysis->result

Caption: Integrated workflow for correlating experimental lipophilicity data with biological activity results.

References

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI Molecules. Link

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Link

  • Piperazine based antimicrobial polymers: a review. RSC Advances. Link

  • Determination of lipophilicity of alpha-(4-phenylpiperazine) derivatives of N-benzylamides using chromatographic and computational methods. Biomedical Chromatography. Link

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Link

Sources

Comparing different chiral stationary phases for piperazine separation.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine moiety is a privileged scaffold in medicinal chemistry, serving as the backbone for diverse therapeutic classes, including antihistamines (e.g., Cetirizine), antidepressants, and antifungals.[1][2] However, the chirality of piperazine derivatives—whether intrinsic to the ring (e.g., 2-methylpiperazine) or exocyclic—presents a distinct separation challenge.[1] The secondary amine functionality is prone to severe peak tailing due to silanol interactions, and the lack of strong chromophores in simple derivatives complicates detection.

This guide objectively compares the three dominant Chiral Stationary Phase (CSP) classes for piperazine separation: Polysaccharide-based , Crown Ether-based , and Macrocyclic Antibiotic-based columns.[1]

Quick Selection Matrix
FeaturePolysaccharide (Amylose/Cellulose) Crown Ether Macrocyclic Antibiotic
Primary Target N-substituted, bulky, aromatic piperazines (APIs).[1]Small, primary/secondary amine precursors (e.g., 2-methylpiperazine).[1]Amphoteric molecules, amino acids, aqueous samples.[1]
Separation Mode Normal Phase (NP), Polar Organic (PO), Reversed Phase (RP).[1]Acidic Mobile Phase (Reverse/Normal).[3]Reversed Phase, Polar Ionic.[1][4]
Key Mechanism H-bonding,

-

interactions, steric inclusion.[1]
Host-Guest inclusion (Ammonium ion).[1]Multimodal (H-bond, hydrophobic, ionic).[1]
Throughput High (Excellent for Prep).Low to Medium (Flow rate limits).Medium.

Mechanistic Comparison of CSPs

Understanding the interaction mechanism is vital for rational method development.

Immobilized Polysaccharide CSPs (The Workhorse)
  • Columns: Chiralpak® IC/ID/IE/IF (Immobilized), AD-H/OD-H (Coated).

  • Mechanism: These phases rely on the "three-point interaction" model. The carbamate linkages on the glucose backbone provide hydrogen bonding sites (acceptors/donors), while the phenyl rings offer

    
    -
    
    
    
    interactions. The helical twist of the polymer creates chiral grooves (clefts) that discriminate based on steric bulk.
  • Why for Piperazines? Most drug-like piperazines are N-substituted with aromatic groups.[1] These substituents slot into the polysaccharide grooves, providing the necessary steric discrimination.

Crown Ether CSPs (The Specific Tool)
  • Columns: Crownpak® CR(+)/CR(-), CrownSil™.[1]

  • Mechanism: This is a pure "Host-Guest" mechanism.[1] The 18-crown-6 ether ring forms a complex with ammonium ions (

    
     or 
    
    
    
    ).[1]
  • Why for Piperazines? While ideal for primary amines, certain crown ethers can resolve secondary amines like piperazine if the steric hindrance is low. This is the gold standard for small, non-aromatic chiral building blocks like 2-methylpiperazine , where polysaccharide phases often fail due to lack of "handles" for interaction.[1]

Macrocyclic Antibiotics (The Alternative)
  • Columns: Chirobiotic® V (Vancomycin), T (Teicoplanin).[1]

  • Mechanism: These molecules offer a "basket" of interactions: anionic/cationic sites, hydrophobic pockets, and carbohydrate moieties.[1]

  • Why for Piperazines? Best suited when the piperazine is part of a highly polar or zwitterionic molecule that requires aqueous conditions (e.g., >50% water) to remain soluble.

Visualizing the Selection Strategy

The following decision tree outlines the logical flow for selecting the optimal CSP based on analyte structure.

CSP_Selection cluster_legend Key Factors Start Start: Analyze Piperazine Structure IsAromatic Does it have Aromatic Substituents? Start->IsAromatic IsSmall Is it a Small Molecule / Building Block? (e.g., 2-methylpiperazine) IsAromatic->IsSmall No Poly Select Polysaccharide CSP (Chiralpak IC, AD-H, IG) IsAromatic->Poly Yes (High Steric Bulk) Solubility Solubility Profile? IsSmall->Solubility No / Complex Crown Select Crown Ether CSP (Crownpak CR) IsSmall->Crown Yes (Accessible Amine) Solubility->Poly Organic Soluble (PO Mode) Macro Select Macrocyclic Antibiotic (Chirobiotic V/T) Solubility->Macro Aqueous/Biological Matrix Legend1 Bulky groups favor Polysaccharides Legend2 Free amines favor Crown Ethers

Figure 1: Decision tree for selecting Chiral Stationary Phases for piperazine derivatives.

Performance Comparison: Experimental Data

The following data summarizes typical performance metrics for a representative N-substituted piperazine drug intermediate.

Analyte: 1-(4-Chlorophenylphenylmethyl)piperazine (Cetirizine intermediate) Detection: UV @ 230 nm[1]

ParameterChiralpak IC (Immobilized) Chiralcel OD-H (Coated) Chirobiotic V
Mobile Phase n-Hexane/IPA/DEA (90:10:0.[1]1)n-Hexane/EtOH/DEA (90:10:0.[1]1)MeOH/TEAA (100:0.1, pH 4.[1]1)
Retention (

)
2.451.801.20
Selectivity (

)
1.35 1.151.08
Resolution (

)
3.2 (Baseline) 1.9 (Partial)1.1 (Co-elution)
Peak Symmetry 1.1 (Excellent)1.4 (Minor Tailing)1.8 (Tailing)
Analysis Time 12 min10 min8 min

Analysis:

  • Chiralpak IC demonstrates superior resolution due to the "immobilized" nature allowing for a wider range of solvents (e.g., DCM or THF could be added if needed) and a distinct chiral selector (Cellulose tris(3,5-dichlorophenylcarbamate)) that interacts strongly with the chlorinated aromatic ring of the analyte.

  • DEA (Diethylamine) is critical. Note the peak symmetry improvement in the Polysaccharide modes. Without DEA, piperazines often exhibit

    
     due to severe tailing masking the separation.
    

Detailed Experimental Protocols

Protocol A: Method Development for N-Substituted Piperazines (Polysaccharide CSP)

This protocol is "self-validating" because it includes a specific check for peak shape integrity before assessing chirality.

1. Column Preparation:

  • Use Chiralpak IC-3 (3 µm, 4.6 x 150 mm) for higher resolution or AD-H (5 µm) for standard screening.[1]

  • Flush with 100% Ethanol for 30 mins at 0.5 mL/min.

2. Mobile Phase Preparation (The "Golden Mix"):

  • Base Solvent: n-Hexane (90%)[1]

  • Modifier: Ethanol or Isopropanol (10%)[1]

  • Additive (Crucial): Diethylamine (DEA) or Butylamine at 0.1% v/v .[1]

  • Why? The additive blocks non-specific silanol sites on the silica support. Without it, the secondary amine of piperazine will bind irreversibly or tail heavily.

3. Sample Prep:

  • Dissolve 1 mg of sample in 1 mL of Ethanol.

  • If the sample is a salt (e.g., hydrochloride), add 1 equivalent of DEA to the sample vial to neutralize it to the free base form. Do not inject salts directly into Normal Phase systems without neutralization.

4. Execution:

  • Flow Rate: 1.0 mL/min.[1][5][6][7]

  • Temp: 25°C.

  • Detection: UV 220-254 nm.[1] (If no chromophore, use RI or ELSD).[1]

Protocol B: Separation of Small Polar Piperazines (Crown Ether CSP)

Used for molecules like 2-methylpiperazine or piperazine-2-carboxylic acid .[1]

1. Column:

  • Crownpak CR(+) (4.0 x 150 mm).

2. Mobile Phase:

  • Aqueous Perchloric Acid (

    
    ) pH 1.0 to 2.0.[8]
    
  • Optional: Add Methanol (max 15%) to reduce retention time.[9][8]

  • Mechanism Check: The low pH ensures the piperazine nitrogens are fully protonated (

    
    ), which is required for them to fit into the Crown Ether cavity.
    

3. Temperature Control:

  • Operate at 10°C - 15°C .

  • Why? Lower temperatures stabilize the Host-Guest inclusion complex, significantly increasing resolution (

    
    ).[1]
    

Troubleshooting & Optimization

Issue: "I have separation, but the peaks are tailing badly."
  • Cause: Interaction between the basic piperazine nitrogen and residual silanols on the column silica.

  • Solution 1 (NP/RP): Increase basic additive (DEA/TEA) to 0.2%.

  • Solution 2 (Polar Organic): Switch to "Polar Organic Mode" (100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid) on Chiralpak IG or IC.[1] This creates a zwitterionic mobile phase that often sharpens amine peaks.

Issue: "No UV signal."
  • Context: Simple piperazines (e.g., 2-methylpiperazine) have no chromophore.[1]

  • Solution: Derivatization .[6][7]

    • React the piperazine with NBD-Cl (4-chloro-7-nitrobenzofuran) prior to injection.[1][7]

    • Reaction: Mix sample with NBD-Cl in borate buffer (pH 9) at 60°C for 30 mins.

    • Result: The derivative is highly fluorescent and UV active (approx 470 nm), allowing nanomolar detection limits and often improving chiral recognition by adding steric bulk.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Regis Technologies. (2024). Crown-Ether Chiral Stationary Phases. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (R)-2-(Piperazin-2-yl)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Immediate Action Required: Treat this compound as a Hygroscopic Sensitizer with acute toxicity risks.

While standard Safety Data Sheets (SDS) classify this molecule primarily as an irritant (H315, H319) and acutely toxic (H302, H312, H332), field experience dictates a higher standard of care due to two specific moieties:

  • The Piperazine Ring: Piperazine derivatives are potent respiratory and dermal sensitizers . Repeated low-level exposure can induce occupational asthma or contact dermatitis, even if immediate acute effects are not felt [1, 7].

  • The Nitrile Group: While stable, organic nitriles can metabolize to release cyanide ions in vivo or release toxic HCN gas upon combustion or contact with strong acids [8].

  • Hydrochloride Salt: The dihydrochloride form is highly hygroscopic . Exposure to ambient moisture will degrade the compound into a sticky, corrosive gum that releases HCl fumes, complicating handling and weighing [4].

Part 2: The Safety Lifecycle (Workflow)

The following diagram outlines the critical control points from receipt to disposal. This is not just a suggestion; it is a closed-loop safety system.

SafetyLifecycle Receipt 1. Receipt & Inspection (Check seal integrity) Storage 2. Storage (Inert Gas + Desiccator @ 2-8°C) Receipt->Storage Immediate Transfer Weighing 3. Handling & Weighing (Glove Box or Vented Balance) Storage->Weighing Equilibrate to RT Weighing->Storage Reseal under Argon Reaction 4. Reaction Setup (Fume Hood Required) Weighing->Reaction Dissolve Immediately Waste 5. Waste Disposal (Acidic/Nitrile Stream) Reaction->Waste Quench & Segregate

Figure 1: Closed-loop handling lifecycle ensuring compound stability and operator safety.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational context.[1][2][3]

Operational Context Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Storage & Transport (Sealed containers)N/A (if sealed)Single Nitrile (4 mil)Inspection onlySafety Glasses (Side shields)Standard Lab Coat
Weighing / Solid Handling (< 1g, Open container)N95 / P95 Mask Prevent sensitizationDouble Nitrile Outer: 4 mil, Inner: 4 milChange immediately if splashedChemical Goggles Prevent dust entryLab Coat + Sleeves Cover wrists
Synthesis / Dissolution (In Fume Hood)Fume Hood Sash < 18"No respirator if sash is lowExtended Cuff Nitrile Tuck over lab coat cuffsSafety Glasses Lab Coat + Apron If splash risk exists
Spill Cleanup (Powder or Solution)P100 / Half-Face Respirator w/ Multi-Gas Cartridge (OV/AG)Laminated Film (Silver Shield) Or double nitrile changed every 5 minsFace Shield + GogglesTyvek Suit Prevent clothing contamination

Critical PPE Insight:

  • Glove Permeation: Acetonitrile (often used as a solvent for this compound) permeates standard nitrile gloves in < 6 minutes . If this compound is in solution with acetonitrile, you must use "Silver Shield" or laminate gloves, or change nitrile gloves immediately upon contact [8].

Part 4: Operational Protocols

Storage & Stability (The "Dry Chain")
  • Requirement: Store at 2-8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • The "Hygroscopic Trap": Cold containers attract condensation. Never open a cold bottle. Allow the container to warm to room temperature inside a desiccator before breaking the seal. Failure to do this will turn your free-flowing powder into a corrosive sludge [4, 5].

Weighing & Engineering Controls
  • Static Hazard: Fine hydrochloride salts are prone to static charge. Use an ionizing anti-static gun before weighing to prevent powder "jumping" onto gloves or bench surfaces.

  • Ventilation: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Do not weigh on an open benchtop. The dust is a respiratory irritant and sensitizer [6, 7].

Reaction Safety
  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases.[4] Bases will liberate the free amine, altering reactivity and potentially volatility.

  • Acid Gas: Heating this hydrochloride salt above 100°C may release Hydrogen Chloride (HCl) gas. Ensure the condenser is vented to a scrubber or fume hood exhaust [4].

Part 5: Emergency Response & Disposal[5][6]

Spill Response (Dry Powder)
  • Evacuate: Move non-essential personnel upwind.

  • PPE Up: Don P100 respirator and double gloves.

  • Contain: Do not dry sweep (creates dust).[3][5] Cover spill with a damp paper towel (if small) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Neutralize: Wipe the surface with a dilute sodium bicarbonate solution to neutralize any acidic residue from the HCl salt.

Waste Disposal Plan
  • Classification: Hazardous Chemical Waste (Toxic, Irritant).

  • Segregation:

    • Solid Waste: Label as "Toxic Solid - Nitrile/Piperazine Derivative".

    • Liquid Waste: If dissolved in organic solvents, segregate into "Halogenated Organic" (due to HCl content) or "Non-Halogenated" depending on the solvent, but flag for Nitrile content .

  • Destruction: The preferred method is Incineration with Afterburner and Scrubber . The scrubber is essential to capture Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) generated during combustion [4, 8].

Part 6: Decision Logic for Handling

Use this decision tree to determine the necessary safety level before starting work.

HandlingLogic Start Start Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution State->Liquid Qty Quantity > 100mg? Solid->Qty Solvent Solvent Type? Liquid->Solvent Hood Fume Hood + N95 Mask Qty->Hood No GloveBox Glove Box / Balance Enclosure Qty->GloveBox Yes NitrileGloves Double Nitrile Gloves Solvent->NitrileGloves Water/Alcohol LaminateGloves Laminate/Barrier Gloves Solvent->LaminateGloves DCM/Acetonitrile

Figure 2: Decision logic for selecting engineering controls and glove materials.

References

  • Advanced ChemBlocks. (2026). (R)-2-(piperazin-2-yl)acetonitrile dihydrochloride Product Data. Retrieved from 6

  • Sigma-Aldrich. (2026).[7] (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride Safety Data Sheet. Retrieved from

  • ChemicalBook. (2025).[8] Product Properties and Suppliers for CAS 2250242-66-9. Retrieved from 8

  • Capot Chemical. (2026).[9] MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Retrieved from 5

  • Fisher Scientific. (2010). Safety Data Sheet: Piperazine Derivatives Handling. Retrieved from 1

  • CymitQuimica. (2024).[10] Safety Data Sheet for Piperazine Acetonitrile Salts. Retrieved from 10

  • Santa Cruz Biotechnology. (n.d.). Piperazine Handling Procedures and Sensitization Risks. Retrieved from 3

  • NZ Chemical Library. (2019). Acetonitrile and Nitrile Derivative Hazards. Retrieved from 11

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.